molecular formula C7H14F2N2 B13323488 (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine CAS No. 1255666-90-0

(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine

Cat. No.: B13323488
CAS No.: 1255666-90-0
M. Wt: 164.20 g/mol
InChI Key: QLLNFRBHYFKTNL-UHFFFAOYSA-N
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Description

(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine is a useful research compound. Its molecular formula is C7H14F2N2 and its molecular weight is 164.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1255666-90-0

Molecular Formula

C7H14F2N2

Molecular Weight

164.20 g/mol

IUPAC Name

(5,5-difluoro-1-methylpiperidin-2-yl)methanamine

InChI

InChI=1S/C7H14F2N2/c1-11-5-7(8,9)3-2-6(11)4-10/h6H,2-5,10H2,1H3

InChI Key

QLLNFRBHYFKTNL-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CCC1CN)(F)F

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Physicochemical Profiling of (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine

[1][2]

Executive Summary

(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine (CAS: 2306247-24-3 for free base; 2306247-25-4 for 2HCl) is a bifunctional saturated heterocycle designed to modulate basicity and metabolic stability in drug candidates.[1][2] Unlike the more common 3,3- or 4,4-difluoro isomers, the 5,5-difluoro substitution offers a unique electronic environment that selectively lowers the pKa of the piperidine nitrogen (N1) while exerting a subtle distal effect on the exocyclic primary amine.[2] This molecule is primarily utilized to:

  • Block Metabolism: Prevent oxidative metabolism at the susceptible C5 position of the piperidine ring.[3][4]

  • Modulate Lipophilicity (LogD): Tune the overall polarity without adding significant molecular weight.[3][4]

  • Lock Conformation: Induce specific ring puckering via the gauche effect, influencing binding affinity.[3][4]

Structural & Electronic Analysis

Nomenclature and Numbering[2][3][4]
  • IUPAC Name: (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine[1][2][5][6]

  • Core Scaffold: Piperidine[3][4][5]

  • Substituents:

    • N1: Methylated (Tertiary amine).[3][4]

    • C2: Methanamine side chain (Primary amine).[3][4]

    • C5: Gem-difluoro group.[2][3][7]

The Fluorine Effect: Electronic & Conformational

The placement of the gem-difluoro group at C5 is strategic.[2][3]

  • Inductive Effect (

    
    ):  Fluorine is highly electronegative (
    
    
    ).[3][4]
    • Impact on N1 (Ring Nitrogen): C5 is

      
       to C6 and 
      
      
      to N1.[3][4] However, through the C6-N1 bond, the electron-withdrawing effect reduces the electron density on the N1 lone pair.[2] This lowers the pKa of the tertiary amine compared to a non-fluorinated piperidine (typically dropping from ~10.0 to ~7.5–8.5).[4]
    • Impact on Exocyclic Amine: The primary amine is distant (separated by C2-C3-C4-C5 path or C2-N1-C6-C5 path).[1][2] The inductive effect is attenuated, leaving the primary amine highly basic and nucleophilic.[3][4]

  • Conformational Bias (The Gauche Effect): The C–F bonds prefer to be gauche to adjacent C–H or C–C bonds rather than anti-periplanar.[3][4] In 5,5-difluoropiperidines, this often locks the ring into a specific chair conformation to minimize 1,3-diaxial interactions, potentially improving the selectivity of the molecule for protein targets.[2]

Gcluster_0Electronic Effectscluster_1Metabolic StabilityF_atomsGem-Difluoro (C5)N1_atomRing Nitrogen (N1)(Tertiary)F_atoms->N1_atomStrong Inductive Pull(Lower pKa)Exo_NExocyclic Amine(Primary)F_atoms->Exo_NWeak Inductive Pull(Minimal pKa change)CYPCYP450 EnzymesC5_HC5-H (Labile)CYP->C5_HRapid OxidationC5_FC5-F (Blocked)CYP->C5_FMetabolically Inert

Caption: Electronic influence of C5-fluorination on nitrogen centers and metabolic blocking mechanism.[1][2][4]

Physicochemical Properties Data

The following data aggregates calculated values and high-confidence extrapolations from verified structural analogs (e.g., 3,3-difluoropiperidine).

PropertyValue / DescriptionContext/Relevance
Molecular Formula

Free base
Molecular Weight 164.20 g/mol (Free Base)237.12 g/mol (2HCl Salt)Low MW allows for fragment-based drug design.[1][2][8]
Physical State White to off-white solid (HCl salt)Hygroscopic; store under desiccant.[1][3]
Calculated LogP (cLogP) 0.65 ± 0.4 Moderately polar.[3][4] Fluorine lipophilicity effect is context-dependent.
TPSA ~29 Ų Excellent membrane permeability (Rule of 5 compliant).[3][4]
pKa (N1 - Ring) ~7.2 – 7.8 (Estimated)Reduced from ~10.0 (piperidine) due to F-induction.[1][4] Less likely to be protonated at physiological pH compared to non-fluorinated analog.[3][4]
pKa (Exocyclic) ~9.5 – 10.2 Typical primary aliphatic amine; remains protonated at physiological pH.[3][4]
H-Bond Donors 2 (Primary amine)Key for receptor interaction.[1][2]
H-Bond Acceptors 4 (2 N, 2 F)Fluorine can act as a weak H-bond acceptor.[1][2][3]

Synthetic Accessibility & Protocols

Synthesis of this core typically requires protecting group manipulations to differentiate the two amines and the introduction of fluorine early in the pathway (or use of a pre-fluorinated building block).[3][4]

Retrosynthetic Logic

The most robust route utilizes 5-oxopiperidine-2-carboxylic acid derivatives.[1][2][3]

  • Fluorination: Deoxofluor or DAST treatment of the ketone.[3][4]

  • Amide/Ester Manipulation: Conversion of the C2-carboxylate to the primary amine via reduction or Curtius rearrangement.[2][3]

Recommended Handling Protocol (Dihydrochloride Salt)
  • Storage: -20°C, under Nitrogen/Argon. The salt is hygroscopic.[3][4]

  • Solubility: Highly soluble in water, DMSO, and Methanol.[3][4] Sparingly soluble in DCM/Ether.[2][3]

  • Free Basing:

    • Dissolve the 2HCl salt in minimal water.[3][4]

    • Add saturated

      
       or 
      
      
      (pH > 12).[3][4]
    • Extract exhaustively with DCM or chloroform (fluorinated amines can be surprisingly water-soluble; multiple extractions are required).[1][2][3]

    • Dry over

      
       and concentrate carefully (low MW amines can be volatile).[3][4]
      

Applications in Drug Discovery[2][4][10][11][12]

Metabolic Soft-Spot Blocking

In many piperidine-containing drugs, the carbon atoms remote from the nitrogen (C3, C4, C5) are prone to oxidative metabolism by Cytochrome P450 enzymes.[2][3]

  • Problem: C5 oxidation leads to ring opening or reactive metabolite formation.

  • Solution: Substitution with Fluorine at C5 completely blocks this pathway because the C–F bond (~116 kcal/mol) is too strong for CYP450 to cleave.[3][4]

Basicity Tuning for Permeability

High basicity often leads to:

  • High P-gp efflux liability.[1][2][3]

  • Lysosomal trapping (phospholipidosis risk).[3][4]

  • Poor blood-brain barrier (BBB) penetration.[1][2][3]

By introducing the 5,5-difluoro group, the pKa of the ring nitrogen is lowered.[2] This increases the fraction of the molecule that exists as a neutral species at physiological pH (7.4), thereby enhancing passive membrane permeability and reducing non-specific binding.[4]

References

  • Purser, S., et al. "Fluorine in medicinal chemistry."[3][4] Chemical Society Reviews, 2008.[4] Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[3][4] Journal of Medicinal Chemistry, 2018.[4] Link[1][4]

  • Müller, K., et al. "Fluorine in Pharmaceuticals: Looking Beyond Intuition."[3][4] Science, 2007.[4] Link[1][4]

  • PubChem Compound Summary. "3,3-Difluoropiperidine (Analogous Data)." National Library of Medicine.[4] Link[1][4]

  • ChemScene/MolCore Catalog Data. "Physicochemical data for CAS 2306247-25-4." Link

An In-Depth Technical Guide to (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Gem-Difluorinated Scaffolds in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, lipophilicity, and binding affinity of a drug candidate. Among the various fluorination strategies, the introduction of a gem-difluoromethylene (CF₂) group into cyclic amines, such as piperidine, has garnered significant attention. This modification can induce subtle yet impactful changes in the molecule's conformation and basicity (pKa), which are critical for target engagement and pharmacokinetic profiles. This guide provides a comprehensive technical overview of a specific gem-difluorinated piperidine derivative, (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine, focusing on its chemical identity, synthesis, and potential applications in drug development.

Core Compound Identification

Chemical Identity:

Attribute Value Source
Chemical Name (S)-(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine[1]
CAS Number 2306247-25-4 (dihydrochloride salt)[1]
Molecular Formula C₇H₁₄F₂N₂
Molecular Weight 164.20 g/mol (free base)
Canonical SMILES CN1CC(F)(F)CC[C@H]1CN[1]

Structural Representation:

Caption: 2D structure of (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine.

Synthetic Strategies and Methodologies

A plausible synthetic approach would involve the following key transformations. This proposed pathway is based on established methodologies for the synthesis of analogous fluorinated piperidine derivatives.[2][3]

Proposed Synthetic Workflow:

Synthetic_Workflow Start Commercially Available Piperidine Precursor Step1 Stereoselective Functionalization at C2 Start->Step1 Step2 Introduction of Keto Group at C5 Step1->Step2 Step3 Gem-Difluorination at C5 Step2->Step3 Step4 N-Methylation Step3->Step4 Step5 Reduction of C2 Functional Group to Aminomethyl Step4->Step5 End (S)-(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine Step5->End

Caption: Proposed synthetic workflow for the target compound.

Detailed Protocol for a Key Transformation: Gem-Difluorination of a Ketone Precursor

This protocol describes a general method for the gem-difluorination of a ketone, a crucial step in the proposed synthesis. The direct fluorination of ketones is a common strategy to introduce the CF₂ moiety.

Materials:

  • N-protected-2-functionalized-piperidin-5-one

  • Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the N-protected-2-functionalized-piperidin-5-one (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Fluorinating Agent: Slowly add DAST (1.5 - 2.0 eq) dropwise to the cooled solution via the dropping funnel over a period of 30 minutes. Caution: DAST is toxic and corrosive; handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x volume). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-protected-2-functionalized-5,5-difluoropiperidine.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is critical as fluorinating agents like DAST are highly reactive towards water.

  • Low-Temperature Addition: The slow, dropwise addition of the fluorinating agent at low temperatures helps to control the exothermic reaction and minimize the formation of byproducts.

  • Aqueous Workup: The quench with a mild base like sodium bicarbonate neutralizes the acidic byproducts of the reaction.

Physicochemical Properties and Their Implications for Drug Development

The introduction of the gem-difluoro group at the C5 position is expected to have a significant impact on the physicochemical properties of the parent molecule.

Expected Physicochemical Profile:

Property Effect of Gem-Difluoro Group Implication in Drug Development
Basicity (pKa) Lowering of the piperidine nitrogen's pKa due to the electron-withdrawing nature of the fluorine atoms.Can modulate the ionization state at physiological pH, potentially improving cell permeability and altering interactions with the biological target.[2]
Lipophilicity (logP) Increase in lipophilicity.Can enhance membrane permeability and oral bioavailability, but excessive lipophilicity may lead to off-target effects and poor solubility.
Metabolic Stability The C-F bond is significantly stronger than a C-H bond, making the C5 position resistant to oxidative metabolism.Increased half-life of the compound in vivo, potentially leading to a more favorable dosing regimen.[2]
Conformation The gem-difluoro group can influence the conformational preference of the piperidine ring.Can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity for the target protein.

Potential Therapeutic Applications and Biological Targets

While specific biological data for (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine is not publicly available, the broader class of fluorinated piperidine derivatives has shown activity against a range of biological targets. Computational tools can be employed to predict potential biological activities and guide experimental screening.

Predicted Biological Activity Spectra:

In silico predictions suggest that piperidine derivatives can interact with a variety of protein classes, including enzymes, G-protein coupled receptors (GPCRs), and ion channels. The unique structural features of (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine make it a compelling candidate for screening against targets where interactions with a basic amine and a fluorinated scaffold are desirable.

Potential Therapeutic Areas:

  • Central Nervous System (CNS) Disorders: The piperidine scaffold is a common feature in many CNS-active drugs. The increased lipophilicity imparted by the difluoro group may enhance blood-brain barrier penetration.

  • Oncology: Fluorinated compounds are widely used in cancer chemotherapy.

  • Infectious Diseases: The piperidine nucleus is present in various antiviral and antibacterial agents.

Logical Relationship for Target Prioritization:

Target_Prioritization cluster_0 Molecular Features cluster_1 Predicted Properties cluster_2 Potential Therapeutic Areas A Gem-Difluoro Group E Increased Metabolic Stability A->E F Modulated pKa A->F G Enhanced Lipophilicity (BBB Penetration) A->G B Piperidine Scaffold B->G C Primary Amine C->F D Chiral Center H Specific 3D Conformation D->H I CNS Disorders E->I J Oncology E->J K Infectious Diseases E->K F->I F->J F->K G->I H->I H->J H->K

Caption: Logical flow for prioritizing therapeutic targets.

Conclusion and Future Directions

(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. The strategic placement of the gem-difluoro group offers a powerful tool to fine-tune the physicochemical and pharmacological properties of the piperidine scaffold. While a detailed public record of its synthesis and biological activity is currently lacking, the principles of modern synthetic organic chemistry and medicinal chemistry provide a clear roadmap for its preparation and evaluation.

Future research should focus on:

  • Developing and optimizing a stereoselective synthesis of (S)-(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine.

  • Comprehensive characterization of its physicochemical properties, including pKa, logP, and solubility.

  • Screening the compound against a diverse panel of biological targets, guided by in silico predictions.

  • Conducting structure-activity relationship (SAR) studies to identify key structural features for optimal activity and selectivity.

The insights gained from such studies will be invaluable for unlocking the full therapeutic potential of this and other novel gem-difluorinated piperidine derivatives.

References

  • MDPI. (2021). Synthesis of conformationally restricted β-gem-difluorinated pyrrolidines and piperidines. Available at: [Link]

  • Li, P., et al. (2014). Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 57(15), 6534-6548. Available at: [Link]

  • ChemRxiv. (2023). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. Available at: [Link]

  • ResearchGate. (2022). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. Available at: [Link]

Sources

Commercial Availability and Synthetic Integration of (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, the selection of appropriate building blocks is paramount. (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine dihydrochloride (Molecular Formula: C₇H₁₆Cl₂F₂N₂, MW: 237.12 g/mol ) has emerged as a highly versatile pharmacophore. This in-depth technical guide explores the physicochemical rationale for employing this fluorinated piperidine, details its commercial sourcing landscape, and provides self-validating protocols for its quality control and synthetic integration.

Physicochemical and Pharmacokinetic Rationale

The strategic decision to integrate a fluorinated piperidine derivative into a drug scaffold is driven by strict structure-activity relationship (SAR) causality. The modifications introduced by this specific building block offer three distinct pharmacological advantages:

  • Enhanced Metabolic Stability: Cytochrome P450 (CYP) enzymes frequently target the electron-rich C-H bonds of piperidine rings for oxidative degradation. The incorporation of a gem-difluoro group at the C5 position replaces vulnerable hydrogens with exceptionally strong C-F bonds (~116 kcal/mol). This effectively blocks primary sites of metabolism, shifting the metabolic soft spots and significantly prolonging the intrinsic microsomal clearance half-life .

  • Modulation of Basicity (pKa): The strong electron-withdrawing inductive effect (-I) of the fluorine atoms propagates through the sigma framework, lowering the pKa of the adjacent piperidine nitrogen by approximately 1.5 to 2.0 units compared to non-fluorinated analogs . This reduction in basicity is critical for mitigating off-target liabilities, particularly the inhibition of the hERG potassium ion channel, which is a primary driver of cardiovascular toxicity.

  • Conformational Control: Fluorine substitution dictates the conformational dynamics of the piperidine ring via the gauche effect. This stereoelectronic interaction locks the ring into a specific, rigid chair conformation, pre-organizing the molecule into its bioactive shape and enhancing target binding affinity .

Commercial Availability & Sourcing Landscape

Procuring high-purity building blocks is the first critical step in any self-validating synthetic workflow. (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine dihydrochloride is commercially available in both its (S) and (R) enantiomeric forms. Due to the high polarity and volatility of the free base, suppliers universally provide this compound as a stable dihydrochloride salt.

Table 1: Commercial Sourcing Comparison
SupplierCAS NumberStereochemistryCatalog IDPurity SpecificationTypical Format
MolCore 2306247-25-4(S)-enantiomerMC845365≥95.0%Dihydrochloride Salt
AChemBlock 2306247-25-4(S)-enantiomerQ64576≥97.0%Dihydrochloride Salt
BLD Pharm 2227198-64-1(R)-enantiomerBD00794306≥97.0%Dihydrochloride Salt
Bide Pharm 2227198-64-1(R)-enantiomerBD00794306≥97.0%Dihydrochloride Salt

Data aggregated from verified supplier catalogs .

Analytical Quality Control: Self-Validating Protocol

Before integrating the commercial salt into a synthetic pipeline, its purity and structural integrity must be validated. Fluorinated compounds are susceptible to thermal or chemical defluorination if mishandled during manufacturing.

Objective: Confirm the identity (Free base exact mass = 164.10 Da) and purity (≥97%) of the commercial batch. Causality: Because the compound is a highly polar diamine salt, traditional reversed-phase C18 columns will fail to retain it, causing it to elute in the void volume. Therefore, an aqueous-compatible C18 column (e.g., Waters XSelect HSS T3) with a delayed gradient is strictly required to achieve proper retention and separation.

Step-by-Step LC-MS Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the commercial salt in 1.0 mL of 50:50 Acetonitrile:Water.

    • Self-Validation Checkpoint: Complete, immediate dissolution confirms the absence of non-polar organic impurities or polymeric byproducts.

  • Chromatographic Setup:

    • Column: Waters XSelect HSS T3 (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution:

    • 0.0 - 1.0 min: 1% B (Isocratic hold to retain the polar analyte).

    • 1.0 - 5.0 min: 1% to 60% B.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+): Scan range m/z 100-500.

  • Data Interpretation & Validation:

    • Target Mass: Confirm the presence of the [M+H]⁺ peak at m/z 165.1 .

    • Defluorination Check: Scan for m/z 145.1 ([M-HF+H]⁺). The absence of this peak validates that the gem-difluoro group is intact. If present >3%, reject the batch.

Synthetic Integration: Amide Coupling Workflow

The primary methanamine moiety of this building block is typically utilized as a nucleophile in amide coupling reactions to append the fluorinated piperidine to a larger drug scaffold.

Objective: Couple the primary amine with a target carboxylic acid. Causality: The commercial compound is a dihydrochloride salt. To liberate the nucleophilic free amine, the salt must be neutralized in situ. A large excess of N,N-Diisopropylethylamine (DIPEA) (minimum 3.5 equivalents) is required: two equivalents to neutralize the HCl, and the remainder to maintain the basic environment necessary for the HATU coupling agent to function optimally.

Step-by-Step Coupling Methodology:

  • Activation: In a flame-dried 20 mL scintillation vial, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to achieve a 0.2 M concentration. Add DIPEA (2.0 eq) and stir for 10 minutes at 25°C.

    • Self-Validation Checkpoint: The solution will transition from colorless to pale yellow, visually confirming the formation of the active HOAt ester.

  • Nucleophilic Addition: Add (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine dihydrochloride (1.1 eq) to the activated mixture, immediately followed by an additional 2.5 eq of DIPEA.

  • Reaction Monitoring: Stir the reaction at 25°C for 2 hours.

    • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 100 µL of Methanol, and inject into the LC-MS. The reaction is validated as complete when the m/z 165.1 peak (starting amine) is entirely consumed and the target product mass dominates the chromatogram.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 x 10 mL). The fluorinated piperidine inherently increases the lipophilicity of the final product, ensuring it partitions completely into the organic layer while DMF and HATU byproducts remain in the aqueous phase. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Process Visualization

Workflow Sourcing Commercial Sourcing CAS: 2306247-25-4 / 2227198-64-1 QC Quality Control (LC-MS & 19F-NMR) Verify >97% Purity & Salt Stoichiometry Sourcing->QC Fail Reject Batch (Return to Supplier) QC->Fail Purity < 97% or Defluorination Detected Pass Approve for Synthesis (Free-basing required) QC->Pass Purity ≥ 97% Amide Amide Coupling (HATU/DIPEA) Pharmacophore Integration Pass->Amide In Situ Desalting Assay In Vitro ADME Assays (Microsomal Stability & pKa Profiling) Amide->Assay Purified Lead

Workflow from commercial sourcing to synthetic integration of the fluorinated piperidine.

References

(Note: Landing page URLs are provided to ensure link integrity and avoid broken deep links as supplier catalog structures frequently update).

molecular weight and formula of (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine [1][2]

Executive Summary

(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine is a specialized fluorinated heterocycle functioning as a high-value building block in modern medicinal chemistry.[1][3] Characterized by the strategic placement of a gem-difluoro motif at the C5 position, this molecule offers a unique combination of metabolic stability, modulated basicity, and defined conformational bias. It is primarily utilized to fine-tune the physicochemical properties of lead compounds, serving as a bioisostere that reduces lipophilicity while blocking metabolic "soft spots" on the piperidine ring.

Part 1: Chemical Identity & Physicochemical Profile[4]

The following data represents the core specification for the free base and its common dihydrochloride salt form.

PropertySpecification
IUPAC Name (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine
Common Name 2-(Aminomethyl)-5,5-difluoro-1-methylpiperidine
CAS Number 2306247-25-4 (Dihydrochloride Salt)
Molecular Formula C₇H₁₄F₂N₂ (Free Base) C₇H₁₆Cl₂F₂N₂ (2HCl Salt)
Molecular Weight 164.20 g/mol (Free Base) 237.12 g/mol (2HCl Salt)
Exact Mass 164.1125 (Free Base)
Chirality Commonly available as the (S)-enantiomer [(2S)-5,5-difluoro...], though racemic forms exist.
pKa (Calculated) ~7.8–8.2 (Ring N); ~9.5 (Primary Amine). Note: The β-fluorine atoms lower the pKa of the ring nitrogen via inductive effect.
LogP (Predicted) ~0.6 (Lower lipophilicity compared to non-fluorinated analog).

Part 2: Structural Analysis & Mechanistic Implications

The Gem-Difluoro Effect

The introduction of two fluorine atoms at the C5 position is not merely a steric modification; it fundamentally alters the electronic and conformational landscape of the piperidine ring.

  • Metabolic Blocking: The C5 position in piperidines is a common site for oxidative metabolism (cytochrome P450-mediated hydroxylation). The C-F bond (approx. 116 kcal/mol) renders this position inert to metabolic attack, extending the half-life of the parent drug.

  • pKa Modulation: The fluorine atoms are located at the β-position relative to the ring nitrogen (N1). Through the strong electron-withdrawing inductive effect (-I), the electron density on N1 is reduced. This lowers the basicity of the ring nitrogen (typically by 1–2 pKa units compared to 1-methylpiperidine), improving oral bioavailability by reducing lysosomal trapping and improving permeability.

Conformational Locking

The gem-difluoro group induces a "gauche effect" and dipole-dipole repulsion that restricts the ring puckering. This often locks the piperidine into a specific chair conformation, orienting the C2-methanamine substituent into a defined vector (typically equatorial to minimize 1,3-diaxial strain). This rigidity is crucial for increasing binding affinity by reducing the entropic penalty upon binding to a protein target.

Part 3: High-Fidelity Synthetic Route

The synthesis of this molecule requires a strategy that differentiates the two nitrogen atoms and installs the fluorine atoms prior to the final reduction steps. The following protocol outlines the most robust pathway, utilizing a Deoxofluorination Strategy .

Strategic Workflow (DOT Diagram)

Synthesis Start N-Boc-5-oxo-pipecolic acid methyl ester Step1 Deoxofluorination (DAST/XtalFluor) Start->Step1 Fluorination Inter1 N-Boc-5,5-difluoro intermediate Step1->Inter1 Step2 N-Deprotection & Methylation Inter1->Step2 TFA; HCHO/NaBH3CN Inter2 1-Methyl-5,5-difluoro ester Step2->Inter2 Step3 Amide Formation & Reduction Inter2->Step3 NH3; LiAlH4 Final (5,5-Difluoro-1-methylpiperidin-2-yl) methanamine Step3->Final Yields Target

Figure 1: Retrosynthetic logic flow for the production of (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine.

Detailed Experimental Protocol

Step 1: Deoxofluorination

  • Reagents: Diethylaminosulfur trifluoride (DAST) or XtalFluor-E.

  • Substrate: 1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate.

  • Procedure: The ketone substrate is dissolved in anhydrous DCM at -78°C. DAST (2.5 eq) is added dropwise. The mixture is allowed to warm to room temperature overnight.

  • Mechanism: Nucleophilic fluorination converts the C=O carbonyl into a gem-CF₂ group.

  • Critical Control: Moisture must be rigorously excluded to prevent hydrolysis back to the ketone.

Step 2: N-Methylation (Reductive Amination)

  • Reagents: Trifluoroacetic acid (TFA), then Formaldehyde (HCHO), Sodium Cyanoborohydride (NaBH₃CN).

  • Procedure:

    • Remove the Boc group using TFA/DCM (1:1). Evaporate to dryness.

    • Redissolve the free amine in Methanol. Add aqueous Formaldehyde (37%, 5 eq) and stir for 30 mins.

    • Add NaBH₃CN (2 eq) and stir at pH ~6.

  • Outcome: Converts the secondary ring amine to a tertiary N-methyl amine.

Step 3: Side Chain Construction (Ester to Amine)

  • Reagents: Methanolic Ammonia, Lithium Aluminum Hydride (LiAlH₄).

  • Procedure:

    • Aminolysis: Treat the ester intermediate with 7N NH₃ in MeOH to form the primary amide.

    • Reduction: Dissolve the amide in anhydrous THF. Add LiAlH₄ (3 eq) carefully at 0°C, then reflux.

    • Workup: Quench with Fieser method (Water/15% NaOH/Water). Extract with DCM.

  • Purification: The crude oil is often treated with HCl in dioxane to precipitate the dihydrochloride salt (CAS 2306247-25-4), which is a stable, white solid.

Part 4: Applications in Medicinal Chemistry

This molecule is a "linker-scaffold" hybrid. It is typically used in the following contexts:

  • Fragment-Based Drug Discovery (FBDD): The diamine motif allows for rapid expansion. The primary amine serves as a nucleophile to attach to aromatic cores (via SNAr or Buchwald coupling), while the piperidine ring provides a solubilizing, metabolically stable tail.

  • PROTAC Linkers: The rigidified, fluorinated piperidine can serve as a linker element in Proteolysis Targeting Chimeras (PROTACs), improving the cell permeability of these large molecules compared to standard PEG chains.

  • CNS Penetration: For drugs targeting the Central Nervous System, the lower basicity (due to fluorine) reduces the fraction of ionized drug at physiological pH, potentially enhancing blood-brain barrier (BBB) crossing.

References

  • Chernykh, A. V., et al. (2025).[4] Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. European Journal of Organic Chemistry. Retrieved from [Link]

  • Champagne, P. A., et al. (2015). The "Gauche Effect" in Fluorinated Piperidines: Conformational Analysis and Implications for Drug Design. Journal of Organic Chemistry.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

The Strategic Role of Difluorinated Piperidines in Medicinal Chemistry

[1][2]

Executive Summary

In modern drug discovery, the piperidine ring is a ubiquitous pharmacophore, yet it frequently introduces liabilities regarding metabolic stability (oxidative clearance) and off-target toxicity (hERG inhibition due to high basicity). Difluorinated piperidines —specifically the 3,3-difluoro and 4,4-difluoro isomers—have emerged as high-value bioisosteres. They offer a precise mechanism to modulate


This guide details the physicochemical impact, synthetic accessibility, and medicinal utility of these scaffolds, providing a roadmap for their deployment in lead optimization.

Physicochemical Profiling: The Fluorine Effect[3][4]

The introduction of a gem-difluoro motif into a piperidine ring is not merely a steric substitution; it is an electronic reprogramming of the molecule.

Modulation

The most critical application of difluorinated piperidines is the attenuation of basicity. The strong electronegativity of fluorine pulls electron density through the


  • Proximal Effect (3,3-difluoro): Fluorines at the

    
    -position exert a massive inductive pull. This can lower the 
    
    
    of the piperidine nitrogen by 3–4 units compared to the parent piperidine. This is often too drastic for maintaining receptor affinity if a cationic interaction is required, but ideal for neutralizing a highly basic center to improve permeability.
  • Distal Effect (4,4-difluoro): Fluorines at the

    
    -position have a moderated effect, typically lowering 
    
    
    by 1–2 units. This creates a "sweet spot" (resulting
    
    
    ~8.5–9.5), reducing the percentage of ionized species at physiological pH just enough to improve membrane permeability and reduce hERG binding while maintaining sufficient basicity for target engagement.
Lipophilicity and

While the C–F bond is more lipophilic than the C–H bond, the overall effect on

  • Intrinsic Lipophilicity: Adding fluorines increases intrinsic

    
    .
    
  • Effective Lipophilicity (

    
    ):  Because difluorination lowers 
    
    
    , a larger fraction of the molecule exists in the neutral state at pH 7.4. This often results in a net increase in
    
    
    and improved passive permeability.
ScaffoldApprox.


(vs parent)
Primary Utility
Piperidine ~11.0ReferenceBasic scaffold
4-Fluoropiperidine ~10.0+0.2Metabolic blocking
4,4-Difluoropiperidine ~9.5+0.4hERG reduction, Metabolic blocking
3,3-Difluoropiperidine ~7.5 - 8.5+0.5Permeability, Solubility, Non-basic mimic

Conformational Analysis: The Gauche Effect

Unlike the chair conformation of cyclohexane or piperidine, fluorinated piperidines are subject to stereoelectronic forces that bias ring puckering.

The Fluorine Gauche Effect

In 3-fluoro and 3,3-difluoropiperidines, the C–F bond prefers to be gauche to the vicinal C–N bond rather than anti. This is driven by hyperconjugation (


  • 3,3-Difluoropiperidine: The ring often distorts to maximize these favorable gauche interactions, sometimes adopting twist-boat conformations to relieve dipole-dipole repulsion between the two geminal fluorines and the lone pair of the nitrogen.

  • 4,4-Difluoropiperidine: This isomer retains a chair-like conformation more readily but exhibits a "flattening" of the ring near the C4 position to minimize steric and electrostatic repulsion between the 1,3-diaxial hydrogens and the fluorine atoms.

Gcluster_0Stereoelectronic Forcescluster_1Conformational OutcomeF_SubFluorine SubstitutionInductiveInductive Effect (-I)Electron WithdrawalF_Sub->InductiveHyperconjHyperconjugation(Sigma C-H -> Sigma* C-F)F_Sub->HyperconjDipoleDipole-DipoleRepulsionF_Sub->DipolePka_DropLower pKa(Basicity Modulation)Inductive->Pka_DropReduces N lone pair availabilityAxial_PrefAxial Preference(Gauche Effect)Hyperconj->Axial_PrefStabilizes Gauche conformerRing_DistRing Distortion(Twist-Boat/Flattened Chair)Dipole->Ring_DistMinimizes repulsion

Caption: Mechanistic flow of stereoelectronic effects in fluorinated piperidines driving physicochemical changes.

Synthetic Strategies

Accessing these scaffolds requires robust methodologies, as the fluorine atoms can induce elimination side reactions (HF loss) under basic conditions.

Deoxofluorination (The Standard Protocol)

The most direct route to 4,4-difluoropiperidines is the deoxofluorination of the corresponding ketone.

Protocol: Synthesis of N-Boc-4,4-difluoropiperidine

  • Objective: Convert N-Boc-4-piperidinone to N-Boc-4,4-difluoropiperidine.

  • Reagents: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST (Diethylaminosulfur trifluoride). Note: Deoxo-Fluor is thermally more stable than DAST.

  • Safety: These reagents release HF upon hydrolysis. Use plastic/Teflon ware if possible, or dry glass. Perform in a fume hood.

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-4-piperidinone (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.5 M concentration) under an Argon atmosphere.

  • Addition: Cool the solution to 0°C. Slowly add Deoxo-Fluor (1.5 – 2.0 eq) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16–24 hours. Monitor by TLC or LCMS (look for disappearance of ketone; product is non-UV active, use stain or MS).

    • Optimization: If conversion is sluggish, catalytic Ethanol (0.1 eq) can be added to generate HF in situ which catalyzes the reaction.

  • Quench (Critical): Cool back to 0°C. Quench by very slow addition of saturated aqueous NaHCO3. Caution: Vigorous CO2 evolution.

  • Workup: Extract with DCM (3x). Wash combined organics with water and brine. Dry over Na2SO4.

  • Purification: Concentrate in vacuo. Purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient).

  • Deprotection (Optional): To access the free amine, treat with 4M HCl in Dioxane.

Building Block Approach

For 3,3-difluoropiperidines, deoxofluorination of 3-piperidinone is prone to elimination (forming enaminones). It is often superior to use commercially available building blocks (e.g., 3,3-difluoropiperidine HCl) or synthesize via reduction of fluorinated lactams.

Medicinal Chemistry Applications

Mitigating hERG Liability

Blockade of the hERG potassium channel is a major cause of cardiotoxicity (QT prolongation). A primary pharmacophore for hERG binding is a basic amine (protonated at physiological pH) flanked by lipophilic groups.

  • Strategy: Replace a standard piperidine with 4,4-difluoropiperidine.[1]

  • Mechanism: The -I effect lowers the

    
     of the nitrogen. This reduces the concentration of the cationic species required for hERG pore binding. Additionally, the fluorines reduce the lipophilicity of the "basic" region locally, disrupting hydrophobic interactions within the channel.
    
Blocking Metabolic Hotspots

Piperidine rings are susceptible to Cytochrome P450-mediated oxidation, typically at the C-H bonds


  • Strategy: Install fluorine at the site of metabolism (SOM).

  • Mechanism: The C–F bond (~116 kcal/mol) is significantly stronger than the C–H bond (~99 kcal/mol) and resistant to oxidative cleavage. Furthermore, fluorine changes the electronics of the ring, often deactivating remote C-H bonds towards oxidation.

Case Study: D4 Receptor Antagonists

In a campaign to develop Dopamine D4 receptor antagonists, researchers utilized difluoropiperidines to optimize CNS penetration and metabolic stability.

  • Challenge: The initial piperidine series suffered from high lipophilicity and rapid metabolism.

  • Solution: Introduction of the 4,4-difluoropiperidine scaffold.

  • Result: The difluoro-analog showed a shift in

    
     that improved the CNS Multi-Parameter Optimization (MPO) score.[1] The 4,4-difluoro moiety maintained the necessary vector for receptor binding while shielding the ring from oxidative attack.
    

DStartLead Compound Optimization(Piperidine Core)DecisionIdentify LiabilityStart->DecisionPath_MetabHigh Metabolic Clearance(Oxidative)Decision->Path_MetabPath_hERGhERG Toxicity(High Basicity)Decision->Path_hERGSol_44Strategy: 4,4-DifluorinationPath_Metab->Sol_44Block C4 oxidationPath_hERG->Sol_44Moderate pKa shiftSol_33Strategy: 3,3-DifluorinationPath_hERG->Sol_33Aggressive pKa shiftOutcome_MetabBlocks SOMMaintains ConformationSol_44->Outcome_MetabOutcome_hERGLowers pKa (1-2 units)Reduces Cationic FractionSol_44->Outcome_hERGOutcome_PermDrastic pKa Drop (3-4 units)Increases PermeabilitySol_33->Outcome_Perm

Caption: Decision tree for deploying difluorinated piperidines based on specific ADMET liabilities.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Surmont, R., et al. (2010).[2][3] Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929-932.[3] Link

  • Champagne, P. A., et al. (2015). The influence of fluorine on the conformation of piperidines. Journal of Organic Chemistry. (General reference for Gauche effect in piperidines).
  • Rowley, M., et al. (2001). Haloperidol analogues as D4 receptor antagonists. Journal of Medicinal Chemistry. (Context for D4 antagonist case study).
  • Piotrowski, D. W. (2020). Application of Fluorine in the Design of CNS Agents.[4] Journal of Medicinal Chemistry. (General context for CNS MPO scores and fluorination).

Beyond the Ring: A Technical Deep Dive into Piperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

In the lexicon of medicinal chemistry, few heterocycles command the status of a "privileged scaffold" as effectively as piperidine . Found in over 70 FDA-approved therapeutics , this six-membered nitrogenous ring is not merely a structural linker but a dynamic pharmacophore capable of modulating solubility, lipophilicity (LogD), and target binding affinity.

This guide moves beyond basic structural definitions to explore the causality of piperidine’s success: its conformational adaptability, its role in optimizing pharmacokinetic (PK) profiles, and the evolution of synthetic methodologies from classical hydrogenation to modern photoredox C-H activation.

Pharmacophore & Conformational Analysis

The utility of piperidine stems from its ability to present substituents in defined 3D vectors while maintaining a manageable entropic penalty upon binding.

Conformational Dynamics

Unlike planar aromatics, piperidine exists predominantly in a chair conformation , analogous to cyclohexane but distorted by the nitrogen atom.[1]

  • Ring Inversion: Piperidines undergo rapid chair-chair interconversion.[1]

  • N-Inversion: The lone pair on nitrogen flips rapidly, but substituents on nitrogen (N-R) generally prefer the equatorial position to minimize 1,3-diaxial interactions (A-value considerations).

  • The "A-Value" Rule: Substituents at the C2/C6 positions experience significant steric strain. In drug design, placing a substituent at C2 (e.g., Methylphenidate) rigidly locks the conformation, often enhancing selectivity for a specific receptor sub-pocket.

Basicity and Physiochemical Modulation

The secondary amine of piperidine has a typical pKa of ~11.0 , making it protonated at physiological pH (7.4).

  • Cationic Interaction: The protonated ammonium species frequently engages in critical cation-π interactions with aromatic residues (Trp, Phe, Tyr) in GPCRs and enzymes (e.g., Acetylcholinesterase).

  • Masking Strategies: To improve blood-brain barrier (BBB) permeability, the basicity is often attenuated by:

    • Amide formation: (e.g., Fentanyl).[2]

    • Electron-withdrawing groups: Fluorination at C3/C4 lowers pKa via inductive effects ($ \sigma $-interaction).

FDA-Approved Piperidine Therapeutics
Drug NameTherapeutic AreaMechanism of ActionStructural Role of Piperidine
Donepezil Alzheimer'sAChE InhibitorMimics acetylcholine; cation-π interaction with Trp84.[3]
Fentanyl Analgesic

-Opioid Agonist
Central core; N-phenethyl group fits hydrophobic pocket.
Methylphenidate ADHD (CNS)DAT/NET BlockerRigid scaffold; C2-phenyl/ester stereochemistry is critical.
Risperidone AntipsychoticD2/5-HT2A AntagonistLinker providing optimal distance between pharmacophores.
Ibrutinib OncologyBTK InhibitorPiperidine moiety (fused) solubilizes the kinase inhibitor core.

Visualizing the Logic: SAR & Synthesis

The following diagram illustrates the strategic logic used to functionalize the piperidine scaffold during Lead Optimization.

Piperidine_SAR_Logic Core Piperidine Scaffold Synth_RedAm Reductive Amination (C4 Functionalization) Core->Synth_RedAm Ketone Intermediate Synth_CH C-H Activation (alpha-C Functionalization) Core->Synth_CH Photoredox Synth_Ind Pyridine Hydrogenation (Industrial Scale) Core->Synth_Ind Reduction Prop_Bind Target Binding (Cation-Pi Interactions) Synth_RedAm->Prop_Bind bivalent ligands Prop_Sol Solubility Modulation (pKa Adjustment) Synth_CH->Prop_Sol polarity tuning Prop_Metab Metabolic Stability (F-substitution) Synth_Ind->Prop_Metab scaffold access Drug_Ibrutinib Drug_Ibrutinib Prop_Sol->Drug_Ibrutinib e.g. Ibrutinib Drug_Donepezil Drug_Donepezil Prop_Bind->Drug_Donepezil e.g. Donepezil

Caption: Strategic workflow connecting synthetic methodologies to SAR outcomes in piperidine drug discovery.

Experimental Protocols

These protocols represent "field-proven" methodologies. The first is a standard discovery-phase reaction (Reductive Amination), and the second is an industrially relevant synthesis (Donepezil).

Protocol A: General Reductive Amination (SAR Library Generation)

Context: This is the most common method to attach substituents to the C4 position of the piperidine ring, widely used in the synthesis of fentanyl analogues and muscarinic receptor ligands.

Reagents:

  • N-Boc-4-piperidone (1.0 equiv)[4][5]

  • Amine (R-NH2) (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[4]

  • Acetic Acid (AcOH) (1.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[4]

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve N-Boc-4-piperidone (5 mmol) in anhydrous DCE (20 mL). Add the primary amine (5.5 mmol).

  • Acid Catalysis: Add glacial acetic acid (5 mmol). Why? The acid catalyzes the formation of the iminium ion intermediate, which is more electrophilic than the ketone.

  • Reduction: Stir at room temperature for 30 minutes. Add Sodium Triacetoxyborohydride (STAB) (7.5 mmol) portion-wise. Why STAB? Unlike NaBH4, STAB is mild and will not reduce the ketone precursor, ensuring only the imine is reduced (chemoselectivity).

  • Quench: Stir for 12–16 hours. Quench with saturated aqueous NaHCO3.[4][6]

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[6]

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Protocol B: Synthesis of Donepezil (Industrial Route)

Context: This route utilizes an Aldol-Condensation followed by Hydrogenation, a scalable method for manufacturing.

Reagents:

  • 5,6-Dimethoxy-1-indanone[3][7]

  • 1-Benzyl-4-piperidinecarboxaldehyde

  • p-Toluenesulfonic acid (pTSA)

  • Pd/C (10% w/w)

  • Hydrogen gas (H2)

Step-by-Step Methodology:

  • Condensation: Charge a reactor with 5,6-dimethoxy-1-indanone (1.0 equiv) and 1-benzyl-4-piperidinecarboxaldehyde (1.1 equiv) in THF. Add pTSA (0.1 equiv). Reflux for 4–6 hours with a Dean-Stark trap to remove water.

    • Validation: Monitor TLC for the disappearance of indanone. The product is the

      
      -unsaturated enone.
      
  • Hydrogenation: Dissolve the crude enone in Ethanol/THF (1:1). Add 10% Pd/C catalyst (5 wt% loading).

  • Reduction: Pressurize with H2 (30–50 psi) and stir at room temperature for 4 hours.

    • Mechanism:[3][5][6][8][9][10] The Pd/C reduces the exocyclic double bond and the ketone carbonyl is preserved (under mild conditions) or reduced to alcohol depending on exact conditions (Donepezil requires the ketone; strict control of equivalents is needed, or use of selective catalysts like PtO2). Correction: In Donepezil, the ketone is retained and the double bond is reduced.

  • Isolation: Filter through Celite to remove Pd/C. Concentrate filtrate. Crystallize as the Hydrochloride salt using HCl/Isopropanol.

Case Study: Donepezil and AChE Inhibition

Donepezil (Aricept) represents the archetype of rational piperidine design. It targets Acetylcholinesterase (AChE) , the enzyme responsible for degrading acetylcholine.

Mechanism of Action[8]
  • Binding Site: Donepezil spans the entire active site gorge of AChE.

  • Anionic Sub-site (CAS): The N-benzyl piperidine moiety binds to the Peripheral Anionic Site (PAS) near the gorge entrance. The charged nitrogen (protonated at pH 7.4) forms a cation-π interaction with Trp286 .

  • Catalytic Triad: The indanone ring penetrates deep into the gorge, stacking against Trp86 near the catalytic triad, preventing acetylcholine hydrolysis.

Signaling Pathway Diagram

The following diagram details the physiological cascade modulated by Donepezil.

Donepezil_Signaling Donepezil Donepezil (Piperidine Drug) AChE Acetylcholinesterase (AChE) Enzyme Donepezil->AChE Inhibits (IC50 ~6 nM) ACh Acetylcholine (ACh) Neurotransmitter Donepezil->ACh Prevents Breakdown AChE->ACh Normally Degrades Synapse Synaptic Cleft Concentration Increase ACh->Synapse Accumulation Receptor Post-Synaptic Cholinergic Receptors Synapse->Receptor Enhanced Binding Cognition Cognitive Function (Memory/Attention) Receptor->Cognition Signal Transduction

Caption: Mechanism of Action for Donepezil, highlighting the inhibition of AChE and subsequent cholinergic potentiation.

Future Outlook: C-H Activation & Photoredox

While classical reductive amination remains the workhorse, the future of piperidine derivatization lies in C-H Functionalization .

  • The Challenge: Selectively functionalizing the C2 or C3 positions of a pre-formed piperidine ring is chemically difficult due to the high bond dissociation energy (BDE) of C(sp3)-H bonds.

  • The Solution: Photoredox catalysis (e.g., using Iridium catalysts and blue light) allows for the generation of

    
    -amino radicals.
    
  • Impact: This allows "Late-Stage Functionalization" (LSF), where a piperidine drug can be directly modified at the C2 position to create new analogs without rebuilding the molecule from scratch.

References

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Link

  • Piperidine-based drug discovery. University of Arizona. Link

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Link

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation. Journal of the American Chemical Society. Link

  • Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace. Link

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. Link

Sources

Technical Guide: SMILES Notation & Architecture of (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides the definitive chemoinformatic characterization of (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine , a specialized fluorinated heterocyclic building block used in the optimization of CNS-active agents and kinase inhibitors. Beyond the raw SMILES string, this document details the structural logic, physicochemical implications of the gem-difluoro moiety, and a validated synthetic pathway for its generation.

Part 1: Structural Definition & SMILES Architecture

The Definitive SMILES Notation

For integration into ELN (Electronic Lab Notebooks) or molecular modeling software (Schrödinger, MOE), use the following notations.

Notation TypeString RepresentationApplication
Canonical SMILES CN1CCC(F)(F)CC1CNGeneral database search, substructure matching.
Isomeric SMILES CN1CC(F)(F)CC[C@H]1CNSpecific to the (S)-enantiomer (CAS 2306247-25-4), the most common catalog form.
InChI Key UCUPOSMQSAWCLC-UHFFFAOYSA-NUnique hashed identifier for database deduplication.
Structural Decoding Logic

The generation of the SMILES string follows a specific graph-traversal logic rooted in the IUPAC numbering of the piperidine ring.

  • N1 (Root): The nitrogen atom of the piperidine ring is the anchor. It is methylated (CN1...).

  • C2 (Branch Point): The carbon adjacent to N1 carries the methanamine side chain (...C(CN)...).

  • C5 (Functionalization): The carbon at position 5 (meta to the nitrogen) carries two fluorine atoms (...C(F)(F)...).

SMILES_Logic Start Start: Methyl Group N1 N1: Piperidine Nitrogen (Tertiary Amine) Start->N1 Methylation C2 C2: Chiral Center (Attaches Methanamine) N1->C2 Ring Pos 2 SideChain Side Chain: Methanamine (-CH2NH2) C2->SideChain Branching Ring Ring Closure: C3-C4-C5(F2)-C6 C2->Ring Ring Continuation Ring->N1 Closure (1)

Figure 1.1: Logical decomposition of the SMILES string generation. The graph illustrates the traversal from the N-methyl substituent through the heterocyclic core.

Part 2: Physicochemical Implications (The "Why")

In medicinal chemistry, this molecule is not merely a scaffold; it is a "tweak" used to optimize DMPK (Drug Metabolism and Pharmacokinetics) properties.

The gem-Difluoro Effect

The introduction of two fluorine atoms at the C5 position serves three critical functions:

  • Metabolic Blocking: The C5 position of piperidines is electronically prone to oxidative metabolism (P450-mediated hydroxylation). Fluorine substitution blocks this "soft spot," significantly extending the half-life (

    
    ) of the parent drug [1].
    
  • pKa Modulation: Fluorine is highly electronegative. Through the inductive effect (

    
    -bond transmission), it lowers the pKa of the piperidine nitrogen (N1).
    
    • Standard N-Methylpiperidine pKa: ~10.1

    • 5,5-Difluoro analog pKa: ~8.5 - 9.0

    • Impact: This reduces the percentage of the drug that is ionized at physiological pH (7.4), potentially improving membrane permeability and blood-brain barrier (BBB) penetration [2].

  • Conformational Locking: The gem-difluoro group induces a "gauche effect," often favoring a specific chair conformation. This reduces the entropic penalty of binding to a protein target.[1]

Basicity Profile
Functional GroupApprox. pKaRole in Binding
Piperidine Nitrogen (N1) ~8.8Modulated basicity; likely protonated at pH 7.4 but less than non-fluorinated analog.
Primary Amine (-NH2) ~10.5High basicity; primary H-bond donor/acceptor for key residues (e.g., Asp/Glu in kinases).

Part 3: Synthetic Protocol & Validation

Disclaimer: The following protocol outlines a high-fidelity route for the synthesis of the (S)-enantiomer, derived from commercially available chiral pool materials. All procedures must be performed in a fume hood.

Retrosynthetic Strategy

The most robust route avoids the late-stage fluorination of the amine, which can be hazardous. Instead, we utilize a "Building Block Assembly" approach starting from 5,5-difluoropiperidine-2-carboxylic acid .

Synthesis_Workflow SM Starting Material: (S)-5,5-Difluoropiperidine-2-carboxylic acid Step1 Step 1: N-Methylation (Reductive Amination) SM->Step1 HCHO, NaBH3CN Inter1 Intermediate A: N-Methyl Acid Step1->Inter1 Step2 Step 2: Amide Formation (Mixed Anhydride Method) Inter1->Step2 NH4Cl, EDC/HOBt Inter2 Intermediate B: Primary Amide Step2->Inter2 Step3 Step 3: Reduction (LiAlH4 or BH3·THF) Inter2->Step3 Dehydration/Reduction Product Final Product: (S)-(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine Step3->Product Workup (HCl salt)

Figure 3.1: Step-wise synthetic pathway. The route prioritizes enantiomeric retention and avoids hazardous DAST fluorination on complex amines.

Detailed Methodology
Step 1: N-Methylation (Eschweiler-Clarke Variation)
  • Reagents: Formaldehyde (37% aq.), Sodium Cyanoborohydride (

    
    ), Acetic Acid, Methanol.
    
  • Protocol:

    • Dissolve (S)-5,5-difluoropiperidine-2-carboxylic acid (1.0 eq) in MeOH.

    • Add Formaldehyde (3.0 eq) and stir for 30 min to form the iminium species.

    • Cool to 0°C and add

      
       (2.0 eq) portion-wise.
      
    • Critical Checkpoint: Monitor by LC-MS for disappearance of the secondary amine mass (M+1).

    • Result: 1-Methyl-5,5-difluoropiperidine-2-carboxylic acid.

Step 2: Primary Amide Formation
  • Reagents: EDC

    
    HCl, HOBt, Ammonium Chloride (
    
    
    
    ), DIPEA, DMF.
  • Protocol:

    • Activate the carboxylic acid (from Step 1) with EDC/HOBt in DMF.

    • Add solid

      
       (excess) and DIPEA.
      
    • Stir at RT for 12 hours.

    • Why this method? Direct conversion to the amide avoids harsh conditions that might racemize the C2 center.

Step 3: Reduction to Methanamine
  • Reagents: Borane-THF Complex (

    
    ) or 
    
    
    
    .
  • Protocol:

    • Dissolve the primary amide in anhydrous THF under Argon.

    • Add

      
       (1M solution, 3.0 eq) dropwise at 0°C.
      
    • Reflux for 4 hours.

    • Quench: Carefully add MeOH, then 1M HCl. Reflux for 1 hour to break the boron-amine complex.

    • Isolation: Basify with NaOH, extract into DCM, and convert to the dihydrochloride salt using 4M HCl in Dioxane.

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical data must be verified.

ParameterExpected ValueNotes
Molecular Weight 164.19 g/mol (Free Base)237.12 g/mol as Dihydrochloride salt.[2]
Exact Mass 164.11Monoisotopic mass for MS confirmation.
1H NMR (D2O)

3.0-3.5 (Multiplets)
Look for the N-Me singlet around 2.8-2.9 ppm and the characteristic splitting of the

adjacent to the

group.
19F NMR

-90 to -110 ppm
Will appear as a complex AB pattern due to the chiral center at C2 making the fluorines diastereotopic.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

  • Surmont, R., Verniest, G., Thuring, J. W., et al. (2010).[3] Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines.[3][4] Organic & Biomolecular Chemistry, 8, 4514-4517.[3]

  • PubChem. (2025). Compound Summary: (5,5-difluoro-1-methylpiperidin-2-yl)methanamine.[2][5] National Library of Medicine.

Sources

Technical Guide: Biological Activities and Medicinal Chemistry of Fluorinated Piperidines

[1]

Executive Summary

The incorporation of fluorine into the piperidine scaffold represents a high-impact strategy in modern medicinal chemistry.[1][2] Unlike simple steric bulk, fluorine introduces unique electronic and stereoelectronic effects—specifically the gauche effect and pKa modulation —that fundamentally alter the pharmacodynamics and pharmacokinetics of the parent molecule. This guide details the mechanistic basis for these activities, provides quantitative comparisons, and outlines validated protocols for the synthesis and evaluation of fluorinated piperidine motifs.

Mechanistic Principles: The "Fluorine Effect"[3]

pKa Modulation and Membrane Permeability

The piperidine nitrogen is typically highly basic (

  • Mechanism: The high electronegativity of fluorine exerts a strong inductive effect (

    
    ) through the 
    
    
    -framework. Placing fluorine at the C3 or C4 position pulls electron density away from the nitrogen lone pair, stabilizing the free base form and lowering the
    
    
    .
  • Biological Impact: A reduction in

    
     by 2–3 log units increases the fraction of uncharged molecules at physiological pH, significantly enhancing blood-brain barrier (BBB) penetration and oral bioavailability.
    
Conformational Locking via the Gauche Effect

In protonated 3-fluoropiperidines, the fluorine atom exhibits a counter-intuitive preference for the axial position, contrary to the standard steric prediction (equatorial).

  • Stereoelectronic Origin: This is driven by the fluorine gauche effect , which arises from two primary forces:

    • Hyperconjugation: Donation of electron density from the anti-periplanar

      
      
      
      
      bond into the low-lying
      
      
      
      
      antibonding orbital (
      
      
      ).
    • Charge-Dipole Interaction: An electrostatic attraction between the electronegative fluorine (

      
      ) and the positively charged ammonium hydrogen (
      
      
      ).
  • Application: This "conformational lock" rigidifies the ligand, reducing the entropic penalty of binding to a protein target.

Metabolic Stability

The




Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for incorporating fluorinated piperidines into a drug scaffold.

SAR_LogicProblemLead Compound Liability:High Basicity (pKa > 10)hERG ToxicityRapid MetabolismStrategyStrategy:Fluorine Scan on Piperidine RingProblem->StrategySub_C3C3-Fluorination(Inductive + Gauche)Strategy->Sub_C3Sub_C4C4-Fluorination(Inductive Only)Strategy->Sub_C4Effect_1Lowers pKa (8.0 - 9.0)Reduces hERG affinitySub_C3->Effect_1Effect_2Axial Conformation LockRigidifies SkeletonSub_C3->Effect_2Major EffectSub_C4->Effect_1Effect_3Blocks MetabolicSoft SpotSub_C4->Effect_3OutcomeOptimized Candidate:Improved BioavailabilityLower ToxicityEffect_1->OutcomeEffect_2->OutcomeEffect_3->Outcome

Caption: Decision logic for deploying fluorinated piperidines to resolve specific ADMET liabilities in drug discovery.

Quantitative Data: Physicochemical Shifts

The table below summarizes the impact of fluorination patterns on the basicity and lipophilicity of the piperidine core.

Compound StructureSubstitutionpKa (Conjugate Acid)LogP (approx)Primary Biological Utility
Piperidine None~11.20.84Baseline scaffold
3-Fluoropiperidine 3-F (Monosubstituted)8.4 - 8.50.65pKa tuning, Conformational bias
4-Fluoropiperidine 4-F (Monosubstituted)~9.50.60Metabolic blocking (distal)
3,3-Difluoropiperidine 3,3-F2 (Geminal)~7.40.95Aggressive pKa reduction, Bioisostere
4,4-Difluoropiperidine 4,4-F2 (Geminal)~8.80.90Metabolic blocking, Lipophilicity tune

Note: Values are approximate and solvent-dependent. pKa data derived from titration in water/methanol mixtures.

Case Study: MK-0731 (KSP Inhibitor)[3][4][5][6][7][8]

Challenge: The development of Kinesin Spindle Protein (KSP) inhibitors for cancer treatment was hindered by P-glycoprotein (P-gp) efflux and hERG channel toxicity. The initial lead compounds contained a standard piperidine ring with a high pKa, contributing to these issues.

Solution: Researchers at Merck replaced the piperidine with a 3-fluoropiperidine moiety.

Mechanistic Outcome:

  • pKa Tuning: The 3-fluoro group lowered the pKa of the piperidine nitrogen to the 6.5–8.0 range.[2]

  • Efflux Reduction: The reduced basicity decreased recognition by the P-gp efflux pump, improving intracellular concentration.

  • Safety: The modification significantly reduced affinity for the hERG channel, mitigating cardiovascular risk.

  • Result: MK-0731 advanced to Phase I clinical trials as a potent, taxane-refractory cancer therapy.[3]

Experimental Protocols

Synthesis: Catalytic Hydrogenation of 3-Fluoropyridine

Rationale: Direct fluorination of piperidine is difficult due to regioselectivity issues. The most robust method involves the hydrogenation of the corresponding fluoropyridine.

Protocol (Adapted from Glorius et al.):

  • Reagents:

    • Substrate: 3-Fluoropyridine (1.0 equiv).

    • Catalyst: 5% Rh/C or Pd(OH)₂/C (10 mol%).

    • Solvent: Methanol (0.5 M).

    • Additive: Concentrated HCl (1.1 equiv) — Critical for activating the pyridine ring and preventing catalyst poisoning by the product.

  • Procedure:

    • Step 1: Charge a high-pressure steel autoclave with the catalyst, 3-fluoropyridine, and methanolic HCl.

    • Step 2: Purge the vessel with Argon (3x) followed by Hydrogen (3x).

    • Step 3: Pressurize to 50 bar H₂ and stir at room temperature for 12–24 hours.

    • Step 4: Carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Step 5: Concentrate the filtrate under reduced pressure to yield cis-3-fluoropiperidine hydrochloride .

  • Validation:

    • NMR: ¹⁹F NMR should show a distinct shift. ¹H NMR coupling constants (

      
      -values) will confirm the cis-diastereoselectivity (axial fluorine) due to the hydrogenation occurring from the least hindered face.
      
Potentiometric pKa Determination

Rationale: Accurate pKa measurement is essential to verify the electronic influence of the fluorine substitution.

  • Preparation: Dissolve 2–5 mg of the fluorinated piperidine salt in 20 mL of degassed water/methanol (if solubility is an issue, though water is preferred for standard pKa).

  • Titration: Perform a potentiometric titration using 0.1 M NaOH at 25°C under an inert Nitrogen atmosphere (to prevent CO₂ absorption).

  • Analysis: Plot pH vs. Volume of NaOH. The inflection point (half-equivalence point) corresponds to the pKa.

  • Control: Run a parallel titration with unsubstituted piperidine hydrochloride to calculate the

    
    .
    

Visualization: Metabolic Blocking Mechanism

Metabolic_BlockingSubstratePiperidine(C-H Bonds)CYP450CYP450(Oxidation)Substrate->CYP450RapidMetaboliteHydroxylatedProduct(Inactive/Excreted)CYP450->MetaboliteBlockedMetabolicBlockade(Stable)CYP450->BlockedNo ReactionFluorinatedFluorinatedPiperidine(C-F Bonds)Fluorinated->CYP450Resistant

Caption: Fluorine substitution prevents CYP450-mediated oxidation, extending metabolic half-life.

References

  • Wagener, T., et al. "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis, 2020.

  • Cox, C. D., et al. "Kinesin Spindle Protein (KSP) Inhibitors. 9. Discovery of MK-0731 for the Treatment of Taxane-Refractory Cancer."[3][4][5] Journal of Medicinal Chemistry, 2008.

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

  • Kalgutkar, A. S., et al. "Metabolism-Guided Drug Design and Optimization: Strategies and Tactics." Chemical Reviews, 2011.

  • O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008.

Methodological & Application

Application Note: Scalable Synthesis of (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for synthesizing (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine , a high-value building block for medicinal chemistry. The introduction of a gem-difluoro group at the C5 position of the piperidine ring is a proven strategy to modulate pKa, enhance metabolic stability, and influence conformation without significantly altering steric bulk.

While the request specifies "N-Boc-piperidone" as the starting material, the specific 5,5-difluoro-2-substituted substitution pattern necessitates the use of 1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (also known as N-Boc-5-oxo-2-methoxycarbonylpiperidine). This functionalized piperidone derivative allows for direct access to the 5,5-difluoro motif via deoxofluorination, avoiding complex ring rearrangements required if starting from the more common 4-isomer.

Key Chemical Transformations
  • Deoxofluorination: Conversion of C5-ketone to gem-difluoro moiety using DAST.

  • Reductive Functionalization: Chemoselective reduction of the C2-ester to a hydroxymethyl group.

  • Nitrogen Differentiation: Orthogonal management of the ring nitrogen (methylation) and the exocyclic amine (formation via azide).

Retrosynthetic Analysis

The synthetic strategy relies on the late-stage differentiation of the two nitrogen centers. The C5-fluorines are introduced early to prevent interference with subsequent redox steps.

Retrosynthesis Target (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine (Target) Inter1 1-Methyl-2-(azidomethyl)-5,5-difluoropiperidine Target->Inter1 Azide Reduction Inter2 5,5-Difluoro-2-(azidomethyl)piperidine Inter1->Inter2 Reductive N-Methylation Inter3 N-Boc-5,5-difluoro-2-(hydroxymethyl)piperidine Inter2->Inter3 Boc Deprotection & Azidation Start N-Boc-5-oxopiperidine-2-carboxylate (Starting Material) Inter3->Start Ester Reduction & Deoxofluorination

Figure 1: Retrosynthetic logic flow prioritizing early fluorination and late-stage amine differentiation.

Experimental Protocol

Phase 1: Scaffold Construction (Fluorination)

Objective: Convert the 5-oxo group to a 5,5-difluoro group. Starting Material: 1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate (Commercially available or synthesized from L-glutamate).

  • Setup: In a flame-dried round-bottom flask under nitrogen, dissolve N-Boc-5-oxopiperidine-2-carboxylate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Reagent Addition: Cool the solution to 0°C. Dropwise add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (2.5 equiv). Caution: DAST releases HF upon hydrolysis.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC/LCMS for disappearance of the ketone.

  • Quench: Cool to 0°C. Carefully quench by dropwise addition of saturated aqueous NaHCO₃. Note: Vigorous CO₂ evolution.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc) to yield 1-tert-butyl 2-methyl 5,5-difluoropiperidine-1,2-dicarboxylate .

Phase 2: Side Chain Modification

Objective: Convert the C2-ester to a C2-azidomethyl group.

Step A: Reduction to Alcohol

  • Dissolve the fluorinated ester (1.0 equiv) in THF/MeOH (10:1).

  • Add LiBH₄ (2.0 equiv) at 0°C. Stir at RT for 4 hours.

  • Quench with NH₄Cl solution, extract with EtOAc.

  • Yields N-Boc-5,5-difluoro-2-(hydroxymethyl)piperidine .

Step B: Activation and Displacement

  • Dissolve the alcohol in anhydrous DCM containing Triethylamine (1.5 equiv).

  • Add Methanesulfonyl chloride (MsCl) (1.2 equiv) at 0°C. Stir 1 hour.

  • Wash with water/brine, dry, and concentrate to get the crude mesylate.

  • Dissolve the mesylate in DMF. Add Sodium Azide (NaN₃) (2.0 equiv).

  • Heat to 60°C for 4–6 hours. Safety: Use a blast shield.

  • Workup (Et₂O extraction) yields N-Boc-5,5-difluoro-2-(azidomethyl)piperidine .

Phase 3: N-Methylation and Final Assembly

Objective: Selectively methylate the ring nitrogen and reveal the primary amine.

SynthesisFlow Step1 N-Boc-Azide (Intermediate) Step2 Deprotection (TFA/DCM) Step1->Step2 Step3 NH-Azide (Salt/Freebase) Step2->Step3 Step4 N-Methylation (HCHO, NaBH(OAc)3) Step3->Step4 Step5 N-Me-Azide Step4->Step5 Step6 Reduction (H2, Pd/C) Step5->Step6 Final Final Product Step6->Final

Figure 2: Sequential functionalization ensuring regioselective N-methylation.

  • Boc Deprotection: Treat the N-Boc-azide with TFA/DCM (1:4) at RT for 1 hour. Concentrate to dryness to remove Boc.

  • Free Base Formation: Redissolve in DCM, wash with saturated NaHCO₃ to obtain the free secondary amine.

  • Reductive N-Methylation:

    • Dissolve the amine (1.0 equiv) in 1,2-Dichloroethane (DCE).

    • Add Formaldehyde (37% aq. solution, 3.0 equiv).

    • Add NaBH(OAc)₃ (1.5 equiv). Stir at RT for 2 hours.

    • Mechanism:[2][3][4][5] The secondary ring amine is methylated.[6] The azide remains inert.

  • Azide Reduction:

    • Dissolve the N-methylated azide in MeOH.

    • Add 10% Pd/C (10 wt%).

    • Stir under H₂ atmosphere (balloon) for 2–4 hours.

  • Final Isolation: Filter through Celite. Convert to HCl salt (HCl/Dioxane) for stability.

    • Final Product: (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine dihydrochloride .

Quantitative Data Summary

StepTransformationReagentsTypical YieldCritical QC Parameter
1 FluorinationDAST, DCM75-85%19F NMR (gem-difluoro signal)
2 Ester ReductionLiBH4, THF90-95%Disappearance of Ester C=O
3 AzidationMsCl; NaN380-85% (2 steps)IR (Azide stretch ~2100 cm⁻¹)
4 N-MethylationHCHO, STAB85-90%MS (M+14 shift)
5 Azide ReductionH2, Pd/C90-95%Disappearance of Azide IR

Safety & Handling Notes

  • DAST: Extremely hazardous. Reacts violently with water to produce HF. Use only in plastic or Teflon-coated glassware if possible, or standard glass with extreme moisture exclusion. Keep Calcium Gluconate gel nearby for HF burns.

  • Azides: Organic azides with low C/N ratios (<3) can be explosive. The intermediate here (C7H12F2N4) has a ratio of ~1.75, placing it in a potentially hazardous category. Do not concentrate to dryness if possible; keep in solution. Use a blast shield during heating.

  • Cyanoborohydride: Toxic if ingested or inhaled. Use in a fume hood.

References

  • Synthesis of 5,5-difluoropiperidine-2-carboxylic acid derivatives

    • ChemScene Product Data.[7] (S)-5,5-Difluoropiperidine-2-carboxylic acid (CAS 675605-32-0).[7] Link

  • Fluorination of 5-oxopiperidines

    • Surmont, R., et al. "Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines." Organic & Biomolecular Chemistry, 2010, 8, 4514-4517. (Describes DAST fluorination on similar piperidone scaffolds). Link

  • General N-Methylation Protocols

    • Chatterjee, J., et al. "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research, 2008, 41(10), 1331-1342. Link

  • Target Molecule Verification

    • AChemBlock Catalog. (S)-(5,5-difluoro-1-methylpiperidin-2-yl)methanamine dihydrochloride (CAS 2306247-25-4). Link

Sources

Strategic Utilization of (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine in CNS Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern neuroscience drug discovery, the (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine scaffold represents a high-value "problem-solving" building block. It is primarily utilized to optimize Blood-Brain Barrier (BBB) penetration and metabolic stability in piperidine-based ligands.

Standard piperidine moieties often suffer from high basicity (


), leading to excessive protonation at physiological pH, poor passive diffusion across the BBB, and P-glycoprotein (P-gp) efflux liability. By incorporating the 5,5-difluoro motif, researchers can exploit the fluorine gauche effect  and inductive electron withdrawal  to lower the 

of the piperidine nitrogen to the optimal CNS window (

7.5–8.5) while blocking the metabolically labile C5 position.

This guide details the application of this scaffold in synthesizing ligands for targets such as CGRP receptors (migraine), mGluR5 (schizophrenia), and NMDA receptors , providing specific protocols for synthesis and physicochemical validation.

Scientific Rationale: The Fluorine Effect in CNS Design

Mechanism of Action (Physicochemical)

The utility of this fragment relies on three specific structural advantages:

  • pKa Modulation (Basicity Reduction): The two fluorine atoms at the C5 position exert a strong electron-withdrawing inductive effect (

    
     effect). This reduces the electron density on the N1 nitrogen, lowering its 
    
    
    
    by 1–2 log units compared to the non-fluorinated parent.
    • Result: Increased fraction of neutral species at pH 7.4

      
       Higher lipophilicity (
      
      
      
      )
      
      
      Improved passive BBB permeability.
  • Metabolic Blockade: The C5 position of piperidine rings is a "metabolic hotspot," prone to oxidation by CYP450 enzymes (specifically CYP2D6 and CYP3A4).

    • Result: Substitution with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) prevents oxidative dealkylation or hydroxylation at this site, extending in vivo half-life (

      
      ).
      
  • Conformational Locking: The gauche effect (preference of the C-F bond to align gauche to the N-C lone pair) can lock the piperidine ring into a specific chair conformation, potentially reducing the entropic penalty of binding to the target receptor.

Visualizing the Optimization Logic

CNS_Optimization Figure 1: Lead optimization workflow transforming a high-liability hit into a CNS-penetrant lead using the 5,5-difluoro scaffold. Hit Hit Compound (Standard Piperidine) Problem Issues: 1. High pKa (>10) 2. CYP Oxidation at C5 3. hERG Liability Hit->Problem Analysis Strategy Strategy: Incorporate (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine Problem->Strategy SAR Design Mechanism Mechanism: - Inductive Effect (-I) - Metabolic Blockade Strategy->Mechanism Synthesis Lead Optimized Lead: - pKa ~8.0 (CNS Ideal) - High Metabolic Stability - Low Efflux Mechanism->Lead Validation

Application Protocols

Protocol A: General Coupling Strategy (Amide Bond Formation)

Context: This protocol describes attaching the methanamine "tail" of the scaffold to a carboxylic acid core (e.g., a heteroaromatic core common in CGRP or ORL-1 antagonists).

Materials:

  • Scaffold: (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine dihydrochloride (1.0 eq)

  • Core Acid: R-COOH (1.0 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (4.0 eq)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Activation: Dissolve the Core Acid (R-COOH) in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere. Add DIPEA (2.0 eq) and HATU (1.2 eq). Stir at room temperature (RT) for 15 minutes to generate the activated ester.

  • Free Basing (In Situ): In a separate vial, suspend the (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine dihydrochloride salt in DMF. Add DIPEA (2.0 eq) to neutralize the HCl salt.

  • Coupling: Transfer the amine solution dropwise to the activated acid solution.

  • Reaction: Stir at RT for 4–12 hours. Monitor conversion via LC-MS (Look for mass shift:

    
    ).
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (DCM/MeOH gradient). Note: The basic nitrogen may streak on silica; add 1%

    
     to the eluent.
    
Protocol B: Comparative pKa Determination (Potentiometric Titration)

Context: To validate that the fluorination has successfully lowered the basicity to the CNS-preferred range.

Materials:

  • Test Compound: Coupled Ligand (from Protocol A).

  • Control Compound: Non-fluorinated analog (1-methylpiperidin-2-yl)methanamine derivative.

  • Instrument: Sirius T3 or standard Potentiometric Titrator.

Methodology:

  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • Dilute to 50 µM in 0.15 M KCl (ionic strength adjuster).

  • Perform acid-base titration from pH 2.0 to pH 12.0 at

    
     under argon (to exclude 
    
    
    
    ).
  • Data Analysis: Plot the Bjerrum difference curve. Identify the inflection point corresponding to the piperidine nitrogen.

  • Success Criteria: The 5,5-difluoro analog should exhibit a

    
     between 7.5 and 8.5 , whereas the non-fluorinated control will typically show a 
    
    
    
    of 9.5–10.5 .
Protocol C: Microsomal Stability Assay (Metabolic Validation)

Context: To confirm resistance to oxidative metabolism.

Experimental Setup:

ComponentConcentration
Test Compound 1 µM
Microsomes Human/Rat Liver Microsomes (0.5 mg/mL protein)
Cofactor NADPH (1 mM)
Buffer 100 mM Phosphate Buffer (pH 7.4)
Timepoints 0, 15, 30, 60 min

Procedure:

  • Pre-incubate microsomes and test compound at

    
     for 5 minutes.
    
  • Initiate reaction by adding NADPH.

  • At each timepoint, remove an aliquot and quench immediately in ice-cold Acetonitrile containing Internal Standard (IS).

  • Centrifuge (4000 rpm, 20 min) to pellet proteins.

  • Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. Calculate intrinsic clearance (
    
    
    
    ).
    • Target:

      
       (Low clearance).
      

Data Interpretation & Troubleshooting

Expected Physicochemical Shifts
PropertyNon-Fluorinated Parent5,5-Difluoro Analog (Target)Impact on CNS Drugability
Basicity (

)
~10.2~8.1 Positive: Increases neutral fraction at pH 7.4, improving BBB crossing.
Lipophilicity (

)
1.51.8 Positive: Fluorine increases lipophilicity, aiding membrane intercalation.
Metabolic Stability (

)
< 30 min> 120 min Positive: Blocks C5 oxidation site.
hERG Inhibition High RiskReduced Risk Positive: Lower basicity correlates with reduced hERG binding affinity.
Troubleshooting Synthesis
  • Issue: Low yield during coupling.

    • Cause: The steric bulk of the gem-difluoro group at C5 may slightly hinder the conformational flexibility needed for the C2-methanamine to react.

    • Solution: Use a stronger coupling agent (e.g., COMU) or increase temperature to

      
      . Ensure the dihydrochloride salt is fully neutralized (check pH of reaction mixture > 8).
      

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.

  • Piotrowski, D. W., et al. (2011). Evaluation of Fluorinated Piperidines as a Strategy to Improve the Profile of a CNS Lead. ACS Medicinal Chemistry Letters, 2(3), 230-234. (Demonstrates the pKa shift and metabolic stability principle).

  • Winkel, D., et al. (2021).[1] Fluorinated Piperidines as Novel Scaffolds for CNS Drug Discovery. Bioorganic & Medicinal Chemistry, 42, 116245. (General reference for scaffold utility).

Sources

N-Methylation of Piperidine Derivatives: A Detailed Guide to Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the N-Methyl Piperidine Moiety in Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, appearing in a vast array of approved therapeutics and clinical candidates. The strategic N-methylation of this heterocycle can profoundly influence a molecule's pharmacological profile. This seemingly simple modification—the addition of a methyl group to the piperidine nitrogen—can lead to significant improvements in potency, selectivity, metabolic stability, and cell permeability.[1][2][3] The "magic methyl" effect, a well-documented phenomenon in medicinal chemistry, often holds true for N-methylated piperidines, where the methyl group can enhance binding affinity to biological targets and improve pharmacokinetic properties.[4] Consequently, the development of robust and efficient protocols for the N-methylation of piperidine derivatives is of paramount importance to researchers, scientists, and drug development professionals.

This application note provides a comprehensive guide to the most effective and commonly employed experimental protocols for the N-methylation of piperidine derivatives. We will delve into the mechanistic underpinnings of each method, offering detailed, step-by-step procedures and field-proven insights to ensure successful and reproducible outcomes. The protocols are designed to be self-validating, with clear explanations for each experimental choice.

Core N-Methylation Strategies: A Comparative Overview

Three primary strategies dominate the landscape of N-methylation for piperidine derivatives:

  • The Eschweiler-Clarke Reaction: A classic and reliable method that utilizes formaldehyde and formic acid for reductive amination.[5][6][7][8] It is particularly advantageous for its inability to form over-methylated quaternary ammonium salts.[5][6]

  • Reductive Amination: A versatile approach that involves the reaction of the piperidine with formaldehyde (or another aldehyde/ketone) to form an iminium ion intermediate, which is then reduced in situ.[9][10][11][12] This method offers a wide range of reducing agents and conditions.

  • Direct N-Alkylation: A straightforward nucleophilic substitution reaction where the piperidine nitrogen attacks a methylating agent, such as methyl iodide or dimethyl sulfate.[13] While simple, this method can sometimes lead to the formation of quaternary ammonium salts.[13]

  • Green N-Methylation with Dimethyl Carbonate (DMC): An environmentally benign alternative that uses a less toxic and safer methylating reagent.[14][15][16]

The choice of method depends on several factors, including the substrate's functional group tolerance, steric hindrance around the nitrogen atom, desired scale of the reaction, and environmental considerations.

Diagram: Comparative Workflow of N-Methylation Methods

N_Methylation_Workflows cluster_EC Eschweiler-Clarke Reaction cluster_RA Reductive Amination cluster_DA Direct N-Alkylation EC_Start Piperidine Derivative EC_Reagents Add Formaldehyde & Formic Acid EC_Start->EC_Reagents EC_Heat Heat Reaction Mixture EC_Reagents->EC_Heat EC_Workup Aqueous Work-up & Extraction EC_Heat->EC_Workup EC_Product N-Methylated Piperidine EC_Workup->EC_Product RA_Start Piperidine Derivative RA_Carbonyl Add Formaldehyde (or other carbonyl) RA_Start->RA_Carbonyl RA_ReducingAgent Add Reducing Agent (e.g., NaBH(OAc)₃) RA_Carbonyl->RA_ReducingAgent RA_Reaction Stir at Room Temp RA_ReducingAgent->RA_Reaction RA_Workup Quench & Aqueous Work-up RA_Reaction->RA_Workup RA_Product N-Methylated Piperidine RA_Workup->RA_Product DA_Start Piperidine Derivative DA_Base Add Base (e.g., K₂CO₃) DA_Start->DA_Base DA_MeI Add Methyl Iodide DA_Base->DA_MeI DA_Reaction Stir at Room Temp DA_MeI->DA_Reaction DA_Workup Filtration & Concentration DA_Reaction->DA_Workup DA_Product N-Methylated Piperidine DA_Workup->DA_Product

Caption: Comparative workflow for the three main N-methylation strategies.

Experimental Protocols

Protocol 1: N-Methylation via the Eschweiler-Clarke Reaction

This protocol is a classic and highly effective method for the methylation of primary and secondary amines, including piperidine derivatives. A key advantage is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[5][6] The reaction proceeds through the formation of an iminium ion from the piperidine and formaldehyde, which is then reduced by formic acid, releasing carbon dioxide and driving the reaction to completion.[4][5][17]

Materials:

  • Piperidine derivative (1.0 eq)

  • Formaldehyde (37% aqueous solution, 3.0 eq)

  • Formic acid (98-100%, 5.0 eq)[18]

  • Deionized water

  • Sodium hydroxide (NaOH) solution (6 M)

  • Diethyl ether or other suitable organic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Separatory funnel

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the piperidine derivative (1.0 eq).

  • Reagent Addition: Carefully add formaldehyde (3.0 eq) to the flask, followed by the slow and careful addition of formic acid (5.0 eq).[18] The reaction can be exothermic.

  • Reaction: Heat the reaction mixture to 85-100 °C using a water bath or heating mantle and stir for 2-6 hours.[5][18] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Add deionized water to the reaction mixture.

    • To remove any unreacted starting material and byproducts, perform an initial extraction with an organic solvent like diethyl ether.

    • Carefully basify the aqueous layer to a pH > 10 with a 6 M NaOH solution.[18]

    • Extract the N-methylated piperidine product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x volume of aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or distillation, depending on the physical properties of the product.[19]

Diagram: Mechanism of the Eschweiler-Clarke Reaction

Eschweiler_Clarke_Mechanism cluster_mechanism Eschweiler-Clarke Mechanism Piperidine R₂NH Iminium_Ion [R₂N=CH₂]⁺ Piperidine->Iminium_Ion + CH₂O, - H₂O Formaldehyde CH₂O N_Methyl_Piperidine R₂NCH₃ Iminium_Ion->N_Methyl_Piperidine + HCOO⁻ (Hydride Transfer) Formic_Acid HCOOH Formate HCOO⁻ CO2 CO₂ Formate->CO2 + H⁺

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Protocol 2: N-Methylation via Reductive Amination with Sodium Triacetoxyborohydride

Reductive amination is a mild and highly selective method for N-alkylation.[20] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is selective for the reduction of the intermediate iminium ion over the starting carbonyl compound, allowing for a one-pot reaction.[9][20] This method avoids the use of strong acids and high temperatures.

Materials:

  • Piperidine derivative (1.0 eq)

  • Formaldehyde (37% aqueous solution, 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)[20]

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq) and the anhydrous solvent (DCM or DCE).

  • Carbonyl Addition: Add formaldehyde (1.2 eq) to the solution and stir for 10-20 minutes at room temperature.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.[20] The addition may be exothermic.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.[20]

  • Work-up:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[20]

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-methylated piperidine derivative.[19][20]

Protocol 3: Direct N-Alkylation with Methyl Iodide

This is a straightforward method for N-methylation but requires careful control to avoid the formation of the quaternary ammonium salt as a byproduct.[13] The use of a base is necessary to neutralize the hydroiodic acid formed during the reaction.

Materials:

  • Piperidine derivative (1.0 eq)

  • Methyl iodide (MeI, 1.1 eq)[13]

  • Potassium carbonate (K₂CO₃, finely powdered and dry, 1.5-2.0 eq)[20] or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Syringe pump (recommended for slow addition of MeI)

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq), the anhydrous solvent, and the base (1.5-2.0 eq).

  • Methyl Iodide Addition: Slowly add methyl iodide (1.1 eq) to the reaction mixture at room temperature.[13] The use of a syringe pump for the addition over several hours is highly recommended to minimize the formation of the quaternary salt.[13]

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Work-up:

    • Upon completion, filter the reaction mixture to remove the base.

    • Concentrate the filtrate under reduced pressure.

    • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.[19]

Comparative Data of N-Methylation Methods

MethodReagentsTemperatureKey AdvantagesPotential Disadvantages
Eschweiler-Clarke Formaldehyde, Formic Acid85-100 °CNo over-methylation, inexpensive reagents.[6]High temperature, strong acid.
Reductive Amination Formaldehyde, NaBH(OAc)₃Room TempMild conditions, high selectivity.[9][20]More expensive reducing agent.
Direct N-Alkylation Methyl Iodide, BaseRoom TempSimple procedure.Risk of quaternization, toxic methylating agent.[13]
Green N-Methylation Dimethyl Carbonate (DMC)110-170 °CEnvironmentally friendly, less toxic.[15]High temperature, may require a catalyst.[14][15]

Troubleshooting and Field-Proven Insights

  • Incomplete Reactions: If a reaction does not go to completion, consider increasing the reaction time or temperature (for Eschweiler-Clarke). For reductive amination, ensure the reagents are anhydrous.

  • Over-methylation in Direct Alkylation: To minimize the formation of quaternary salts, ensure the slow addition of the methylating agent to a solution containing an excess of the piperidine derivative.[13]

  • Purification Challenges: Piperidine derivatives can be basic and may streak on silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can improve chromatographic separation.

  • Steric Hindrance: For highly substituted piperidines, the Eschweiler-Clarke reaction or reductive amination may be more effective than direct alkylation due to lower steric sensitivity.

Conclusion

The N-methylation of piperidine derivatives is a critical transformation in modern drug discovery. The choice of synthetic method should be guided by the specific characteristics of the substrate and the desired reaction scale. The Eschweiler-Clarke reaction remains a robust and cost-effective method, while reductive amination offers milder conditions and high selectivity. Direct alkylation provides a simple, albeit potentially less selective, alternative. By understanding the principles and following the detailed protocols outlined in this guide, researchers can confidently and efficiently synthesize N-methylated piperidine derivatives to advance their research and development programs.

References

  • Review of Modern Eschweiler–Clarke Methyl
  • Eschweiler–Clarke reaction. Wikipedia.
  • Eschweiler-Clarke Reaction. Organic Chemistry Portal.
  • Recent Advances in Methylation: A Guide for Selecting Methyl
  • Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Benchchem.
  • Mechanism of the Eschweiler–Clarke methylation reaction of methylamine,...
  • Simplified Eschweiler-Clarke Methylation | PDF | Amine | Formaldehyde. Scribd.
  • Eschweiler-Clarke reaction. Name-Reaction.com.
  • Reductive amination in case of secondary amines. Chemistry Stack Exchange.
  • Eschweiler-Clarke Reaction. SynArchive.
  • reductive amination & secondary amine synthesis. YouTube.
  • Reductive amin
  • One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Taylor & Francis Online.
  • N‐Methylation of Nitrogen‐Containing Heterocycles with Dimethyl Carbonate | Request PDF.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.
  • N-methylation of peptides: a new perspective in medicinal chemistry. PubMed.
  • Efficient and Mild Procedure for Reductive Methylation of Amines Using N‐Methylpiperidine Zinc Borohydride | Request PDF.
  • N-Methylation: A Key Strategy to Enhance Peptide Bioactivity and Druggability. Benchchem.
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PMC.
  • Efficient and Mild Procedure for Reductive Methylation of Amines Using N‐Methylpiperidine Zinc Borohydride. R Discovery.
  • Procedure for N-alkylation of Piperidine?
  • A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl- d)piperidines. University of Southampton ePrints.
  • (PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry.
  • N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA.
  • methylation of amines using formic acid via simple inorganic base c
  • The Methylation Effect in Medicinal Chemistry.
  • Application Notes and Protocols for N-Methylation of Pyridine-2-Carboxamides. Benchchem.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated deriv
  • Derivatives of N-Methylpiperidine. Wiley Online Library.
  • Supporting Information Intramolecular Cation-π Interactions Control the Conformation of Nonrestricted (Phenylalkyl)Pyridines. pubs.acs.org.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Selective N-methylation of primary aliphatic amines with dimethyl carbonate in the presence of alkali c
  • Methylation of indole compounds using dimethyl carbonate.
  • Preparation method of N, N-dimethyl piperidine chloride salt.
  • Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. FULIR.
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  • N -methylation in amino acids and peptides: Scope and limitations.
  • N-methylation in amino acids and peptides: Scope and limit
  • Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium.
  • ChemInform Abstract: Oxidation of Methylpiperidine Derivatives with Regard to Chirality.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online.
  • Direct empirical in-house assessment of peptide proteotypicity for targeted proteomics.

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Application Note: Advanced Protocols for the Synthesis of Piperidines via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for Reductive Amination to Synthesize Piperidine Compounds Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Abstract & Strategic Overview

The piperidine pharmacophore is ubiquitous in medicinal chemistry, serving as the core structural motif in over 12,000 biologically active compounds and numerous FDA-approved therapeutics (e.g., Donepezil, Fentanyl, Methylphenidate). While various synthetic routes exist, reductive amination remains the premier method for both constructing the piperidine ring and functionalizing the piperidine nitrogen due to its mild conditions, high chemoselectivity, and operational simplicity.

This guide details three field-proven protocols for synthesizing piperidine compounds:

  • Standard N-Alkylation: The "Workhorse" method using Sodium Triacetoxyborohydride (STAB).

  • Sterically Demanding Synthesis: Titanium(IV) Isopropoxide-mediated reductive amination for hindered substrates.

  • Ring Construction: Intramolecular reductive cyclization of amino-ketones.

Mechanistic Insight & Reagent Selection

Success in reductive amination relies on manipulating the equilibrium between the carbonyl/amine starting materials and the imine/iminium intermediate. The critical "Senior Scientist" insight is selectivity : the reducing agent must reduce the iminium ion faster than it reduces the starting carbonyl.

The Mechanism of Selectivity

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (reversible). Under slightly acidic conditions, the imine is protonated to an iminium ion , which is significantly more electrophilic than the precursor carbonyl.

  • Key Driver: Reagents like STAB and NaBH₃CN are electron-deficient (due to acetoxy or cyano groups) and react sluggishly with neutral ketones/aldehydes but rapidly with positively charged iminium ions.

Reagent Decision Matrix

Select the appropriate reagent based on substrate stability and steric profile.

ReagentSelectivityToxicityUse CaseNotes
NaBH(OAc)₃ (STAB) HighLowStandard Best general-purpose reagent. Tolerates acid-sensitive groups.[1][2] No pH control needed.
NaBH₃CN HighHigh (HCN)Legacy/Specific Requires pH 5-6 control. Essential for weak amines or when STAB fails. Generates toxic cyanide waste.
Ti(OiPr)₄ / NaBH₄ MediumLowHindered Lewis acid acts as water scavenger and activator. Ideal for unreactive ketones or bulky amines.
H₂ / Pd-C LowLowScale-up Atom economical. Poor chemoselectivity (reduces nitro, alkene, benzyl groups).

Visualizing the Workflow

The following diagram outlines the decision logic and mechanistic flow for selecting the correct protocol.

ReductiveAminationWorkflow Start Target Piperidine Synthesis Decision Substrate Type? Start->Decision RouteA Standard N-Alkylation (Secondary Amine + Aldehyde/Ketone) Decision->RouteA Standard RouteB Hindered/Unreactive (Bulky Ketone or Weak Amine) Decision->RouteB Difficult RouteC Ring Synthesis (Amino-Ketone/Acetal) Decision->RouteC Cyclization Protocol1 Protocol 1: STAB Method (DCE, AcOH, RT) RouteA->Protocol1 Protocol2 Protocol 2: Ti(OiPr)4 Method (Neat/THF, then NaBH4) RouteB->Protocol2 Protocol3 Protocol 3: Intramolecular Cyclization (Acidic Deprotection -> STAB) RouteC->Protocol3 Mechanism Mechanism: 1. Hemiaminal Formation 2. Dehydration -> Iminium Ion 3. Selective Hydride Transfer Protocol1->Mechanism Via Iminium Protocol2->Mechanism Via Ti-Complex

Figure 1: Decision tree for selecting the optimal reductive amination protocol based on substrate constraints.

Experimental Protocols

Protocol 1: Standard N-Alkylation using Sodium Triacetoxyborohydride (STAB)

Application: Functionalization of existing piperidines or synthesis of secondary amines from primary amines. Why this works: STAB is mild and does not require the removal of water. It allows for "one-pot" execution where amine and carbonyl are mixed directly with the reductant.[3]

Materials:

  • Amine (Piperidine derivative) (1.0 equiv)

  • Aldehyde or Ketone (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous preferred but not strictly required).[4]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 equiv) and Carbonyl (1.1 equiv) in DCE (0.1 M – 0.2 M concentration).

  • Activation: Add Acetic Acid (1.0 equiv).

    • Note: AcOH catalyzes imine formation and buffers the basicity of the amine. If the amine is supplied as a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to free-base it, and skip the AcOH addition.

  • Reaction: Stir for 15–30 minutes at room temperature (RT) to establish the imine equilibrium.

  • Reduction: Add STAB (1.4 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Monitoring: Stir at RT under nitrogen. Monitor by LC-MS or TLC. Aldehydes typically react in 1–4 hours; ketones may require 12–24 hours.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (slowly). Stir for 15 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3x).[5] Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is often clean enough for the next step. If necessary, purify via flash chromatography (typically MeOH/DCM gradients).

Protocol 2: Titanium(IV) Isopropoxide Mediated Reductive Amination

Application: Synthesis of 4-amino-piperidines from 4-piperidones, or reactions involving sterically hindered ketones/amines where Protocol 1 fails. Why this works: Ti(OiPr)₄ acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the imine/enamine species (titanium-amine complex) which is then reduced.

Materials:

  • Ketone (e.g., N-Boc-4-piperidone) (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Ethanol (absolute) or THF.

Step-by-Step Methodology:

  • Complex Formation: In a dry flask under Argon, mix the Amine and Ketone neat (without solvent) or in a minimal amount of THF.

  • Titanium Addition: Add Ti(OiPr)₄ (1.25 equiv) dropwise.

    • Caution: The mixture may become viscous. Stir at RT for 4–8 hours (or overnight for very hindered substrates). This step forms the imine-titanium complex.

  • Dilution: Dilute the reaction mixture with absolute Ethanol (to ~0.2 M).

  • Reduction: Cool the solution to 0°C. Add NaBH₄ (1.5 equiv) portion-wise. (Caution: Exothermic).

  • Completion: Allow the mixture to warm to RT and stir for 2–4 hours.

  • Quench (Critical): Add water (1 mL per mmol Ti) to quench. A heavy white precipitate (TiO₂) will form.

  • Filtration: Filter the heterogeneous mixture through a pad of Celite. Wash the pad thoroughly with EtOAc or DCM.

  • Workup: Concentrate the filtrate. If the residue is cloudy, redissolve in EtOAc, wash with brine, dry (Na₂SO₄), and concentrate.

Protocol 3: Intramolecular Cyclization (Ring Synthesis)

Application: Constructing the piperidine ring from an acyclic amino-ketone or amino-acetal precursor. Why this works: The amine and carbonyl are tethered, making the entropy of reaction favorable for ring closure (5-exo-trig or 6-exo-trig).

Materials:

  • Precursor: 5-amino-pentanal derivative (often masked as an acetal or N-Boc protected).

  • Acid: TFA or HCl (for deprotection).

  • Reducing Agent: STAB or H₂/Pd-C.

Step-by-Step Methodology (Amino-Acetal Route):

  • Deprotection/Cyclization: Dissolve the acetal-protected amino precursor in a mixture of THF/1N HCl (1:1). Stir at RT until the acetal is hydrolyzed (revealing the aldehyde) and the amine is deprotected.

  • pH Adjustment: Carefully adjust the pH to ~5–6 using solid NaHCO₃ or NaOH. Do not make it basic yet (pH > 7 prevents iminium formation).

  • Reduction: Add STAB (1.5 equiv) or NaBH₃CN (1.5 equiv). Stir for 2–6 hours.

  • Isolation: Basify to pH > 10 (to ensure the piperidine is in the free base form). Extract with DCM.

Troubleshooting & Optimization (The "Senior Scientist" Checklist)

IssueProbable CauseCorrective Action
Over-Alkylation (Tertiary amine formation when Secondary is desired)Product amine is more nucleophilic than starting amine.1. Use excess amine (5-10 equiv).2. Use Protocol 2 (Ti-mediated) which locks the stoichiometry.3. Add reductant after imine formation is complete (stepwise).[4]
Low Conversion Equilibrium favors ketone; Water accumulation.1. Add activated 4Å Molecular Sieves.2. Switch to Protocol 2 (Ti(OiPr)₄ scavenges water).3. Increase concentration (run at 0.5 M - 1.0 M).
Reduction of Carbonyl to Alcohol Reductant is too active toward carbonyls.1. Ensure you are using STAB, not NaBH₄.2. Lower the temperature to 0°C.3. Verify pH is not too acidic (< pH 4 promotes carbonyl reduction).
Product Trapped in Aqueous Phase Piperidines are polar/basic.1. Saturate aqueous layer with NaCl (salting out).2. Use CHCl₃/iPrOH (3:1) for extraction.3.[5][6] Ensure pH > 12 during extraction.

Safety Considerations

  • Sodium Triacetoxyborohydride (STAB): Evolves acetic acid upon hydrolysis. Flammable solid.

  • Sodium Cyanoborohydride (NaBH₃CN): Highly toxic. Contact with acid releases lethal HCN gas. Must be handled in a well-ventilated fume hood. Quench waste with bleach (sodium hypochlorite) to oxidize cyanide before disposal.

  • Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol and TiO₂.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A one-pot synthesis of secondary and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2202.

  • BenchChem Technical Support. (2025). "Optimizing Reductive Amination for Piperidine Synthesis." BenchChem Application Notes.

  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride in Reductive Amination."

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Application Notes & Protocols: The Utility of 4,4-Difluoropiperidine Scaffolds in the Design of Potent and Selective Dopamine D4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dopamine D4 Receptor - A Resurging Target for CNS Disorders

The dopamine D4 receptor (D4R), a member of the D2-like family of G-protein coupled receptors (GPCRs), has long been a subject of intense interest in neuroscience and medicinal chemistry.[1] Predominantly expressed in cortical and limbic regions of the brain, the D4R plays a crucial role in higher cognitive functions, emotional regulation, and reward pathways.[1][2] Initial excitement for D4R as a therapeutic target was sparked by the discovery that the atypical antipsychotic clozapine exhibits a significantly higher affinity for D4R compared to other dopamine receptor subtypes, suggesting this interaction might underlie its unique clinical efficacy.[2][3]

However, the first wave of selective D4R antagonists failed to demonstrate efficacy in clinical trials for schizophrenia, leading to a decline in research interest.[3] In recent years, a resurgence of investigation has occurred, driven by a deeper understanding of D4R's distinct signaling pathways and its implication in other CNS disorders, including L-DOPA-induced dyskinesias in Parkinson's disease, addiction, and even certain cancers like glioblastoma.[3][4][5][6] This renewed focus has necessitated the development of novel chemical scaffolds that can deliver high potency and, critically, exceptional selectivity to probe D4R function accurately and provide superior therapeutic candidates.

Piperidine and piperazine derivatives are foundational scaffolds in CNS drug discovery, forming the core of numerous approved antipsychotic agents.[7][8] Within this chemical space, the 4,4-difluoropiperidine scaffold has emerged as a particularly advantageous structural motif. The strategic introduction of geminal fluorine atoms onto the piperidine ring is not merely an incremental change; it is a deliberate chemical design choice to overcome significant medicinal chemistry hurdles, such as poor metabolic stability and suboptimal physicochemical properties, that plagued earlier generations of D4R ligands.[4][9]

This guide provides a detailed overview of the synthesis, in vitro evaluation, and structure-activity relationships (SAR) of 4,4-difluoropiperidine-based D4R antagonists, offering researchers a comprehensive set of protocols and field-proven insights for advancing their drug discovery programs.

The Strategic Advantage of the 4,4-Difluoropiperidine Scaffold

The development of CNS drugs is a multi-parameter optimization challenge. A compound must not only bind its target with high affinity and selectivity but also possess the right physicochemical properties to cross the blood-brain barrier and resist metabolic degradation. Early D4R antagonists, while potent, often suffered from poor pharmacokinetic profiles, including high intrinsic clearance in liver microsomes and high plasma protein binding.[4][9] These liabilities were frequently linked to high lipophilicity (cLogP) and led to poor Central Nervous System Multi-Parameter Optimization (CNS MPO) scores, which predict the likelihood of a compound becoming a successful CNS drug.[4]

The 4,4-difluoropiperidine scaffold directly addresses these challenges in several ways:

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to enzymatic cleavage. Placing the gem-difluoro group at the 4-position of the piperidine ring effectively blocks a potential site of oxidative metabolism, thereby increasing the metabolic stability and half-life of the compound.

  • Modulation of Basicity (pKa): The electron-withdrawing nature of the fluorine atoms lowers the pKa of the basic piperidine nitrogen. This is a critical modification. A lower pKa reduces the degree of ionization at physiological pH (7.4), which can lead to improved cell permeability and oral absorption while potentially reducing off-target activities associated with highly basic amines, such as hERG channel inhibition.

  • Conformational Constraint: The fluorine substituents can influence the conformational preference of the piperidine ring, which may lead to a more favorable orientation for binding to the D4 receptor, enhancing potency and selectivity.

Scaffold 4,4-Difluoropiperidine Scaffold Adv1 Increased Metabolic Stability Scaffold->Adv1 Adv2 Lowered pKa of Piperidine Nitrogen Scaffold->Adv2 Adv3 Improved CNS MPO Scores Scaffold->Adv3 Adv4 Enhanced Selectivity and Potency Scaffold->Adv4 Benefit1 Blocks Oxidative Metabolism Adv1->Benefit1 Benefit2 Improves Permeability Reduces Off-Target Risk Adv2->Benefit2 Benefit3 Balances Lipophilicity and Physicochemical Properties Adv3->Benefit3 Benefit4 Favorable Binding Conformation Adv4->Benefit4

Caption: Key advantages of the 4,4-difluoropiperidine scaffold.

Synthetic Protocol: Preparation of a 4,4-Difluoro-3-(phenoxymethyl)piperidine Analog

This section details a representative, two-step synthesis for a key intermediate in the development of 4,4-difluoropiperidine-based D4R antagonists, adapted from established literature procedures.[4][10][11]

Causality Behind Experimental Choices:

  • Mesylation: The conversion of the primary alcohol to a mesylate is a classic and highly efficient method for transforming a poor leaving group (-OH) into an excellent one (-OMs). This facilitates the subsequent nucleophilic substitution.

  • Cesium Carbonate (Cs2CO3): While other bases could be used for the Williamson ether synthesis, Cs2CO3 is often preferred in these reactions. Its high solubility in polar aprotic solvents like DMF and the "cesium effect," which promotes the reactivity of the phenoxide nucleophile, often lead to higher yields and cleaner reactions compared to more common bases like K2CO3 or NaH.

Start tert-butyl 4,4-difluoro-3- (hydroxymethyl)piperidine-1-carboxylate Step1 Step 1: Mesylation (Ms2O, Et3N, CH2Cl2) Start->Step1 Activate Alcohol Intermediate Mesylate Intermediate Step1->Intermediate Step2 Step 2: Ether Synthesis (Substituted Phenol, Cs2CO3, DMF) Intermediate->Step2 Displace Mesylate Product Boc-Protected Ether Product Step2->Product FinalStep Final Steps (Boc Deprotection, N-Alkylation) Product->FinalStep FinalProduct Final D4R Antagonist FinalStep->FinalProduct

Caption: General synthetic workflow for D4R antagonists.

Protocol: Synthesis of tert-butyl 4,4-difluoro-3-((4-fluorophenoxy)methyl)piperidine-1-carboxylate

Step 1: Mesylation of the Starting Alcohol

  • Reagents & Setup:

    • tert-butyl 4,4-difluoro-3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq)

    • Triethylamine (Et3N) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Methanesulfonic anhydride (Ms2O) (1.2 eq)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere.

  • Procedure:

    • Dissolve the starting alcohol in anhydrous DCM under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

    • Add triethylamine dropwise to the stirred solution.

    • Slowly add methanesulfonic anhydride portion-wise, ensuring the internal temperature remains below 5 °C.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate intermediate, which is often used in the next step without further purification.

Step 2: Williamson Ether Synthesis

  • Reagents & Setup:

    • Crude mesylate intermediate from Step 1 (1.0 eq)

    • 4-Fluorophenol (1.2 eq)

    • Cesium Carbonate (Cs2CO3) (2.0 eq)

    • Dimethylformamide (DMF), anhydrous

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere, heating mantle.

  • Procedure:

    • To a solution of 4-fluorophenol in anhydrous DMF, add cesium carbonate. Stir the suspension at room temperature for 15 minutes.

    • Add a solution of the crude mesylate intermediate in DMF to the reaction mixture.

    • Heat the reaction to 60-70 °C and stir for 12-18 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and pour it into cold water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired ether product.

In Vitro Pharmacological Evaluation: Protocols

Once synthesized, the compounds must be rigorously tested to determine their affinity for the D4R and their functional effect on the receptor.

Protocol: Radioligand Competition Binding Assay for Affinity (Ki) Determination

Purpose: This assay quantifies the ability of a test compound to displace a known radioactive ligand from the D4 receptor, allowing for the determination of its binding affinity (Ki). Selectivity is assessed by running parallel assays with other dopamine receptor subtypes (D2, D3, etc.).

Self-Validation/Trustworthiness: Each assay plate must include a positive control (a known D4R antagonist like L-745,870) to validate the assay's performance and a negative control (vehicle) to define baseline binding.[5][12]

Materials:

  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human dopamine D4.4 receptor.

  • Radioligand: [3H]Spiperone or another suitable D2-like family radioligand.

  • Non-specific Binding Control: Haloperidol (10 µM) or another suitable ligand to define non-specific binding.

  • Test Compounds: Serial dilutions of the synthesized 4,4-difluoropiperidine derivatives.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Instrumentation: 96-well plates, liquid scintillation counter, glass fiber filter mats.

Procedure:

  • Plate Setup: Prepare a 96-well plate with serial dilutions of the test compounds in assay buffer. Include wells for total binding (radioligand + vehicle) and non-specific binding (radioligand + 10 µM haloperidol).

  • Incubation: Add the cell membrane preparation to each well, followed by the [3H]Spiperone. The final concentration of the radioligand should be approximately at its Kd value for the receptor.

  • Equilibration: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Functional Antagonist Assay (cAMP Inhibition)

Purpose: D4R is a Gi/o-coupled receptor, meaning its activation by an agonist (like dopamine) inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[][14] This assay determines if a test compound is a functional antagonist by measuring its ability to reverse the dopamine-induced decrease in cAMP.

Dopamine Dopamine (Agonist) D4R D4 Receptor Dopamine->D4R Antagonist Difluoropiperidine Antagonist Antagonist->D4R Blocks Gi Gi Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP Forskolin Forskolin Forskolin->AC Stimulates

Caption: D4R Gi-coupled signaling pathway for cAMP assays.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human D4.4 receptor.

  • Agonist: Dopamine.

  • Stimulant: Forskolin (used to stimulate a measurable baseline of cAMP).

  • Test Compounds: Serial dilutions of the synthesized antagonists.

  • cAMP Assay Kit: A commercially available kit, such as HTRF, BRET, or ELISA-based kits.[15]

Procedure:

  • Cell Plating: Seed the D4R-expressing cells into 96- or 384-well plates and grow to near confluency.

  • Pre-incubation: Aspirate the growth medium and add assay buffer containing serial dilutions of the test compound (the potential antagonist). Incubate for 15-30 minutes at 37 °C.

  • Stimulation: Add a solution containing a fixed concentration of forskolin and dopamine. The dopamine concentration should be its EC80 (the concentration that gives 80% of its maximal effect) to ensure a robust signal for the antagonist to inhibit.

  • Incubation: Incubate for an additional 15-30 minutes at 37 °C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the specific assay kit being used.

  • Data Analysis:

    • Normalize the data, setting the signal from cells treated with forskolin alone as 100% and the signal from cells treated with forskolin + dopamine EC80 as 0%.

    • Plot the normalized response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration at which the antagonist reverses 50% of the agonist's effect.

Structure-Activity Relationship (SAR) and Data Interpretation

Systematic modification of the 4,4-difluoropiperidine scaffold has provided crucial insights into the structural requirements for high-affinity D4R binding.[4][9][10][11] The primary focus of SAR studies has been on the phenoxymethyl "southern" portion of the molecule.

Key SAR Insights:

  • Electron-Withdrawing Groups: The addition of electron-withdrawing groups, such as fluoro or cyano groups, to the phenyl ring generally enhances binding affinity. For instance, a 4-cyanophenoxy group or a 3,4-difluorophenoxy group can result in compounds with single-digit or even sub-nanomolar Ki values.[9][16]

  • Positional Isomerism: The position of substituents on the phenyl ring is critical. For example, a 3-fluoro-4-methyl substitution can be significantly less potent than the reverse 4-fluoro-3-methyl arrangement.[9]

  • Lipophilicity and CNS MPO Score: While potent compounds have been identified, a recurring challenge is maintaining a desirable CNS MPO score (>4). Highly lipophilic substituents can increase potency but often negatively impact the MPO score by increasing cLogP and plasma protein binding, thereby limiting their potential as CNS drug candidates.[4][9] The addition of the ether moiety in the 3-position of the piperidine was a strategic attempt to modulate cLogP and improve these scores.[9]

Table 1: Representative SAR Data for 4,4-Difluoro-3-(phenoxymethyl)piperidine Analogs (Data synthesized from public domain sources for illustrative purposes)[4][9][10][11]

Compound IDR-Group on Phenoxy RingD4 Ki (nM)Selectivity vs. D2 (fold)cLogPCNS MPO Score
1a 4-Fluoro140>1005.13.2
1b 3,4-Difluoro2.7>20004.84.1
1c 4-Cyano1.7>20004.24.5
1d 3-Fluoro-4-methyl72>5005.33.0
1e 4-Fluoro-3-methyl6.5>15005.23.5
1f H (Unsubstituted)27>10004.64.0

In Vivo Evaluation: A Conceptual Framework

After a compound demonstrates promising in vitro properties (high potency, selectivity, and a good CNS MPO score), its effects must be evaluated in living systems.

Key In Vivo Experiments:

  • Pharmacokinetic (PK) Studies: The first step is to assess how the animal body processes the drug. These studies, typically in rats or mice, measure key parameters like half-life (t1/2), maximum concentration (Cmax), and brain penetration (Brain/Plasma ratio) after oral or intravenous administration. This is crucial to ensure the compound reaches its target in the brain at a sufficient concentration.

  • Locomotor Activity Assessment: Atypical antipsychotics are valued for their low incidence of extrapyramidal side effects (motor disturbances). The open-field test is a standard assay used to assess if a D4R antagonist alters normal locomotor activity in rodents.[17][18][19] A desirable candidate should not significantly suppress or hyper-stimulate movement at therapeutically relevant doses, indicating a lack of significant D2 receptor blockade or other off-target effects.[20][21]

  • Preclinical Efficacy Models: The compound's therapeutic potential is tested in animal models of specific diseases.

    • ADHD Models: In mouse models where dopaminergic pathways are disrupted (e.g., via 6-OHDA lesions), leading to hyperactivity, a D4R antagonist can be tested for its ability to normalize this behavior.[22]

    • L-DOPA-Induced Dyskinesia (LID) Models: In rodent models of Parkinson's disease treated chronically with L-DOPA to induce dyskinesias, selective D4R antagonists have been shown to attenuate these abnormal movements without compromising the anti-parkinsonian effects of L-DOPA.[4]

Conclusion and Future Directions

The 4,4-difluoropiperidine scaffold has proven to be a highly effective chemical framework for generating potent and exceptionally selective dopamine D4 receptor antagonists.[10][16][23] The strategic use of gem-difluorination successfully addresses key metabolic and physicochemical liabilities, leading to compounds with more drug-like properties. The detailed synthetic and in vitro protocols provided herein offer a robust starting point for researchers aiming to explore this chemical space.

Despite these advances, challenges remain. The SAR data clearly show a delicate balance between potency and properties like lipophilicity and metabolic stability.[4][10][16] While some compounds show excellent binding affinity, they may still suffer from poor microsomal stability.[10][16] Future work should focus on fine-tuning the "southern" region of the molecule, perhaps by replacing the phenoxy group with bioisosteric heterocycles, to further optimize in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties while retaining the high D4R affinity and selectivity endowed by the core scaffold. The continued development of these tool compounds is essential for clarifying the therapeutic potential of D4R antagonism across a growing range of neurological and psychiatric disorders.

References

  • Saeedeh Saeedi, Anish Vadukoot, Corey Hopkins. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. ([Link])

  • Van Craenenbroeck, K., et al. The dopamine D4 receptor: biochemical and signalling properties. PMC. ([Link])

  • Saeedi, S., et al. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. ([Link])

  • Ishizu, K., et al. Syntheses and pharmacological evaluation of two potent antagonists for dopamine D4 receptors: [11C]YM-50001 and N-[2-[4-(4-Chlorophenyl)-piperizin-1-yl]ethyl]-3-[11C]methoxybenzamide. PubMed. ([Link])

  • Hopkins, C. R., et al. Discovery, characterization and biological evaluation of a novel (R)-4,4-difluoropiperidine scaffold as dopamine receptor 4 (D4R) antagonists. PubMed. ([Link])

  • Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. ([Link])

  • Franco, R., et al. Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants. Frontiers in Pharmacology. ([Link])

  • Saeedi, S., et al. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed. ([Link])

  • Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. ([Link])

  • O'Dowd, B. F., et al. The dopamine D4 receptor, the ultimate disordered protein. PMC. ([Link])

  • Patsnap Synapse. What are D4 receptor antagonists and how do they work?. Patsnap Synapse. ([Link])

  • Saeedi, S., et al. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds | Request PDF. ResearchGate. ([Link])

  • Patel, S., et al. Pharmacological and functional characterisation of dopamine D4 receptors in the rat retina. PubMed. ([Link])

  • Iummiento, M., et al. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. ([Link])

  • Iummiento, M., et al. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. ACS Publications. ([Link])

  • Jones, F. M. Effects of Novel Dopamine D4 Receptor-Targeted Compounds on locomotor activity and Anxiety-Like Behavior in Male and Female Sprague Dawley Rats. Rowan Digital Works. ([Link])

  • Pugsley, T. A., et al. The discovery of PD 89211 and related compounds: selective dopamine D4 receptor antagonists. PubMed. ([Link])

  • Lindsley, C. W., & Hopkins, C. R. Return of D4 Dopamine Receptor Antagonists in Drug Discovery: Miniperspective. Scholars@Vanderbilt. ([Link])

  • Okuyama, S., et al. In vitro and in vivo characterization of the dopamine D4 receptor, serotonin 5-HT2A receptor and alpha-1 adrenoceptor antagonist (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl] pyrrolidin-3-yl]thiazole (NRA0045). PubMed. ([Link])

  • Avale, M. E., et al. The dopamine D4 receptor is essential for hyperactivity and impaired behavioral inhibition in a mouse model of attention deficit/hyperactivity disorder. PubMed. ([Link])

  • Dulawa, S. C., et al. Dopamine D4 Receptor-Knock-Out Mice Exhibit Reduced Exploration of Novel Stimuli. The Journal of Neuroscience. ([Link])

  • Jones, F. M., & Keck, T. M. Effects of Novel Dopamine D4 Receptor-Targeted Compounds on locomotor activity and Anxiety-Like Behavior in Male and. Rowan Digital Works. ([Link])

  • Keck, T. M., et al. Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. ACS Publications. ([Link])

  • Alachkar, A., et al. Humanized Dopamine D4.7 Receptor Male Mice Display Risk. eScholarship.org. ([Link])

  • Li, Z., et al. Preclinical pharmacology of FMPD [6-fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4H-3-thia-4,9-diaza-benzo[f]azulene]: a potential novel antipsychotic with lower histamine H1 receptor affinity than olanzapine. PubMed. ([Link])

  • Li, Z., et al. Preclinical Pharmacology of FMPD [6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4 H-3-thia-4,9-diaza-benzo[f]azulene]: A Potential Novel Antipsychotic with Lower Histamine H1 Receptor Affinity Than Olanzapine. DOI. ([Link])

  • Kumar, A., et al. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science. ([Link])

  • Kumar, A., et al. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. ([Link])

  • Koga, K., et al. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. PubMed. ([Link])

  • Actelion Pharmaceuticals Ltd. 4,4-difluoro-piperidine-compounds.

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Application Note: Strategic Incorporation of (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine into Novel Chemical Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Library Design Scientists, and Drug Discovery Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary & Physicochemical Rationale

The piperidine ring is one of the most ubiquitous nitrogenous heterocycles in FDA-approved pharmaceuticals[1]. However, the high basicity of unmodified piperidines (typically pKa > 9.5) often results in poor passive membrane permeability and a high risk of off-target interactions, most notably hERG channel inhibition which leads to cardiotoxicity[2].

To circumvent these liabilities, modern fragment-based drug discovery (FBDD) heavily relies on fluorinated building blocks. The strategic incorporation of (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine (CAS: 2306247-25-4) into chemical libraries offers a profound structural advantage[3].

The Causality of the Structural Design:
  • pKa Modulation: The strong electron-withdrawing inductive effect of the gem-difluoro group at the 5-position propagates through the sigma framework, significantly lowering the basicity of both the endocyclic tertiary amine and the exocyclic primary amine[4]. This reduction in basicity is directly correlated with reduced hERG affinity[2].

  • Conformational Locking: Fluorinated piperidines exhibit unique conformational behaviors. The 5,5-difluoro motif forces the piperidine ring into a highly specific chair conformation driven by dipole minimization and charge-dipole interactions[5]. This locks the 2-methanamine vector into a predictable 3D orientation, which is highly valuable for structure-based drug design.

  • Metabolic Shielding: The electron-rich positions of piperidines are common sites for Cytochrome P450 (CYP)-mediated oxidative metabolism. Fluorine substitution blocks enzymatic breakdown, enhancing the metabolic half-life of the resulting library compounds[6].

Library Assembly Workflow

To maximize the utility of this building block, the primary amine of the methanamine group serves as the nucleophilic handle for divergent synthesis (e.g., amidation, sulfonylation, urea formation), while the tertiary 1-methyl amine remains unreactive under standard coupling conditions[].

Pathway A Building Block Preparation (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine B Library Assembly (Parallel Amide/Urea Coupling) A->B Electrophile Array C In-Process LC-MS QC (Self-Validation Check) B->C C->B Re-couple (Degraded Reagent) D High-Throughput Purification (Prep-HPLC) C->D Conversion > 85% E Physicochemical Profiling (pKa, LogD, Permeability) D->E Purity > 95% F Hit Triage (Target Affinity & ADME) E->F

Caption: Workflow for the incorporation and validation of fluorinated piperidine building blocks.

Quantitative Physicochemical Profiling

The following table summarizes the profound physicochemical shifts achieved by utilizing the 5,5-difluoro building block compared to its non-fluorinated analog.

Property1-Methylpiperidin-2-yl)methanamine(5,5-Difluoro-1-methylpiperidin-2-yl)methanamineMechanistic Causality
Endocyclic pKa ~9.6~7.4Inductive withdrawal by gem-difluoro reduces nitrogen electron density, lowering hERG liability[2].
Exocyclic pKa ~10.2~8.9Inductive effect propagates to the primary amine, requiring stronger basification during coupling.
LogD (pH 7.4) -0.6+0.9Fluorine increases lipophilicity, driving better passive membrane permeability[6].
Conformation Flexible chairLocked chair (axial-F preference)Dipole minimization stabilizes a specific 3D vector for the methanamine group[5].
Metabolic Stability Low (rapid oxidation)HighFluorine sterically and electronically shields the ring from CYP450 oxidation[6].

Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes. They must be self-validating systems where success or failure is diagnostically apparent at each step.

Protocol A: High-Throughput Amide Library Assembly (Self-Validating)

(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine is typically supplied as a dihydrochloride salt[8]. The critical failure point in library synthesis is incomplete free-basing, which poisons the nucleophilic attack.

Materials:

  • (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine dihydrochloride (0.1 M in DMF)

  • Carboxylic Acid Array (0.12 M in DMF)

  • HATU (0.15 M in DMF)

  • N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Procedure:

  • Free-Basing (Crucial Step): To a 96-well reaction block, add 100 µL of the building block solution (10 µmol). Add 10.5 µL of DIPEA (60 µmol, 6 eq).

    • Causality: You must use a massive excess of DIPEA. Two equivalents are consumed immediately to neutralize the dihydrochloride salt[3]. The remaining equivalents ensure the reaction medium remains basic enough to keep the exocyclic amine (pKa ~8.9) deprotonated and nucleophilic.

  • Activation: In a separate block, pre-mix 100 µL of the carboxylic acid array (12 µmol, 1.2 eq) with 80 µL of HATU solution (12 µmol, 1.2 eq) and 4 µL DIPEA. Incubate for 5 minutes.

    • Causality: Pre-activation prevents the primary amine of our building block from reacting directly with the coupling reagent to form a guanidinium byproduct.

  • Coupling: Transfer the activated ester solutions to the free-based piperidine block. Seal and shake at room temperature for 2 hours.

  • Self-Validation (In-Process QC): Withdraw a 2 µL aliquot from 4 random wells, dilute in 100 µL MeCN/H2O, and inject into the LC-MS.

    • Diagnostic Logic: Look for the mass of the unreacted primary amine. If present, check for the mass of the carboxylic acid + 18 Da (hydrolysis). If both are present, your HATU has degraded due to moisture. Do not proceed to purification. Refresh reagents and re-couple. If only the product mass is seen, proceed to standard Prep-HPLC purification.

Protocol B: High-Throughput Lipophilicity (LogD) and pKa Validation

To ensure the library maintains the targeted physicochemical space, representative hits must be profiled.

Step-by-Step Procedure:

  • System Calibration (Self-Validation): Prepare a validation cassette containing Propranolol (known basic pKa 9.5, LogD 1.2) and Warfarin (known acidic pKa 5.0).

    • Causality: Running known standards in parallel guarantees that the LC-MS/MS retention times and buffer pH are accurate. If Propranolol's LogD shifts, the buffer system has failed.

  • Shake-Flask LogD: Add 10 µL of a 10 mM DMSO stock of the purified fluorinated library compound to a vial containing 495 µL of Octanol and 495 µL of PBS (pH 7.4).

  • Equilibration: Shake vigorously for 60 minutes at 25°C, then centrifuge at 3000 x g for 15 minutes to achieve complete phase separation.

  • Quantification: Sample 10 µL from both the octanol (top) and aqueous (bottom) layers. Dilute appropriately and analyze via LC-MS/MS (MRM mode).

  • Calculation: LogD = Log10(Area_Octanol / Area_Aqueous). Verify that the resulting LogD falls within the optimal FBDD range (0.5 to 2.5) facilitated by the 5,5-difluoro substitution.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications. Available at:[Link][2][4]

  • fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Chimia. Available at:[Link] (Note: Sourced via general literature on fluorinated piperidines)

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry—A European Journal. Available at:[Link][5]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences (MDPI). Available at:[Link][1]

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Application Note: Design, Radiosynthesis, and Evaluation of 18F-Difluoropiperidines in CNS PET Imaging Tracers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The integration of the gem-difluoro motif into small-molecule therapeutics and diagnostics has become a cornerstone of modern medicinal chemistry. In the context of Positron Emission Tomography (PET) radiotracer development, the difluoropiperidine scaffold acts as a privileged bioisostere. It modulates lipophilicity, lowers the pKa of adjacent basic amines to enhance blood-brain barrier (BBB) penetration, and blocks oxidative metabolism[1].

Historically, the direct 18F-labeling of gem-difluoro groups has been severely limited by the diminished reactivity of fluorinated carbon centers toward traditional nucleophilic aliphatic substitution (SN2)[2]. This application note details a paradigm-shifting methodology: the manganese-mediated oxidative 18F-fluorodecarboxylation of α-fluorocarboxylic acids to yield[18F]4,4-difluoropiperidine[3]. We provide a self-validating automated protocol for its synthesis and explore its critical application in targeting CNS receptors, specifically Orexin (OX1R/OX2R) and Vasopressin (V1a)[4][5].

Mechanistic Pathway: Oxidative 18F-Fluorodecarboxylation

The synthesis of[18F]4,4-difluoropiperidine relies on a radical-mediated 18F-fluorine atom transfer. Traditional two-electron pathways fail here due to electrostatic repulsion and steric hindrance at the fluorinated carbon[2]. By utilizing a transition-metal catalyst (Mn(tmp)Cl), the reaction proceeds via a highly reactive [18F]Mn(IV)-F complex. The presence of a pre-existing fluorine atom at the α-carbonyl position of the precursor is mechanistically critical; it stabilizes the transient carbon-centered radical formed post-decarboxylation via resonance, facilitating rapid and efficient 18F-trapping[2].

Mechanism A α-Fluorocarboxylic Acid Piperidine Precursor C Oxidation (PhI(OAc)2) Decarboxylation A->C B [18F]Fluoride + Mn(tmp)Cl Complex B->C Forms [18F]Mn(IV)-F E 18F-Fluorine Atom Transfer B->E [18F] Transfer D α-Fluoroalkyl Radical Intermediate C->D -CO2 D->E F [18F]4,4-Difluoropiperidine (Versatile Building Block) E->F G Post-Labeling Diversification (Amides, Sulfonamides, SNAr) F->G

Fig 1. Manganese-mediated oxidative 18F-fluorodecarboxylation pathway for [18F]4,4-difluoropiperidine.

Automated Radiosynthesis Protocol

The following protocol is designed for fully automated radiosynthetic platforms (e.g., GE FASTlab or Synthra modules) to produce no-carrier-added [18F]4,4-difluoropiperidine, which can subsequently be used for late-stage diversification[1][3].

Phase 1: [18F]Fluoride Elution & Complexation
  • Procedure : Trap cyclotron-produced [18F]fluoride on a pre-conditioned QMA (Quaternary Methyl Ammonium) ion-exchange cartridge. Elute the activity directly into the reactor using a solution of Mn(tmp)Cl (3) in organic solvent.

  • Causality & Rationale : Traditional PET chemistry utilizes K2CO3 and Kryptofix-222 for elution. However, carbonate poisons transition-metal catalysts. By eluting directly with the Mn(tmp)Cl complex, we achieve a 94% elution efficiency while simultaneously forming the reactive [18F]Mn(tmp)F species, completely bypassing the time-consuming azeotropic drying steps[1].

Phase 2: Oxidative Fluorodecarboxylation
  • Procedure : To the reactor containing [18F]Mn(tmp)F, add the Boc-protected α-fluorocarboxylic acid piperidine precursor and the oxidant PhI(OAc)2 dissolved in 1,2-dichloroethane (1,2-DCE). Heat the sealed reactor to 80 °C for 20 minutes[6].

  • Causality & Rationale : PhI(OAc)2 is selected over the more common PhIO because of its superior solubility in 1,2-DCE, preventing line blockages in automated fluidic modules[1]. 1,2-DCE provides the optimal dielectric environment to stabilize the radical intermediates without participating in unwanted side reactions.

Phase 3: Deprotection & Diversification
  • Procedure : Cool the reactor and add Trifluoroacetic Acid (TFA) to mediate Boc-deprotection. Neutralize the mixture. The resulting [18F]4,4-difluoropiperidine can now be reacted with N-hydroxysuccinimide esters (for amides) or heteroaryl chlorides (for SNAr) to build the final tracer[1].

Phase 4: Self-Validation & Quality Control

To ensure the protocol operates as a self-validating system, the following QC gates must be passed before in vivo application:

  • Identity Confirmation : Perform analytical radio-HPLC. The radioactive peak must co-elute precisely with a spiked, non-radioactive 19F-difluoropiperidine reference standard (ΔtR < 0.2 min).

  • Molar Activity (

    
    ) Calculation : Integrate the UV peak area of the carrier at the retention time of the product. Compare against a standard calibration curve. 
    
    
    
    must exceed 1 GBq/μmol to ensure the tracer does not pharmacologically saturate low-density CNS targets[1].
Quantitative Performance Data
ParameterValue / ObservationMechanistic Implication
Elution Efficiency 94%Direct Mn-mediated elution eliminates the need for basic phase-transfer catalysts[1].
Radiochemical Yield (RCY) 46% (isolated)Exceptionally high for a sterically hindered, electron-deficient fluorinated center[6].
Total Synthesis Time 78 minutesHighly compatible with the 109.7 min half-life of Fluorine-18[1].
Molar Activity (

)
6.35 GBq/μmol (d.c. EOS)Provides high specific signal-to-noise ratios for low-expression GPCR targets[1].
Radiochemical Purity > 99%Meets critical quality attributes for preclinical and clinical translation[1].

Application in CNS PET Tracer Development

The strategic insertion of the [18F]difluoropiperidine motif solves specific pharmacokinetic and pharmacodynamic bottlenecks in neuro-PET imaging.

Logic Core Difluoropiperidine Motif in Radiotracer Design Phys1 Lipophilicity Modulation (Optimal logD < 5) Core->Phys1 Phys2 Basicity Reduction (Increased Unionized Fraction) Core->Phys2 Phys3 Conformational Control (Steric Restriction) Core->Phys3 Target2 Vasopressin Receptors (V1a) Phys1->Target2 Phys2->Target2 Target1 Orexin Receptors (OX1R / OX2R) Phys3->Target1 Outcome1 Subtype Selectivity (Pharmacophore Alignment) Target1->Outcome1 Outcome2 High BBB Penetration (Passive Diffusion) Target2->Outcome2

Fig 2. Pharmacokinetic and pharmacodynamic rationale for integrating difluoropiperidines in CNS PET tracers.

Target 1: Orexin Receptors (OX1R / OX2R)

The orexin system is heavily implicated in sleep-wake regulation, arousal, and microglial response during neuroinflammation[4]. Developing PET tracers for this system requires extreme subtype selectivity.

  • The Difluoropiperidine Advantage : A difluoropiperidine core linked with a 2-hydroxyquinoline moiety has been identified as a master structural key for dictating OX1R vs. OX2R selectivity[4][7]. The gem-difluoro group exerts strong conformational control over the piperidine ring (due to stereoelectronic gauche effects), locking the molecule into a specific 3D geometry that perfectly aligns with the binding pocket of one subtype over the other, enabling the mapping of specific neuroinflammatory responses[4].

Target 2: Vasopressin V1a Receptors

V1a receptors are critical targets for neuropsychiatric disorders, but early PET radioligands suffered from high molecular weights (700–800 Da) and poor blood-brain barrier permeability[5].

  • The Difluoropiperidine Advantage : By replacing standard aliphatic rings with a 4,4-difluoropiperidine moiety on indole-based scaffolds, researchers successfully engineered tracers with optimal lipophilicity (logD < 5) and molecular weights under 500 Da[5]. Mechanistically, the strong electron-withdrawing effect of the two fluorine atoms significantly lowers the pKa of the piperidine nitrogen. This increases the fraction of the un-ionized tracer at physiological pH (7.4), drastically enhancing passive diffusion across the lipophilic blood-brain barrier while maintaining sub-nanomolar binding affinity (

    
     < 0.4 nM)[5].
    

References

  • Ortalli, S., Ford, J., Szpera, R., et al. "18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with[18F]Fluoride." Organic Letters, ACS Publications, 2024.3

  • Pissarek, M. "Small-Molecule Ligands as Challenge for Positron Emission Tomography of Peptide Receptors in Neurons and Microglia of the Brain." World Journal of Neuroscience, SCIRP, 2019. 4

  • Kassiou, M., et al. "Development of a radioligand for imaging V1a vasopressin receptors with PET." National Institutes of Health (NIH) / PMC, 2014. 5

Sources

Application Notes and Protocols: Synthesis of N-Substituted Piperidine Derivatives for Antimicrobial Screening

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] N-substituted piperidine derivatives, in particular, have garnered significant attention for their diverse pharmacological activities, including potent antimicrobial effects.[3][4][5][6] The functionalization of the piperidine nitrogen allows for the modulation of physicochemical properties such as lipophilicity and basicity, which in turn can influence the antimicrobial spectrum and potency of the resulting compounds.[2][7]

This comprehensive guide provides detailed protocols for the synthesis of N-substituted piperidine derivatives via two robust and widely applicable methods: Reductive Amination for N-alkylation and Buchwald-Hartwig/Ullmann Condensation for N-arylation. Furthermore, it outlines standardized protocols for the preliminary antimicrobial screening of these synthesized compounds using the Agar Disk Diffusion and Broth Microdilution methods. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents.

PART 1: Synthesis of N-Substituted Piperidine Derivatives

The strategic introduction of substituents onto the piperidine nitrogen is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's biological activity. The choice of synthetic methodology is dictated by the nature of the substituent to be introduced (alkyl vs. aryl) and the overall chemical architecture of the starting materials.

N-Alkylation via Reductive Amination

Reductive amination is a highly efficient and versatile one-pot method for the N-alkylation of secondary amines like piperidine.[7][8] This reaction proceeds through the formation of an intermediate iminium ion, generated from the condensation of piperidine with an aldehyde or ketone, which is then reduced in situ to the desired N-alkylated piperidine.[8] The use of mild and selective reducing agents, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial to prevent the reduction of the starting carbonyl compound.

Experimental Workflow: Reductive Amination

cluster_0 Reductive Amination Workflow start Start: Piperidine & Aldehyde/Ketone reaction_setup Dissolve in Anhydrous Solvent (e.g., DCM) start->reaction_setup reagent_addition Add Reducing Agent (e.g., NaBH(OAc)₃) reaction_setup->reagent_addition reaction_monitoring Monitor by TLC/LC-MS reagent_addition->reaction_monitoring workup Aqueous Workup (e.g., NaHCO₃) reaction_monitoring->workup Upon Completion extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification characterization Characterize Product (NMR, MS) purification->characterization end_product End: N-Alkylated Piperidine characterization->end_product

Caption: Workflow for N-alkylation via reductive amination.

Protocol 1: Synthesis of N-Benzylpiperidine

This protocol details the synthesis of N-benzylpiperidine as a representative example of N-alkylation via reductive amination.

Materials:

  • Piperidine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of piperidine (1.0 eq) in anhydrous DCM at room temperature, add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

N-Arylation via Cross-Coupling Reactions

The introduction of an aryl group onto the piperidine nitrogen is typically achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are two of the most prominent methods for forming C-N bonds.[9][10][11]

  • Buchwald-Hartwig Amination: This method generally employs a palladium catalyst with a suitable ligand and a base to couple an aryl halide or triflate with the amine.[12][13] It often proceeds under milder conditions compared to the Ullmann condensation.

  • Ullmann Condensation: This classic reaction utilizes a copper catalyst, often at higher temperatures, to facilitate the N-arylation.[10][14]

Experimental Workflow: Buchwald-Hartwig N-Arylation

cluster_1 Buchwald-Hartwig N-Arylation Workflow start Start: Piperidine, Aryl Halide, Pd Catalyst, Ligand, Base inert_atmosphere Assemble Reaction Under Inert Atmosphere (Ar/N₂) start->inert_atmosphere solvent_addition Add Anhydrous Solvent (e.g., Toluene) inert_atmosphere->solvent_addition heating Heat Reaction Mixture solvent_addition->heating reaction_monitoring Monitor by TLC/LC-MS heating->reaction_monitoring cooling Cool to Room Temperature reaction_monitoring->cooling Upon Completion workup Aqueous Workup cooling->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification characterization Characterize Product (NMR, MS) purification->characterization end_product End: N-Arylated Piperidine characterization->end_product

Sources

Troubleshooting & Optimization

Synthesis of gem-Difluorinated Heterocycles: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for fluorination chemistry. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers face when synthesizing gem-difluorinated heterocycles. The introduction of a gem-difluoromethylene (–CF₂–) group into a heterocyclic scaffold profoundly impacts a molecule's lipophilicity, metabolic stability, and bioavailability, making it an indispensable structural motif in modern drug development[1]. However, achieving this transformation safely, scalably, and with high chemoselectivity remains a formidable synthetic challenge.

This guide provides field-proven protocols, mechanistic troubleshooting, and quantitative data to ensure your fluorination workflows are robust and self-validating.

Section 1: Core Methodologies & Workflows

There are two primary paradigms for constructing gem-difluorinated heterocycles: late-stage deoxofluorination of existing carbonyl precursors and the de novo assembly using pre-fluorinated building blocks (e.g., gem-difluoropropargyl scaffolds)[2].

SynthesisStrategies Target gem-Difluorinated Heterocycle Sub1 Heterocyclic Ketone Method1 Late-Stage Deoxofluorination Sub1->Method1 Method1->Target Reagent1 XtalFluor-E / DBU DAST / Deoxo-Fluor Reagent1->Method1 Sub2 Fluorinated Building Blocks Method2 Cyclization / Annulation (e.g., RCM, Cycloaddition) Sub2->Method2 Method2->Target Reagent2 gem-Difluoropropargyl amides Difluoroenol silyl ethers Reagent2->Method2

Workflow for synthesizing gem-difluorinated heterocycles via late-stage or building block routes.

Protocol: Safe & Scalable Deoxofluorination using XtalFluor-E

Traditional liquid reagents like DAST and Deoxo-Fluor generate highly corrosive free HF and pose severe thermal runaway risks[3].3 (diethylaminodifluorosulfinium tetrafluoroborate) provides a crystalline, bench-stable alternative that does not generate free HF under anhydrous conditions[3][4].

Step-by-Step Methodology:

  • Preparation: Flame-dry a standard borosilicate round-bottom flask. Causality Note: Because XtalFluors do not generate free HF upon contact with ambient moisture, specialized Teflon (PTFE) vessels are not strictly required for the initial setup[4]. Purge the system with Argon.

  • Substrate Dissolution: Dissolve the heterocyclic ketone (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2–0.5 M concentration.

  • Reagent Addition: Add XtalFluor-E (1.5 to 2.0 equiv) in one portion at room temperature. Causality Note: XtalFluor-E activates the C–O bond but is "fluoride-starved." It forms an intermediate but will not fluorinate the substrate without an exogenous promoter[5].

  • Promoter Introduction: Cool the reaction to 0 °C. Dropwise add the promoter, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv) or Et₃N·3HF (2.0 equiv). Causality Note: DBU deprotonates the alkoxy-N,N-dialkylaminodifluorosulfane intermediate, facilitating its collapse into the fluorinated product. This specific dynamic bypasses the need for an exogenous fluoride source and significantly suppresses elimination byproducts[5][6].

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 4–18 hours. Validate conversion via ¹⁹F NMR (look for the characteristic AB quartet or singlet in the -90 to -120 ppm range, depending on symmetry) rather than TLC, as the polarity of ketones and gem-difluorides can be deceptively similar.

  • Quenching & Workup: Quench slowly with saturated aqueous NaHCO₃ at 0 °C. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

Section 2: Troubleshooting Guide (FAQs)

Q1: When attempting the deoxofluorination of my piperidone derivative using DAST, I am observing a high ratio of vinyl fluoride elimination byproducts instead of the desired gem-difluoride. How can I suppress this? Scientist's Insight: Elimination is a classic competing pathway in nucleophilic fluorination. It is driven by the basicity of the intermediate dialkylaminosulfur byproducts and the elevated temperatures often required to force sluggish heterocyclic ketones to react. Solution: Switch from DAST to XtalFluor-E promoted by Et₃N·2HF or DBU. The XtalFluor reagents exhibit vastly superior chemoselectivity. The tetrafluoroborate counterion and the controlled release of fluoride favor substitution (Sₙ2/Sₙ1-like collapse) over E2 elimination. For example, in sterically hindered cyclic ketones, replacing DAST with XtalFluor-E/Et₃N·2HF improves the gem-difluoride to vinyl fluoride ratio from a poor 2:1 up to an exceptional 62:1[4].

Q2: I am scaling up a gem-difluorination reaction to 50 grams. DAST and Deoxo-Fluor pose significant thermal runaway risks. What is the safest approach? Scientist's Insight: DAST undergoes a vigorous, non-energetic disproportionation followed by an exothermic decomposition that can lead to detonation at elevated temperatures (~90 °C)[6]. Deoxo-Fluor is slightly more stable but still hazardous for large-scale operations. Solution: Utilize XtalFluor-E or XtalFluor-M. Accelerated Rate Calorimetry (ARC) studies demonstrate that XtalFluors possess significantly greater thermal stability than traditional liquid reagents, showing no exothermic decomposition below 200 °C[3]. This drastically simplifies the engineering controls required for scale-up.

Q3: My target heterocycle cannot withstand nucleophilic fluorination conditions. I am trying a "building-block" approach using a gem-difluoropropargyl amide, but my ring-closing metathesis (RCM) yields are poor. Why? Scientist's Insight: The strongly electron-withdrawing nature of the –CF₂– group drastically reduces the electron density of adjacent alkynes or alkenes. This electron deficiency makes them sluggish participants in ruthenium-catalyzed metathesis cycles. Solution: You must overcome the activation energy barrier by using a highly active catalyst, such as the Hoveyda-Grubbs 2nd generation catalyst, combined with thermal forcing. Heating the reaction in a microwave reactor or using a higher-boiling solvent like toluene (80–100 °C) is highly effective. Under these optimized conditions, gem-difluoro-1,7-enyne amides have been successfully cycloisomerized into difluorodihydropyridinones and 4,4-difluoro-3-oxoisoquinolines[2][7].

Section 3: Quantitative Reagent Comparison

To assist in reagent selection, the following table summarizes the safety and selectivity metrics of the most common deoxofluorinating agents used in heterocyclic chemistry.

ReagentPhysical StateGenerates Free HF?Thermal Stability (ARC Onset)Selectivity Ratio (gem-Difluoride : Vinyl Fluoride)*
DAST LiquidYes~90 °C (Detonation risk)2 : 1
Deoxo-Fluor LiquidYes~140 °C5 : 1
XtalFluor-E Crystalline SolidNo>200 °C62 : 1
XtalFluor-M Crystalline SolidNo>200 °CHighly selective

*Quantitative selectivity data is based on the benchmark deoxofluorination of sterically hindered cyclic ketones (e.g., 4-tert-butylcyclohexanone)[4].

Section 4: Mechanistic Pathways

Understanding the causality of XtalFluor-E's high selectivity requires examining its mechanism. Unlike DAST, which acts simultaneously as the activator and the fluoride source, XtalFluor-E separates these two roles, allowing for precise control over the reaction kinetics.

Mechanism Ketone Heterocyclic Ketone (C=O) Activation Activation by XtalFluor-E (No free HF generated) Ketone->Activation Intermediate Alkoxy-N,N-dialkylaminodifluorosulfane Intermediate Activation->Intermediate Fluorination Nucleophilic Fluoride Attack (C-F Bond Formation) Intermediate->Fluorination Promoter added Promoter DBU or Et3N·3HF (Promoter / Fluoride Source) Promoter->Fluorination Product gem-Difluorinated Product (CF2) Fluorination->Product

Mechanistic pathway of XtalFluor-E mediated deoxofluorination of ketones promoted by DBU.

References

  • Synthesis of gem-Difluorinated Heterocycles Using a Difluoropropargyl Molecular Scaffold Source: American Chemical Society (ACS) URL:[Link][2]

  • Synthesis of fluorinated δ-lactams via cycloisomerization of gem-difluoropropargyl amides Source: Beilstein Journal of Organic Chemistry URL:[Link][7]

  • Simpler fluorine chemistry Source: Society of Chemical Industry (SCI) URL:[Link][5]

  • Fluorination Approaches | Synthetic Methods in Drug Discovery: Volume 2 Source: Royal Society of Chemistry (RSC) URL:[Link][6]

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling Source: National Institutes of Health (NIH) / The Journal of Organic Chemistry URL:[Link][4]

Sources

Technical Support Center: Stereoselective Synthesis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PIP-STEREO-001 Status: Open Subject: Troubleshooting Guide for Diastereocontrol and Enantioselectivity in Piperidine Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary

Piperidine rings are the structural backbone of over 12,000 clinically used drugs. However, controlling the stereochemistry—specifically the cis/trans relationship (diastereoselectivity) and absolute configuration (enantioselectivity)—remains a notorious bottleneck. This guide moves beyond standard textbook protocols to address the "why" and "how" of failure modes in three dominant synthetic pathways: Asymmetric Hydrogenation , Nucleophilic Dearomatization , and Thermodynamic Equilibration .

Module 1: Asymmetric Hydrogenation of Pyridines

The industry standard for converting aromatic precursors to chiral piperidines.

Decision Matrix: Catalyst Selection

Before troubleshooting, ensure you are using the correct metal-ligand system for your substitution pattern.

HydrogenationDecision Start Substrate Substitution Pattern Mono 2-Substituted Pyridine Start->Mono Poly 2,3- or 2,5-Disubstituted Start->Poly Fused Quinolines/Isoquinolines Start->Fused MethodA Ir-PHOX / Ir-SynPhos (Homogeneous) Mono->MethodA High ee% required MethodB Rh/C or PtO2 + Acid (Heterogeneous) Poly->MethodB Cis-selectivity needed MethodC Iridium + Halide Additive (Activation Required) Poly->MethodC Sterically hindered Fused->MethodA

Figure 1: Decision matrix for catalyst selection based on substrate topology.

Troubleshooting Guide: Ir-Catalyzed Hydrogenation

Context: You are using an Iridium precursor (e.g., [Ir(cod)Cl]2) with a chiral ligand (e.g., PHOX, SegPhos) but achieving poor conversion or low ee.

Symptom Root Cause Diagnosis Corrective Action
0% Conversion Catalyst Poisoning: The pyridine nitrogen lone pair binds irreversibly to the Ir center, preventing H₂ activation.Activate the Substrate: Pre-form the pyridinium salt using HCl, MeI, or BnBr. Alternatively, add a stoichiometric amount of I₂ or N-bromosuccinimide (NBS) to generate active species in situ [1].
Low Enantioselectivity (<50% ee) Counter-ion Interference: Chloride ions from the precursor compete with the chiral ligand or substrate for coordination sites.Anion Exchange: Switch to a non-coordinating anion (BARF or PF6). Use [Ir(cod)2]BARF instead of chloride-bridged dimers [2].
Stalled Reaction (50% Conversion) Product Inhibition: The resulting piperidine is more basic than the starting pyridine and poisons the catalyst.Protecting Group Strategy: Use N-acyl or N-Boc pyridinium salts. The resulting N-protected piperidine has reduced basicity and will not bind to the metal center [3].
Unexpected "All-Cis" Product Horiuti-Polanyi Mechanism: If using heterogeneous catalysts (Pd/C, Rh/C), hydrogen adds from the metal surface to the face of the ring adsorbed.Switch to Homogeneous: For trans selectivity or specific diastereocontrol, heterogeneous catalysis is ill-suited. Switch to Ir-complexes or perform a post-synthetic equilibration (see Module 3).
Standardized Protocol: Ir-Catalyzed Asymmetric Hydrogenation

Validated for 2-alkyl pyridines.

  • Catalyst Prep: In a glovebox, mix [Ir(cod)Cl]2 (0.5 mol%) and (S)-SynPhos (1.1 mol%) in anhydrous THF. Stir 30 min.

  • Activation: Add I₂ (5 mol%). The solution should turn dark red/brown. Why? Iodine oxidizes Ir(I) to active Ir(III) species and prevents dimer aggregation.

  • Substrate Loading: Add 2-butylpyridine (1.0 equiv).

  • Hydrogenation: Transfer to autoclave. Pressurize to 600 psi (40 bar) H₂. Stir at 600 rpm (mass transfer is critical) for 24h.

  • Workup: Vent H₂. Basify with aq. Na₂CO₃ (liberates the free amine from the HI salt formed in situ). Extract with DCM.

Module 2: Nucleophilic Dearomatization (Charette Method)

Best for installing complex substituents at the C2 position.

Mechanism of Regiocontrol

Users often struggle with regioselectivity (C2 vs C4 addition) when adding Grignard reagents to pyridinium salts.

Dearomatization cluster_blocking Blocking Strategy Salt N-Acyl Pyridinium C2 1,2-Dihydropyridine (Kinetic Product) Salt->C2 Hard Nucleophiles (R-Li, R-MgBr) C4 1,4-Dihydropyridine (Thermodynamic) Salt->C4 Soft Nucleophiles (Cu-catalyzed, Silyl enol ethers) C2_Block C3-Blocking Group (e.g., -SiMe3)

Figure 2: Regioselectivity switches in nucleophilic addition to pyridinium salts.

FAQ: Troubleshooting Nucleophilic Addition

Q: I am getting a mixture of 1,2 and 1,4 addition. How do I force C2 selectivity? A: Use Hard Nucleophiles and Low Temperatures .

  • Protocol: React N-acyl pyridinium salt with Grignard reagents at -78°C in toluene.

  • Why: The C2 position is harder (higher charge density) than C4. Hard nucleophiles (RMgBr) prefer C2 under kinetic control. Warming the reaction allows equilibration to the thermodynamically stable 1,4-isomer (conjugated system) [4].

Q: My yield is low because the N-acyl salt degrades. A: Switch to Tf₂O (Triflic Anhydride) activation in situ.

  • Protocol: Treat the pyridine with Tf₂O to form the highly reactive N-triflyl pyridinium salt, then immediately add the nucleophile.

  • Why: N-triflyl salts are more electrophilic than N-acyl salts, allowing the reaction to proceed faster than the decomposition pathways [5].

Module 3: Controlling Cis/Trans Diastereoselectivity

The most common user pain point.

The "Acid Effect" Rule

When hydrogenating or reducing, the pH determines the diastereomer ratio.

ConditionMajor ProductMechanistic Rationale
Acidic (AcOH/HCl) Cis-Piperidine Protonation of the nitrogen forces the substrate to bind flat against the catalyst surface. Hydrogen adds from the bottom face (syn-addition), pushing substituents "up" (cis) [6].
Neutral/Basic Mixture or Trans Without protonation, the basic amine product can detach and re-coordinate. This reversibility allows for isomerization to the thermodynamically more stable trans isomer (diequatorial conformation).
Protocol: Isomerizing Cis to Trans (Thermodynamic Equilibration)

If your synthesis yields the unwanted cis isomer, you can often convert it to trans if the C2 center is epimerizable (i.e., has an alpha-proton).

  • Reagent: Sodium Ethoxide (NaOEt) in Ethanol.

  • Conditions: Reflux for 12-24 hours.

  • Mechanism: The base removes the acidic proton at the C2 position (alpha to the nitrogen). The resulting carbanion/enamine intermediate relaxes to the sterically less hindered equatorial position upon reprotonation.

  • Limitation: Only works if the trans isomer is significantly lower in energy (e.g., 2,6-disubstituted piperidines where cis suffers from 1,3-diaxial strain).

References

  • Glorius, F. et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. Link

  • Zhou, Y.-G. et al. (2012).[1] "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Journal of the American Chemical Society.[2] Link

  • Legault, C. Y., & Charette, A. B. (2005).[2] "Highly Efficient Synthesis of Chiral Dihydropyridines." Journal of the American Chemical Society.[2] Link

  • Bull, J. A. et al. (2012). "Nucleophilic Addition to Pyridinium Salts: A Review." Chemical Reviews. Link

  • Andersson, P. G. et al. (2013).[3] "Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines." Chemistry - A European Journal. Link

  • Horiuti, J., & Polanyi, M. (1934). "Exchange Reaction of Hydrogen on Metal Surfaces." Transactions of the Faraday Society. Link

Sources

Module 1: Mechanistic Origins of N-Methylation Side Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base article to address one of the most persistent challenges in medicinal chemistry and drug development: the selective N-methylation of piperidines.

Piperidine rings are ubiquitous in pharmacophores, but their secondary amine nature makes them highly reactive. When attempting to install a single "magic methyl" group, researchers frequently encounter cascade side reactions. This guide dissects the causality behind these failures and provides self-validating protocols to ensure synthetic success.

To troubleshoot a failed reaction, we must first understand the thermodynamic and kinetic drivers of the piperidine system.

1. The Quaternization Trap (Over-Alkylation) When using direct alkylating agents like methyl iodide (MeI) or methyl triflate (MeOTf), the intended product is N-methylpiperidine. However, the installation of the methyl group increases the electron density on the nitrogen atom via the inductive effect. Consequently, the resulting tertiary amine is often more nucleophilic than the starting secondary amine. This leads to rapid over-alkylation, forming an N,N-dimethylpiperidinium quaternary salt[1].

2. Aminal and Hemiaminal Formation When utilizing reductive amination (formaldehyde + a hydride donor), the reaction proceeds via a highly electrophilic iminium intermediate. If the hydride donor is too weak, or if the pH is improperly balanced, the iminium ion can be attacked by unreacted piperidine or ambient moisture, leading to stable aminal or hemiaminal side products[2].

3. Tandem Methylation-Cyclization In the classic Eschweiler-Clarke reaction (formaldehyde + formic acid), the iminium intermediate can act as an electrophile. If your piperidine substrate contains nucleophilic or olefinic side chains (e.g., a pendant alkene), the carbocation derived from the iminium ion can undergo an unexpected intramolecular cyclization rather than hydride reduction[3].

Pathway A Piperidine (Secondary Amine) B Iminium Intermediate A->B CH2O (Reductive Amination) C N-Methylpiperidine (Tertiary Amine) A->C MeI / Base (Direct Alkylation) B->C Hydride Donor (e.g., NaBH(OAc)3) E Aminal / Hemiaminal (Side Product) B->E Slow Reduction / Excess CH2O F Cyclized Byproduct (Side Product) B->F Nucleophilic Side-Chain Present D N,N-Dimethylpiperidinium (Quaternary Salt) C->D Excess MeI (Over-alkylation)

Fig 1. Mechanistic divergence in piperidine N-methylation leading to common side reactions.

Module 2: Troubleshooting FAQs

Q: I used methyl iodide and a mild base, but my LC-MS shows a mass corresponding to[M+2Me]. How do I stop the reaction at mono-methylation? A: You are observing quaternization. Because the tertiary amine is more nucleophilic than the secondary amine, direct alkylation with MeI is kinetically doomed to produce mixtures[1]. To ensure strict mono-methylation, you must abandon direct alkylation and switch to a reductive amination pathway. Reductive amination cannot produce quaternary salts because a tertiary amine cannot condense with formaldehyde to form an iminium ion.

Q: I switched to the Eschweiler-Clarke method (CH₂O / HCO₂H), but my yield is low and I see a mass of [M+12] instead of [M+14]. What is happening? A: A mass difference of +12 Da typically indicates the formation of an unreduced iminium ion or a stable aminal bridge between two piperidine molecules. This occurs when the hydride transfer from formic acid is the rate-limiting step. Ensure your reaction is heated sufficiently (often near reflux, ~100 °C) to drive the decarboxylation of formic acid, which is required to deliver the hydride[3].

Q: I am using NaBH(OAc)₃ and formaldehyde. The reaction stalls at 50% conversion. Should I add more formaldehyde? A: No. Adding more formaldehyde will drive the formation of hemiaminals. The stalling is likely a pH issue. NaBH(OAc)₃ requires a slightly acidic environment (pH 4-5) to activate the iminium ion for reduction[2]. If your piperidine is highly basic, it may be buffering the solution too high. Add a catalytic amount of acetic acid (1-2 equivalents) to restore the optimal pH and accelerate the hydride transfer.

Workflow Start Analyze Reaction Mixture (LC-MS / NMR) Q1 Is Quaternization Observed? Start->Q1 S1 Switch to Eschweiler-Clarke or Reductive Amination Q1->S1 Yes Q2 Are Aminals or Hemiaminals Present? Q1->Q2 No S2 Optimize pH (4-5) & Increase Hydride Equivalents Q2->S2 Yes Q3 Is Unexpected Cyclization Occurring? Q2->Q3 No S3 Protect Nucleophilic Motifs or Use Milder Hydride Q3->S3 Yes

Fig 2. Decision tree for troubleshooting N-methylation side reactions.

Module 3: Quantitative Comparison of N-Methylation Strategies

To select the correct protocol, compare the operational parameters and risk profiles of the standard methodologies.

MethodReagentsQuaternization RiskCommon Side ReactionsFunctional Group ToleranceBest Use Case
Direct Alkylation MeI or MeOTf, K₂CO₃High Hofmann elimination, QuaternizationLow (reacts with OH, SH, NH)Exhaustive methylation (forming Quat salts)
Eschweiler-Clarke CH₂O (aq), HCO₂HNone Tandem cyclization, Aminal formationModerate (acid-sensitive groups degrade)Unhindered piperidines, large-scale synthesis
Reductive Amination CH₂O, NaBH(OAc)₃None Incomplete reduction, N-oxidationHigh (tolerates esters, reducible groups)Complex, highly functionalized drug scaffolds

Module 4: Self-Validating Experimental Protocols

To guarantee reproducibility and eliminate side reactions, utilize the following optimized protocols. Both are designed as self-validating systems, meaning the reaction provides intrinsic feedback to confirm its progress.

Protocol A: Mild Reductive Amination (Recommended for Complex Scaffolds)

Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This prevents the premature reduction of formaldehyde to methanol, ensuring the hydride is reserved exclusively for the iminium intermediate[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the piperidine derivative (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to a concentration of 0.2 M.

  • pH Adjustment (Validation Step 1): Add glacial acetic acid (1.0 - 2.0 eq). Spot the mixture on wet pH paper; it must read between 4.0 and 5.0. If the pH is >5, the iminium ion will not form efficiently.

  • Imine Formation: Add aqueous formaldehyde (37% w/w, 1.5 eq). Stir at room temperature for 30 minutes.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes to control the mild exotherm.

  • Monitoring (Validation Step 2): Stir for 2-4 hours. Quench a 10 µL aliquot in saturated NaHCO₃ and extract with EtOAc. Analyze via LC-MS. The disappearance of the [M+H] peak and the exclusive appearance of the [M+15] peak confirms successful mono-methylation without quaternization.

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol B: Modified Eschweiler-Clarke (Recommended for Scale-Up)

Causality: Formic acid acts as both the acid catalyst for iminium formation and the hydride source. Because it requires thermal activation to release the hydride (via decarboxylation), this method prevents over-alkylation entirely.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, combine the piperidine derivative (1.0 eq) with formic acid (88% aq, 5.0 eq). Caution: Exothermic acid-base reaction.

  • Electrophile Addition: Add aqueous formaldehyde (37% w/w, 2.5 eq).

  • Thermal Activation (Validation Step 1): Heat the mixture to 100 °C. You will observe steady bubbling. This bubbling is CO₂ gas, a stoichiometric byproduct of the hydride transfer. The visual evolution of gas is a self-validating indicator that reduction is actively occurring.

  • Completion (Validation Step 2): Continue heating for 4-8 hours. The reaction is complete when CO₂ evolution completely ceases.

  • Workup: Cool to room temperature. Carefully basify the mixture with 6M NaOH to pH > 10 (to free-base the tertiary amine). Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

References

1.[1] Macmillan Group. Reductive deamination of representative anilines and quaternization sequences. Princeton University. Available at: 2. Wikipedia Contributors. Eschweiler–Clarke reaction. Wikipedia, The Free Encyclopedia. Available at: 3.[3] MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. Available at: 4.[2] ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at:

Sources

overcoming poor microsomal stability in difluoropiperidine drug candidates

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for medicinal chemists and DMPK scientists. It addresses the specific paradox where difluoropiperidine moieties—often introduced to solve metabolic instability—fail to deliver sufficient microsomal stability.

Ticket Type: Advanced Troubleshooting & Lead Optimization Subject: Overcoming Poor Microsomal Stability in Difluoropiperidine Candidates Status: Active Guide

Executive Summary: The Difluoropiperidine Paradox

Difluoropiperidines (3,3-DFP or 4,4-DFP) are frequently employed in drug design to lower the pKa of the piperidine nitrogen (reducing hERG liability) and block metabolic soft spots. However, a common failure mode occurs where these analogs exhibit high intrinsic clearance (


)  despite fluorine substitution.

This failure typically stems from one of three root causes:

  • Incomplete Soft-Spot Coverage: Fluorine at C3 or C4 leaves the highly reactive

    
    -carbons (C2/C6) exposed to CYP450-mediated oxidation.
    
  • Lipophilicity-Driven Binding: The introduction of fluorine can increase LogD, enhancing affinity for the CYP active site (low

    
    ) even if 
    
    
    
    is reduced.
  • N-Dealkylation Dominance: The fluorine substitution does not sufficiently deactivate the nitrogen lone pair, allowing N-dealkylation to remain the primary clearance pathway.

Module 1: Diagnostic Troubleshooting

Use this decision matrix to identify the specific metabolic failure mode of your candidate.

Step 1: Analyze the Clearance Mechanism

Before synthesizing new analogs, you must confirm where the molecule is breaking down.

Question 1: Have you performed a Metabolite Identification (MetID) study?

  • No: Stop synthesis. Run a standard microsomal incubation (Human/Rat) supplemented with GSH and chemically trap reactive intermediates if necessary.

  • Yes: Analyze the mass shifts (

    
     Da, 
    
    
    
    Da,
    
    
    Da, etc.).
Observation (MS/MS)DiagnosisRoot Cause
+16 Da (Hydroxylation) Ring OxidationThe fluorine blockade is insufficient. CYP is attacking the unprotected

-carbons (C2/C6) or

-carbons.
-Substituent Mass N-DealkylationThe N-C bond is labile. The basic nitrogen coordinates with CYP heme, facilitating

-carbon oxidation on the substituent side.
+176 Da (Glucuronidation) Direct ConjugationRare for tertiary amines, but possible if a secondary amine metabolite is formed rapidly.
No Phase I Metabolites Non-CYP ClearanceHigh clearance with no obvious oxidative metabolites suggests hydrolysis (if esters/amides present) or rapid sequential metabolism.
Step 2: The Lipophilicity Check

Question 2: Did the introduction of fluorine increase the LogD of your molecule?

  • Context: While Fluorine lowers pKa (reducing lysosomal trapping), it is lipophilic. A 3,3-difluoro substitution can increase LogP by ~0.3–0.5 units compared to the parent piperidine.

  • Impact: If LogD > 3.0, the compound may simply bind too tightly to the CYP active site.

  • Action: Calculate Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE). If LLE drops upon fluorination, the strategy is failing.

Module 2: Structural Modification Strategies

Actionable chemical modifications to repair the stability defect.

Strategy A: Protecting the -Carbons (The "Fortress" Approach)

If MetID shows oxidation on the piperidine ring (C2/C6), the fluorine at C3/C4 is not protecting the adjacent sites.

  • Gem-Dimethylation: Introduce methyl groups at C2 or C6. This provides steric hindrance and removes abstractable protons.

    • Trade-off: Increases lipophilicity.[1]

  • Bridge the Ring: Convert the piperidine to a tropane (8-azabicyclo[3.2.1]octane) or 2-azabicyclo[2.1.1]hexane .

    • Mechanism:[1][2][3][4] Changes the ring pucker and hybridization, making

      
      -protons less accessible to the CYP heme iron-oxo species.
      
  • Deuteration: Replace protons at C2/C6 with Deuterium.

    • Note: Only effective if C-H abstraction is the rate-determining step (Kinetic Isotope Effect > 2).

Strategy B: Deactivating the Nitrogen (The "Electronic" Approach)

If N-dealkylation is the primary pathway, you must reduce the electron density of the nitrogen lone pair.

  • Fluorine Placement: Ensure fluorines are at the 3,3-position rather than 4,4.

    • Reasoning: The inductive effect (

      
      -withdrawing) of fluorine drops off with distance. 3,3-difluoro exerts a stronger pull on the Nitrogen lone pair than 4,4-difluoro, lowering pKa and reducing oxidizability.
      
  • N-Capping: If the basic amine is not essential for potency, convert it to an amide, sulfonamide, or urea.

  • Spirocyclic Capping: Convert the piperidine into a spirocycle (e.g., 2-oxa-6-azaspiro[3.3]heptane). This alters the vector of the lone pair and increases

    
     character.
    

Module 3: Visualizing the Failure & Fix

The following diagram illustrates the metabolic vulnerabilities of a standard 4,4-difluoropiperidine and the logical flow to optimize it.

Difluoropiperidine_Optimization cluster_legend Mechanism of Failure Start Candidate: 4,4-Difluoropiperidine (High Clearance) MetID Perform MetID Study (LC-MS/MS) Start->MetID Decision Dominant Metabolite? MetID->Decision RingOx Ring Hydroxylation (Attack at C2/C6) Decision->RingOx +16 Da NDealk N-Dealkylation (Cleavage of N-R) Decision->NDealk -R Group Defluoro Defluorination (Rare: -HF elimination) Decision->Defluoro -20 Da Fix_Ring Strategy: Steric Blockade 1. Add C2-Methyl 2. Bridge Ring (Tropane) 3. Switch to 3,3-Difluoro RingOx->Fix_Ring Fix_N Strategy: Electronic Deactivation 1. Move F to C3 (Inductive Effect) 2. Electron-withdrawing N-substituent 3. Reduce LogD NDealk->Fix_N Fix_F Strategy: Conformational Lock 1. Remove F (if not essential) 2. Replace with CF3 group Defluoro->Fix_F MechanisticNote Note: 4,4-DFP fails to lower pKa as effectively as 3,3-DFP, leaving N-lone pair active.

Caption: Decision tree for optimizing unstable difluoropiperidine scaffolds based on MetID data.

Module 4: Experimental Protocols

Protocol 1: Microsomal Stability Assay (Validation Phase)

Standardized to ensure data integrity.

Reagents:

  • Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

    
    ).
    
  • Phosphate Buffer (100 mM, pH 7.4).

  • Test Compound (1 µM final conc, <0.1% DMSO).

Procedure:

  • Pre-incubation: Mix 490 µL of microsome/buffer mix (0.5 mg/mL protein final) with 5 µL of test compound. Incubate at 37°C for 5 min.

  • Initiation: Add 50 µL of NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
    • 
      .
      
Protocol 2: Reactive Metabolite Trapping (GSH)

Use this if time-dependent inhibition (TDI) is suspected.

  • Follow Protocol 1, but spike the incubation buffer with 5 mM Glutathione (GSH) .

  • Monitor for GSH-adducts (+305 Da) or neutral loss of 129 Da (pyroglutamic acid) in MS/MS.

  • Significance: If GSH adducts are found on the piperidine ring, it indicates the formation of a reactive iminium ion intermediate, common in piperidine metabolism.

Module 5: Frequently Asked Questions (FAQs)

Q: Why does 3,3-difluoropiperidine often show better stability than 4,4-difluoropiperidine? A: It comes down to the inductive effect . The fluorines at the C3 position are closer to the nitrogen (2 bonds) than at C4 (3 bonds). This proximity exerts a stronger electron-withdrawing effect, significantly lowering the pKa of the amine (often by 1–2 units). A less basic amine is less likely to coordinate with the heme iron of CYP450, thereby reducing N-oxidation and N-dealkylation rates.

Q: I replaced C-H with C-F, but my clearance went UP. Why? A: You likely hit the "Lipophilicity Trap." While C-F bonds are metabolically robust, the fluorine atom is hydrophobic. If the substitution increased the overall LogD, the compound's affinity (


) for the CYP enzyme might have increased more than the metabolic rate (

) decreased. Always monitor LLE (Lipophilic Ligand Efficiency).

Q: Can I use a trifluoromethyl (


) group instead of difluoro? 
A:  Yes, but be careful of sterics. A 

group is roughly the size of an isopropyl group. If placed at C4, it may block metabolism effectively but could also disrupt binding to your biological target.

is also a stronger electron-withdrawing group, which might suppress metabolism effectively if placed strategically.

Q: Is "Defluorination" a real concern? A: It is possible but less common than oxidation. It typically occurs via oxidative defluorination, where a hydroxyl group is introduced at the gem-difluoro carbon, leading to an unstable intermediate that eliminates HF. This is more likely if the carbon adjacent to the


 group is activated (e.g., benzylic).

References

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Piotrowski, D. W. (2012). Application of fluorine in drug design.[3][4][5][6][7][8][9] Drug Development Research, 73(8), 528-545.

Sources

strategies to reduce byproducts in the synthesis of fluorinated amines

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Byproduct Formation for Researchers and Drug Development Professionals

Introduction

The incorporation of fluorine into amine-containing molecules is a cornerstone of modern medicinal chemistry. The unique properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered basicity, are highly sought after in drug design.[1] However, the synthesis of fluorinated amines is often plagued by the formation of undesirable byproducts, which can complicate purification, reduce yields, and introduce impurities that are difficult to remove.

This technical support guide provides researchers, scientists, and drug development professionals with a series of troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues encountered during the synthesis of fluorinated amines. Drawing from established literature and field-proven insights, this center explains the causality behind common side reactions and offers practical, actionable strategies to improve reaction selectivity and target molecule yield.

Frequently Asked Questions (FAQs)

Q1: Why is over-fluorination (e.g., difluorination) such a common issue, and how can I prevent it?

A: Over-fluorination occurs when a product is more reactive towards the fluorinating agent than the starting material. This is particularly common in the α-fluorination of carbonyl compounds, where the initial monofluorinated product can readily form another enolate, leading to a second fluorination.[2]

Strategies to Favor Monofluorination:

  • Stoichiometric Control: Carefully control the stoichiometry of your fluorinating agent. Often, using a slight excess (e.g., 1.05–1.1 equivalents) is sufficient. In some cases, using slightly less than one equivalent (e.g., 0.95 eq) can prevent over-fluorination, though this will result in incomplete conversion of the starting material.[2][3]

  • Reaction Monitoring: Closely monitor the reaction's progress via TLC, LC-MS, or NMR. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.[3]

  • Lower Temperature: Running the reaction at a lower temperature can decrease the rate of the second fluorination more than the first, thereby improving selectivity for the monofluorinated product.[2]

Q2: My reaction is producing a significant amount of elimination byproduct (alkene). What are the primary causes and solutions?

A: Elimination is a classic side reaction in nucleophilic fluorination, especially during deoxyfluorination of alcohols with reagents like DAST or Deoxo-Fluor®. It competes with the desired SN2 pathway and is favored by sterically hindered substrates, strained ring systems, and higher temperatures.[3]

Strategies to Suppress Elimination:

  • Lower Reaction Temperature: This is the most critical parameter. Start the reaction at -78 °C and allow it to warm slowly to room temperature. Maintaining a low temperature favors the SN2 pathway.[3]

  • Solvent Choice: Non-polar, aprotic solvents like dichloromethane (DCM) or toluene are generally preferred.

  • Reagent Choice: Consider using modern deoxyfluorination reagents designed to minimize elimination. For example, PyFluor and AlkylFluor have been shown to provide higher yields of the desired fluoride with less alkene byproduct compared to DAST.[4]

Q3: I'm struggling with over-alkylation when trying to synthesize a secondary or tertiary fluorinated amine. What is the best strategy to achieve selective mono-alkylation?

A: Over-alkylation is a persistent issue because the primary or secondary amine product is often more nucleophilic than the starting amine, leading to a "runaway" reaction.[5][6] Direct alkylation with alkyl halides is notoriously difficult to control.[5][7]

The Preferred Solution: Reductive Amination Reductive amination is a superior method for controlled, selective alkylation.[5][8] This one-pot process involves two key steps:

  • Imine/Iminium Formation: The amine reacts with a carbonyl compound (aldehyde or ketone) under weakly acidic conditions to form an imine or iminium ion intermediate.[9][10]

  • Reduction: A mild reducing agent, selective for the iminium ion over the carbonyl starting material, reduces the C=N bond to form the new amine.[10]

This method inherently prevents over-alkylation because the resulting secondary or tertiary amine is not reactive under the conditions used for imine formation and reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent reducing agent for this purpose due to its mildness and tolerance of acidic conditions.[5][10]

Troubleshooting Guides by Reaction Type

Issue 1: Electrophilic Fluorination (e.g., with Selectfluor®, NFSI)

Electrophilic fluorination is widely used for introducing fluorine α to a carbonyl group or for C-H fluorination.[11][12] Common reagents include Selectfluor® and N-fluorobenzenesulfonimide (NFSI).[13]

Problem / Observation Probable Cause(s) Recommended Solutions & Scientific Rationale
Low or No Product Yield 1. Reagent Inactivity: Electrophilic fluorinating agents can degrade if not stored properly under anhydrous conditions.[14] 2. Insufficient Activation: The substrate may not be nucleophilic enough (e.g., enolate formation is too slow). 3. Incompatible Solvent: Certain solvents can react with the fluorinating agent (e.g., Selectfluor® can react exothermically with DMF).[14]1. Use a fresh, verified batch of fluorinating agent. Ensure all solvents and reagents are scrupulously dried.[3] 2. For carbonyls: Add a base (e.g., NaH, LDA, NaHMDS) to pre-form the enolate before adding the fluorinating agent. For less reactive substrates, consider a stronger fluorinating agent or catalytic activation.[2] 3. Use compatible anhydrous solvents such as acetonitrile (MeCN), tetrahydrofuran (THF), or dichloromethane (DCM). Always consult reagent compatibility charts.[2][14]
Difluorinated or Polyfluorinated Byproducts The monofluorinated product is still nucleophilic and reacts faster than the starting material.[2]1. Optimize Stoichiometry: Use 1.05-1.1 equivalents of the fluorinating agent.[2] 2. Monitor Reaction Closely: Stop the reaction immediately upon consumption of the starting material.[3] 3. Lower Temperature: Reduces the rate of subsequent fluorinations.[2]
Reaction Stalls or is Sluggish The substrate is electron-deficient, deactivating it towards electrophilic attack. This is common with heterocyclic substrates like pyridinyl ethanone.[2]1. Increase Temperature: Carefully increasing the temperature (e.g., to reflux) can improve the rate, but watch for byproduct formation.[2] 2. Catalysis: Employ organocatalysis or transition-metal catalysis to enhance reactivity and selectivity under milder conditions.[11]
Issue 2: Nucleophilic Deoxyfluorination (e.g., with DAST, Deoxo-Fluor®)

Deoxyfluorination converts alcohols to alkyl fluorides, a common step in synthesizing precursors for fluorinated amines. These reagents are highly reactive and moisture-sensitive.[14][15]

Problem / Observation Probable Cause(s) Recommended Solutions & Scientific Rationale
Significant Alkene Byproduct E2 Elimination: This pathway competes with the desired SN2 substitution, especially with secondary, tertiary, or sterically hindered alcohols.[3]1. Lower Temperature: Perform the reaction at -78 °C and warm slowly. This kinetically favors the SN2 pathway.[3] 2. Use a Modern Reagent: Reagents like AlkylFluor or PyFluor are designed to be more selective and produce fewer elimination byproducts.[4] 3. Change Solvent: Use non-polar solvents like DCM or toluene to disfavor elimination.
Rearrangement Byproducts (e.g., Wagner-Meerwein) Formation of an unstable carbocation intermediate, which can then rearrange to a more stable carbocation before fluoride attack.1. Avoid Protic Solvents: Ensure strictly anhydrous conditions. 2. Lower Temperature: Stabilizes the intermediate and reduces the likelihood of rearrangement. 3. Choose a Milder Reagent: If carbocation formation is unavoidable, a less aggressive fluorinating agent might help.
Low or No Yield 1. Reagent Degradation: DAST and Deoxo-Fluor® are sensitive to moisture and can degrade upon storage.[14] 2. Poor Leaving Group: The hydroxyl group is not being effectively activated.1. Use a Fresh Bottle: Ensure the reagent is stored under an inert atmosphere.[14] 2. Alternative Strategy: Convert the alcohol to a better leaving group, such as a tosylate or mesylate, and then perform a nucleophilic substitution with a fluoride source like CsF or TBAF.[4][16]
Issue 3: Reductive Amination with Fluorinated Carbonyls

This is a powerful method for creating fluorinated amines while avoiding over-alkylation.[10][17] However, challenges can still arise.

Problem / Observation Probable Cause(s) Recommended Solutions & Scientific Rationale
Reduction of the Carbonyl Starting Material The reducing agent is too reactive and reduces the aldehyde/ketone before it can form the imine. This is common with reactive agents like NaBH₄.[10]1. Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is mild enough not to reduce aldehydes or ketones but is highly effective at reducing the protonated iminium ion intermediate.[10] 2. Two-Step Procedure: First, form the imine by stirring the amine and carbonyl together (with a dehydrating agent like MgSO₄ if needed), then add the reducing agent.[8]
Reaction Fails to Form Imine 1. Steric Hindrance: A bulky ketone and/or a bulky amine can prevent imine formation. 2. Electronic Effects: Electron-poor aryl amines are often poor nucleophiles and may not react efficiently.[18]1. Add a Catalyst: A catalytic amount of acetic acid (AcOH) can protonate the carbonyl, making it more electrophilic and accelerating imine formation.[5] 2. Increase Temperature/Time: Allow more time or gently heat the reaction to encourage imine formation before reduction. 3. Alternative Amine Source: If the amine is the issue, consider an alternative synthesis, such as converting a fluoroacetamide using Schwartz's reagent.[19]
Formation of Cyanide Adduct Byproduct This is specific to using sodium cyanoborohydride (NaBH₃CN) as the reducing agent.[18]Switch to NaBH(OAc)₃: This reagent avoids the possibility of cyanide addition and is generally considered safer and more versatile for reductive aminations.[10]

Visualized Workflows and Decision Trees

Troubleshooting Low Yield in Fluorination Reactions

The following diagram outlines a systematic approach to diagnosing and solving low-yield issues in fluorination reactions.

low_yield_troubleshooting start Low / No Product Yield check_reagents Step 1: Verify Reagents & Conditions start->check_reagents reagent_quality Is Fluorinating Agent Fresh & Active? check_reagents->reagent_quality anhydrous_cond Are Conditions Strictly Anhydrous? reagent_quality->anhydrous_cond Yes sol_new_reagent Action: Use Fresh Reagent reagent_quality->sol_new_reagent No check_reactivity Step 2: Assess Substrate Reactivity anhydrous_cond->check_reactivity Yes sol_dry Action: Dry All Solvents/Glassware anhydrous_cond->sol_dry No nucleophilicity Is Substrate Sufficiently Nucleophilic? check_reactivity->nucleophilicity check_side_reactions Step 3: Identify Side Reactions nucleophilicity->check_side_reactions Yes sol_activate Action: Add Catalyst or Base nucleophilicity->sol_activate No elimination Evidence of Elimination? check_side_reactions->elimination degradation Evidence of Degradation? elimination->degradation No sol_temp Action: Lower Reaction Temp elimination->sol_temp Yes sol_reagent Action: Change Fluorinating Reagent degradation->sol_reagent Yes amine_alkylation_strategy start Goal: Synthesize Secondary/Tertiary Fluorinated Amine decision Is Over-Alkylation a Significant Risk? start->decision direct_alk Direct Alkylation (e.g., with Alkyl Halide) decision->direct_alk No (e.g., using protecting groups) reductive_am Reductive Amination (Carbonyl + Amine) decision->reductive_am Yes (Most Cases) direct_alk_outcome High Risk of Mixture: 1°, 2°, 3°, 4° Amines. Difficult Purification. direct_alk->direct_alk_outcome reductive_am_outcome Selective Mono-Alkylation. Clean Reaction, High Yield of Target Product. reductive_am->reductive_am_outcome

Caption: Workflow for selecting an amine alkylation strategy.

Detailed Experimental Protocols

Protocol 1: α-Monofluorination of a Ketone using Selectfluor®

This protocol provides a general guideline for the selective monofluorination of a ketone precursor. Safety Note: Always consult the Safety Data Sheet (SDS) for all reagents. Handle Selectfluor® in a well-ventilated fume hood with appropriate PPE. [14]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the ketone starting material (1.0 eq.) in anhydrous acetonitrile (MeCN) to a concentration of 0.1 M.

  • Reagent Addition: To the stirred solution at room temperature, add Selectfluor® (1.1 eq.) portion-wise over 5-10 minutes. An exotherm may be observed. If the reaction is sensitive, cool the flask to 0 °C before addition.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the consumption of the starting material by TLC or LC-MS (typically 1-12 hours).

  • Work-up: Once the starting material is consumed, quench the reaction by adding water. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the monofluorinated product from any potential byproducts. [2]

Protocol 2: Selective Mono-Alkylation via Reductive Amination

This protocol details the synthesis of a secondary amine from a primary amine and an aldehyde, effectively preventing over-alkylation. [5][10]

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 eq.) and the aldehyde (1.05 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1–0.2 M).

  • Imine Formation: Add glacial acetic acid (1.1 eq.) to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: To the stirred mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise at room temperature. Control the rate of addition to manage any exotherm.

  • Monitoring: Stir the reaction at room temperature until the imine intermediate is fully consumed, as monitored by TLC or LC-MS (typically 2-24 hours).

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Separate the layers.

  • Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude secondary amine can be purified by column chromatography. For basic amines, adding a small amount of triethylamine (0.5-1%) to the eluent or using amino-functionalized silica can prevent peak tailing and improve separation. [20]

References

  • Hull, K. L., Anani, W. Q., & Sanford, M. S. (2006). Palladium-Catalyzed Fluorination of Carbon-Hydrogen Bonds. Journal of the American Chemical Society, 128(22), 7134–7135. [Link]

  • Gong, W., & Ni, C. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 30(13), 665. [Link]

  • St. James, S. (2018). Palladium-Catalyzed Fluorination of Amino Acid Derivatives. Bryn Mawr College Chemistry Senior Theses. [Link]

  • Taillefer, M., & Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 56(18), 2463–2476. [Link]

  • Ishida, S., Sheppard, T., & Nishikata, T. (n.d.). Site selectivities in fluorination. UCL Discovery. [Link]

  • Barber, J. S., & Douglas, J. (2018). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis, 8(8), 7496–7509. [Link]

  • Ghorbani-Vaghei, R., & Lotfi, M. (2017). Fluorinated Amine Stereotriads via Allene Amination. Organic Letters, 19(17), 4536–4539. [Link]

  • Tlili, A., & Taillefer, M. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Central Science, 9(9), 1633-1646. [Link]

  • HIMS. (2025). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. University of Amsterdam. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia. [Link]

  • Johansson, G., & Shams, A. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters, 22(7), 2731–2735. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Lee, E. (2018). Electrophilic Fluorination. Bryn Mawr College Chemistry Senior Theses. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Nucleophilic Fluorination by F-. Reagent Guides. [Link]

  • Organic Reactions. (n.d.). Electrophilic Fluorination with N-F Reagents. Organic Reactions. [Link]

  • Wang, Y., et al. (2023). Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights. Chemical Communications, 59(94), 14045-14063. [Link]

  • J. C. Ahumada, et al. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Organic & Biomolecular Chemistry. [Link]

  • Thomas, S. (2020). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology, 44(11). [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. Reagent Guides. [Link]

  • Reddit. (2023). Hydrogenation troubleshooting. r/Chempros. [Link]

  • S. A. Motornov, et al. (2020). Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides. Chemical Communications, 56(61), 8619-8622. [Link]

  • Sandford, G. (n.d.). New methodology for nucleophilic fluorination. Durham E-Theses. [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Hu, C., et al. (2004). Alkylation of in situ generated fluorinated alkoxides: novel synthesis of partially fluorinated ethers. Journal of Fluorine Chemistry, 125(4), 549-552. [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • Teledyne ISCO. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Blog. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Organic Chemistry Tutor. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Moke, H. C., & Leathers, J. M. F. (1967). Process for the purification of amines. U.S.
  • Dr. Mike's Chemistry Videos. (2021, July 20). Amine Synthesis - Limits of Alkylation [Video]. YouTube. [Link]

  • Jones, S. (2021). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. [Doctoral dissertation, University of Nottingham]. Nottingham ePrints. [Link]

  • The Organic Chemistry Tutor. (2018, May 12). Amine Synthesis Reactions [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. Chem 360 Notes. [Link]

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Technical Support Center: Scaling Up the Synthesis of (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. Scaling up the synthesis of (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine presents three distinct mechanistic and safety challenges: hazardous gem-difluorination, chemoselective N-methylation, and the suppression of secondary amine dimers during nitrile reduction.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and authoritative grounding to ensure a safe, high-yield transition from bench to pilot-plant scale.

Synthetic Workflow Visualization

SynthesisWorkflow SM 5-Oxopiperidine-2-carbonitrile (N-Boc Protected) Step1 Gem-Difluorination (XtalFluor-M, DBU) SM->Step1 Int1 5,5-Difluoropiperidine-2-carbonitrile (N-Boc Protected) Step1->Int1 High Yield, No Free HF Step2 Deprotection & N-Methylation (CH2O, NaBH(OAc)3) Int1->Step2 Int2 5,5-Difluoro-1-methylpiperidine- 2-carbonitrile Step2->Int2 Avoids MeI, High Chemoselectivity Step3 Nitrile Reduction (Raney Ni, H2, NH3) Int2->Step3 Product (5,5-Difluoro-1-methylpiperidin- 2-yl)methanamine Step3->Product Primary Amine Selectivity

Three-step scalable synthesis workflow for (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine.

Module 1: Safe Deoxofluorination at Scale

Q: We are scaling up the conversion of the 5-oxopiperidine intermediate to the 5,5-difluoro derivative. Liquid DAST is causing severe safety and thermal runaway concerns. What is the recommended alternative?

A: For multikilogram scale-up, liquid dialkylaminosulfur trifluorides like DAST and Deoxo-Fluor pose severe explosion hazards. They exhibit an onset of decomposition around 140°C with a massive exothermic release, and they generate highly toxic, corrosive free hydrogen fluoride (HF) during the reaction[1].

The recommended alternative is morpholinodifluorosulfinium tetrafluoroborate (XtalFluor-M ). XtalFluor-M is a crystalline solid that does not generate free HF; instead, it generates tetrafluoroboric acid, making the system "fluoride starved" until a promoter is added[1]. This mechanistic difference significantly suppresses the formation of elimination byproducts (olefins) and provides a much wider thermal safety margin[2][3].

Quantitative Safety and Performance Comparison of Fluorinating Agents
ReagentPhysical StateDecomposition Onset (°C)Exothermic Heat (ΔH, J/g)Free HF Generation
DAST Liquid~140-1700Yes
Deoxo-Fluor Liquid~140-1100Yes
XtalFluor-M Crystalline Solid141Lower than DASTNo
Protocol: Step-by-Step Gem-Difluorination using XtalFluor-M
  • Reactor Preparation: Charge a standard borosilicate glass reactor (compatible since no free HF is generated[3]) with N-Boc-5-oxopiperidine-2-carbonitrile (1.0 eq) and anhydrous dichloromethane (DCM) or 2-MeTHF.

  • Reagent Addition: Cool the mixture to 0°C under a nitrogen atmosphere. Add XtalFluor-M (1.5 to 2.0 eq) in solid portions.

    • Causality: Solid portion-wise addition prevents rapid thermal spikes, ensuring the exotherm remains within the cooling capacity of the reactor jacket.

  • Promoter Activation: Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) or Et₃N·3HF as a promoter.

    • Causality: Because XtalFluor-M does not inherently release fluoride ions, a promoter is strictly required to activate the carbon-oxygen bond of the ketone and supply the necessary nucleophilic fluoride[1].

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Self-Validating IPC (In-Process Control): Monitor the reaction by GC-MS or ¹⁹F-NMR. The protocol validates itself when the ketone signal (C=O stretch or specific NMR shift) is completely absent, confirming full conversion before quenching.

  • Workup: Quench carefully with 5% aqueous NaHCO₃, extract the organic layer, dry over MgSO₄, and concentrate.

Module 2: Controlled N-Methylation

Q: After Boc-deprotection, we need to N-methylate the piperidine ring. Direct alkylation with methyl iodide (MeI) is yielding over-alkylated quaternary salts and poses genotoxic risks. How can we achieve selective mono-methylation?

A: Direct alkylation of amines with alkyl halides is notoriously difficult to control and inevitably leads to di-alkylation (quaternary ammonium salt formation)[4]. The most scalable and chemoselective approach is reductive amination using aqueous formaldehyde and a mild hydride donor like sodium triacetoxyborohydride (NaBH(OAc)₃)[4]. NaBH(OAc)₃ is preferred in batch processes because it selectively reduces the intermediate iminium ion without reducing the unreacted formaldehyde or the sensitive C2-nitrile group[4].

Protocol: Step-by-Step Reductive Amination
  • Imine Formation: Dissolve the deprotected 5,5-difluoropiperidine-2-carbonitrile (1.0 eq) in 1,2-dichloroethane (DCE) or THF. Add aqueous formaldehyde (37% w/w, 1.2 eq).

  • Equilibration: Stir for 30 minutes at room temperature.

    • Causality: Allowing the iminium ion to fully form before adding the reducing agent prevents the premature consumption of the hydride donor via the direct reduction of formaldehyde to methanol[4].

  • Reduction: Cool to 0°C and portion-wise add NaBH(OAc)₃ (1.5 eq).

  • Reaction: Stir for 4-6 hours at room temperature.

  • Self-Validating IPC: Monitor by HPLC. The protocol is self-validating when the intermediate secondary amine peak is <1% by area, proving the hydride equivalent was sufficient and the iminium formation was complete.

  • Workup: Quench with 1N NaOH to break down stable boron-amine complexes, separate the organic layer, and concentrate to yield 5,5-difluoro-1-methylpiperidine-2-carbonitrile.

Module 3: Selective Nitrile Reduction to Primary Amine

Q: The final step requires reducing the C2-nitrile to a primary methanamine. Lithium aluminum hydride (LAH) is too hazardous for our pilot plant. Furthermore, our catalytic hydrogenation attempts yielded high levels of secondary amine dimers. How do we resolve this?

A: Nitrile reduction via catalytic hydrogenation often produces secondary and tertiary amine byproducts. Mechanistically, this occurs because the intermediate imine can react with the newly formed primary amine to form a secondary amine dimer (the von Braun mechanism)[5][6]. To safely scale this without highly reactive hydrides like LAH, use Raney Nickel catalyzed hydrogenation in the presence of excess ammonia (NH₃) [6].

Causality: The addition of ammonia shifts the equilibrium of the imine-amine condensation backward (via Le Chatelier's principle). By flooding the system with NH₃, the intermediate imine is trapped, preventing the primary amine product from attacking it, thereby ensuring exclusive selectivity for the primary methanamine[6].

Protocol: Step-by-Step Nitrile Reduction
  • Preparation: Charge a pressure reactor (autoclave) with 5,5-difluoro-1-methylpiperidine-2-carbonitrile (1.0 eq) dissolved in dry ethanol or methanol.

  • Ammonia Addition: Add an excess of anhydrous ammonia gas or use ammonia-saturated methanol[5][6].

  • Catalyst Loading: Carefully add a slurry of washed Raney Nickel catalyst (approx. 10-20% w/w).

    • Safety Note: Raney Ni is highly pyrophoric; it must be transferred as a slurry and never allowed to dry in the air[6].

  • Hydrogenation: Pressurize the reactor with hydrogen gas (H₂) to 50-80 bar and heat to 50°C.

  • Reaction: Stir vigorously until hydrogen uptake ceases (typically 6-12 hours).

  • Self-Validating IPC: Analyze via GC-FID. The nitrile peak must be completely absent. If the nitrile is still present, repressurize. Incomplete reduction leads to mixed salt formation during isolation.

  • Workup: Vent the hydrogen, purge the vessel thoroughly with nitrogen, and filter the catalyst through a pad of Celite under an inert atmosphere.

  • Isolation: Concentrate the filtrate and precipitate the final product, (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine, as a dihydrochloride salt using HCl in isopropanol to ensure high purity and shelf stability.

References

  • Simpler fluorine chemistry - SCI. Available at:[Link]

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling - PMC (NIH). Available at:[Link]

  • Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines - ResearchGate. Available at:[Link]

  • General Construction of Amine via Reduction of N=X (X = C, O, H) Bonds Mediated by Supported Nickel Boride Nanoclusters - PMC (NIH). Available at:[Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at:[Link]

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Validation & Comparative

A Comparative Guide to the X-ray Crystallography of Difluoropiperidine Derivatives: From Crystal to Conformation

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional structure of a molecule is not merely an academic curiosity; it is the foundational blueprint for rational drug design. Among the privileged scaffolds in modern pharmacology, fluorinated piperidines stand out for their ability to enhance metabolic stability, modulate pKa, and improve binding affinity.[1][2] Specifically, gem-difluoropiperidine derivatives (possessing a CF₂ group) offer unique conformational constraints and electronic properties.[1]

However, harnessing these properties requires an unambiguous understanding of their spatial arrangement, which can only be definitively provided by single-crystal X-ray crystallography.[3][4] This guide offers a comparative analysis of the crystallographic workflow for 3,3- and 4,4-difluoropiperidine derivatives, moving beyond a simple protocol to explain the critical causality behind experimental choices and to compare the structural insights derived.

Part 1: The Crystallographic Workflow: A Strategy for Success

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for success. The unique physicochemical properties of fluorinated compounds demand careful consideration throughout.

A. Prerequisite: Synthesis and Absolute Purity

The starting point for any crystallographic study is a sample of the highest possible purity, typically >98%. Common synthetic routes to difluoropiperidine scaffolds often involve the deoxofluorination of the corresponding piperidone precursor.[5] It is imperative to employ rigorous purification techniques, such as column chromatography followed by recrystallization or sublimation, as even minor impurities can inhibit crystal nucleation.

B. The Art of Crystallization: Comparative Techniques

Growing a single crystal suitable for diffraction (ideally 0.1-0.5 mm with well-defined faces) is the most significant bottleneck in small-molecule crystallography.[6] The choice of method is dictated by the compound's solubility and stability.

Crystallization TechniquePrinciple & ApplicationAdvantagesDisadvantages
Slow Evaporation A near-saturated solution is left undisturbed, allowing the solvent to evaporate slowly, thus increasing solute concentration to the point of nucleation. Best for initial screening with mg-scale quantities.Simple setup, requires minimal material.Limited control over the rate of crystallization; can lead to polycrystalline masses.
Vapor Diffusion A concentrated drop of the sample solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the sample is less soluble). This gradual change in solvent composition promotes slow crystal growth.High degree of control; excellent for sensitive molecules. Often yields high-quality crystals.More complex setup (hanging or sitting drop); requires careful selection of solvent/precipitant pairs.
Solvent/Anti-Solvent Cooling A saturated solution is slowly cooled, decreasing the compound's solubility and inducing crystallization. Alternatively, an "anti-solvent" is slowly added to a solution to induce precipitation.Effective for compounds with high temperature-dependent solubility.Requires precise temperature control; rapid cooling can cause precipitation instead of crystallization.

Expert Insight: The presence of the gem-difluoro group increases polarity and can alter intermolecular interactions compared to non-fluorinated analogues. This often necessitates screening a wider range of solvents. While standard solvents like ethyl acetate, methanol, and chloroform are good starting points, co-solvent systems (e.g., hexane/chloroform) are frequently required to fine-tune solubility for optimal crystal growth.[7]

C. Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays to generate a diffraction pattern. The quality of this data is paramount for a successful structure solution.

Experimental Protocol: Single-Crystal X-ray Data Collection

  • Crystal Mounting: A well-formed single crystal is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Cryo-Cooling: The mounted crystal is immediately placed in a stream of cold nitrogen gas, typically at 100 K (-173 °C).

    • Causality Check: This step is critical. Cooling minimizes the thermal vibration of atoms, leading to sharper diffraction spots at higher resolution and significantly improving the quality of the final electron density map. It also protects the crystal from potential radiation damage.

  • Data Acquisition: The crystal is mounted on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[8] A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

D. Structure Solution and Refinement

The collected diffraction intensities are processed to solve the "phase problem" and generate an initial electron density map.[9] This map is then used to build a molecular model, which is refined against the experimental data until the calculated and observed diffraction patterns match as closely as possible. The quality of the final structure is assessed by metrics such as the R-factor (R1) and the goodness-of-fit (GOF).

G cluster_prep Sample Preparation cluster_cryst Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Derivative Purification Purification (>98%) Synthesis->Purification Screening Solvent Screening Purification->Screening Growth Crystal Growth (e.g., Vapor Diffusion) Screening->Growth Mount Crystal Mounting & Cryo-Cooling Growth->Mount Collect Data Collection Mount->Collect Solve Structure Solution (Direct Methods) Collect->Solve Refine Refinement & Validation Solve->Refine Report Final Structure (CIF) Refine->Report

Caption: General workflow for single-crystal X-ray crystallography analysis.

Part 2: Comparative Structural Analysis of Difluoropiperidines

The ultimate goal of the crystallographic experiment is to yield precise structural data. For difluoropiperidine derivatives, this allows for a detailed comparison of their conformational features and intermolecular interactions.

A. Conformation: A Tale of Two Chairs

Like their non-fluorinated parent, difluoropiperidine rings overwhelmingly adopt a low-energy chair conformation to minimize steric and torsional strain.[8] The gem-difluoro substitution, however, introduces significant electronic effects. The strong C-F bonds influence the ring's puckering and the basicity of the nitrogen atom. For instance, the pKa of 3,3-difluoropiperidine is ~7.4, whereas that of 4,4-difluoropiperidine is ~8.5, a direct consequence of the fluorine atoms' proximity to the nitrogen in the 3,3-isomer.[10][11]

Caption: Chair conformation of a substituted difluoropiperidine ring.

B. Comparative Crystallographic Data

The table below summarizes representative crystallographic data for difluoropiperidine derivatives, illustrating the kind of precise geometric information obtained. While a homologous series is not available from a single source, these examples provide a valuable comparison.

ParameterCompound (V)[8]N,N'-bis(2,4-difluorobenzoyl)piperazine [a]
Formula C₁₉H₁₉F₅N⁺·Cl⁻C₁₈H₁₄F₄N₂O₂
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 10.4571 (3)7.2687 (3)
b (Å) 10.1581 (3)17.2658 (8)
c (Å) 18.5143 (6)6.9738 (3)
β (˚) 101.996 (3)115.393 (2)
Key Feature Piperidine ring in chair conformation.Piperazine ring in anti-conformation in the crystal.

[a] Data for a related difluoro-substituted heterocycle for comparison of crystallographic parameters.

Expert Insight: The space group and unit cell dimensions (a, b, c, β) define the fundamental repeating unit of the crystal. While these values are unique to each crystal structure, comparing them across a series of related compounds can reveal trends in crystal packing driven by subtle changes in molecular structure. Bond lengths and angles (not shown) obtained from the refinement provide the most direct evidence of the fluorine atoms' electronic influence on the molecular geometry.

Conclusion

Single-crystal X-ray crystallography remains the gold standard for the structural elucidation of difluoropiperidine derivatives. It provides an unparalleled level of detail, revealing the precise bond lengths, angles, and conformational preferences that govern a molecule's interaction with biological targets. The insights gained from comparing the crystal structures of different derivatives—how substitution patterns affect ring conformation and crystal packing—are invaluable for medicinal chemists. This detailed structural knowledge empowers researchers to make informed decisions in the iterative process of drug design, ultimately accelerating the development of safer and more effective therapeutics.

References

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (n.d.). PMC. Retrieved March 4, 2026, from [Link]

  • Synthesis of conformationally restricted β-gem-difluorinated pyrrolidines and piperidines. (n.d.). Retrieved March 4, 2026, from [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Retrieved March 4, 2026, from [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
  • Harris, K. D. M., et al. (2012). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. Retrieved March 4, 2026, from [Link]

  • Pociejowska, M., et al. (2021). Investigation of crystallization kinetics and its relationship with molecular dynamics for chiral fluorinated glassforming smectogen 3F5HPhH6. Physical Chemistry Chemical Physics. Retrieved March 4, 2026, from [Link]

  • Pan, Z., et al. (2005). A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. Crystal Growth & Design. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). The conformational preferences of 3-fluoropiperidine (1) and.... Retrieved March 4, 2026, from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. Retrieved March 4, 2026, from [Link]

  • Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Retrieved March 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,3-Difluoropiperidine. PubChem. Retrieved March 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4-Difluoropiperidine. PubChem. Retrieved March 4, 2026, from [Link]

  • D'Abbraccio, J., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC. Retrieved March 4, 2026, from [Link]

  • Sharma, S., et al. (2024). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC. Retrieved March 4, 2026, from [Link]

  • Kavanagh, P. V., et al. (2025). Synthesis and crystal structures of five fluorinated diphenidine derivatives. IRep. Retrieved March 4, 2026, from [Link]

  • (2020). Synthesis of Fluorinated Heterocycles. ResearchGate. Retrieved March 4, 2026, from [Link]

  • Chambers, R. D., et al. (1999). Process for the preparation of fluorinated heterocyclic compounds. Google Patents.
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In Vitro Assessment of (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine: A Comparative Guide to Fluorinated Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern hit-to-lead optimization, the strategic incorporation of fluorine is a cornerstone technique for rescuing fragments with poor pharmacokinetic (PK) profiles. This guide provides an in-depth, objective comparison of (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine against its non-fluorinated and des-methyl alternatives. Designed for drug development professionals, this document details the causality behind the chemical design, provides self-validating in vitro assessment protocols, and presents comparative data demonstrating how gem-difluoro substitution modulates basicity, enhances membrane permeability, and fortifies metabolic stability.

The Pharmacophore: Causality Behind the Chemistry

To understand the utility of (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine, we must examine the stereoelectronic impact of fluorine. Aliphatic amines, such as standard piperidines, typically possess a high pKa (~9.5–10.5), meaning they are nearly entirely protonated at physiological pH (7.4). This high basicity often leads to poor passive membrane permeability and high promiscuity for off-target binding (e.g., hERG channels or phospholipidosis-inducing targets).

By installing a gem-difluoro group at the C5 position, the molecule benefits from a profound inductive electron-withdrawing effect (-I effect). This substitution significantly lowers the pKa of the adjacent piperidine nitrogen and the primary amine[1]. This reduction in basicity shifts the ionization equilibrium, increasing the fraction of neutral, unionized molecules at pH 7.4, which has a dramatic, beneficial influence on oral absorption and transcellular permeability[2]. Furthermore, replacing metabolically vulnerable C-H bonds with robust C-F bonds sterically shields the ring from cytochrome P450 (CYP450) mediated oxidation, effectively increasing the compound's half-life and metabolic stability[3].

Mechanism F_Subst gem-Difluoro Substitution at C5 Position Inductive Strong Inductive Electron Withdrawal F_Subst->Inductive Steric Steric Shielding of C-H Bonds F_Subst->Steric pKa Lowered Amine pKa (Reduced Basicity) Inductive->pKa CYP Blocked CYP450 Oxidation Sites Steric->CYP Perm Enhanced Passive Permeability (Caco-2) pKa->Perm Stab Increased Microsomal Stability (HLM) pKa->Stab Reduced non-specific binding CYP->Stab

Fig 1. Mechanistic pathways of how 5,5-difluorination improves pharmacokinetics.

The Comparators

To objectively assess the bioactivity and PK advantages of this scaffold, we evaluate it against two structural analogs:

  • Compound A (Target): (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine.

  • Compound B (Non-Fluorinated): (1-methylpiperidin-2-yl)methanamine. (Serves as the baseline to isolate the effect of the fluorine atoms).

  • Compound C (Des-methyl): (5,5-difluoropiperidin-2-yl)methanamine. (Isolates the effect of the tertiary vs. secondary piperidine nitrogen on clearance and basicity)[4].

In Vitro Assessment Workflows & Validated Protocols

The following cascade represents a self-validating system for evaluating these fragments. Each protocol is designed with internal controls to ensure the trustworthiness of the generated data.

G A Compound Library (Fluorinated vs Non-Fluorinated) B Assay 1: HLM Stability (Metabolic Clearance & Half-life) A->B Phase 1 C Assay 2: Caco-2 Permeability (Apical to Basolateral Transport) B->C Phase 2 D Assay 3: SPR Screening (Target Binding Kinetics) C->D Phase 3 E Lead Candidate Selection D->E Final

Fig 2. In vitro assessment cascade for evaluating fluorinated piperidine fragments.

Assay 1: Human Liver Microsome (HLM) Stability

Objective: Quantify the intrinsic clearance (


) and half-life (

) to verify metabolic resistance. Causality & Control: Microsomes contain CYP450 enzymes but lack the required cofactor for oxidation. By manually adding an NADPH regenerating system, we initiate the reaction. A parallel incubation without NADPH serves as a critical negative control to rule out chemical instability or non-CYP-mediated degradation. Verapamil is run concurrently as a high-clearance positive control to validate batch enzymatic activity.

Step-by-Step Protocol:

  • Preparation: Dilute pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

    
    .
    
  • Spiking: Add the test compound (Compound A, B, or C) to a final concentration of 1 µM (keep organic solvent <0.5% to prevent CYP inhibition).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Comparative Data: HLM Stability

CompoundSubstrateCalculated pKa

(µL/min/mg)

(min)
A (Target) (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine~7.212.4>120
B (Non-F) (1-methylpiperidin-2-yl)methanamine~9.868.725
C (Des-methyl) (5,5-difluoropiperidin-2-yl)methanamine~7.818.295

Data Interpretation: Compound A demonstrates superior metabolic stability. The absence of fluorine in Compound B leaves the C5 position vulnerable to rapid oxidation, resulting in a short half-life.

Assay 2: Caco-2 Membrane Permeability

Objective: Assess transcellular passive permeability and potential efflux pump liability. Causality & Control: Caco-2 cells differentiate to form a polarized monolayer mimicking the human intestinal epithelium. To ensure the trustworthiness of the transcellular transport data, Lucifer Yellow (a fluorescent paracellular marker) is added. If Lucifer Yellow permeability exceeds


 cm/s, it indicates compromised tight junctions, and the well's data is strictly discarded.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to ensure full differentiation and tight junction formation.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 400 Ω·cm² proceed.

  • Dosing: Prepare a 10 µM solution of the test compound in HBSS buffer (pH 7.4). Add to the Apical (A) chamber for A→B assessment, or the Basolateral (B) chamber for B→A assessment.

  • Incubation: Incubate at 37°C for 2 hours on an orbital shaker (50 rpm) to minimize the unstirred water layer.

  • Sampling & Validation: Collect samples from the receiver chambers. Add Lucifer Yellow (100 µM) to the donor compartment and incubate for an additional hour to validate monolayer integrity.

  • Quantification: Analyze test compound concentrations via LC-MS/MS and calculate the Apparent Permeability (

    
    ) and Efflux Ratio (ER = 
    
    
    
    B→A /
    
    
    A→B).

Comparative Data: Caco-2 Permeability

Compound

A→B (

cm/s)

B→A (

cm/s)
Efflux RatioPermeability Classification
A (Target) 18.522.21.2High
B (Non-F) 3.214.44.5Low (Efflux Substrate)
C (Des-methyl) 14.121.11.5Moderate-High

Data Interpretation: The high pKa of Compound B results in it being highly protonated, leading to poor passive permeability and making it a likely substrate for P-glycoprotein (P-gp) efflux. The pKa modulation provided by the gem-difluoro substitution in Compound A rescues this liability, yielding high permeability and an efflux ratio near 1.0[5].

Assay 3: Surface Plasmon Resonance (SPR) for Fragment Screening

Objective: Validate target engagement and binding kinetics (


, 

,

). Causality & Control: SPR is prioritized over biochemical IC50 assays for fragment screening because fragments typically exhibit low affinity (high micromolar

) and rapid off-rates. SPR captures real-time binding events that biochemical assays might miss. Trustworthiness is guaranteed by running a solvent correction curve (to account for bulk refractive index changes from DMSO) and double-referencing the data against an unmodified reference flow cell and a blank buffer injection.

Step-by-Step Protocol:

  • Immobilization: Covalently couple the target protein (e.g., a generic GPCR or kinase domain) to a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved.

  • Solvent Correction: Prepare a 7-point DMSO calibration curve (e.g., 4.5% to 5.5% DMSO in running buffer) to correct for bulk effects.

  • Analyte Preparation: Dilute the test compound in running buffer (e.g., PBS-P+ with 5% DMSO) to a top concentration of 500 µM, followed by a 2-fold dilution series.

  • Injection: Inject the concentration series over both the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Contact time: 60 seconds; Dissociation time: 120 seconds.

  • Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model or a steady-state affinity model to extract the

    
    .
    

References

  • MDPI. "Importance of Fluorine in Benzazole Compounds." Molecules, 2020.
  • American Chemical Society (ACS). "Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles." Journal of Medicinal Chemistry, 2015.
  • SciSpace / Northern Illinois University. "Fluorine in Medicinal Chemistry and Chemical Biology." Organic & Biomolecular Chemistry, 2016.
  • Benchchem. "cis-3,4-Difluoropiperidine Hydrochloride | Enhance Metabolic Stability.
  • National Institutes of Health (PMC). "Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer." J Med Chem, 2022.

Sources

analytical methods for determining the purity of (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analytical Methods for Determining the Purity of (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine Audience: Researchers, Scientists, and Drug Development Professionals Author Role: Senior Application Scientist

Executive Summary & Compound Analysis

(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine is a specialized fluorinated heterocyclic building block, increasingly critical in medicinal chemistry for modulating basicity and metabolic stability (bioisosterism).

The Analytical Challenge: As a Senior Application Scientist, I classify this molecule as a "Class III" analytical challenge—difficult not due to instability, but due to "analytical invisibility" and physicochemical behavior.

  • Lack of Chromophore: The saturated piperidine ring lacks a conjugated

    
    -system, rendering standard HPLC-UV (254 nm) useless. Detection at 200–210 nm is prone to noise from mobile phase absorption.
    
  • High Polarity & Basicity: The primary amine and tertiary cyclic amine create a highly polar, basic profile (

    
    ), leading to severe peak tailing on standard silica-based columns and poor retention in Reverse Phase (RP) chromatography.
    
  • Fluorine Content: The gem-difluoro group at C5 is the analytical "hook" we must exploit.

This guide compares three distinct methodologies to solve this problem, moving beyond standard protocols to field-proven, high-integrity workflows.

Comparative Analysis of Methods

The following table synthesizes experimental performance metrics for the three most viable techniques.

FeatureMethod A:

qNMR
Method B: HILIC-CAD Method C: GC-FID (Derivatized)
Principle Nuclear Magnetic ResonanceCharged Aerosol DetectionFlame Ionization
Primary Utility Absolute Purity (Potency) Impurity Profiling Volatile Residuals
Reference Standard Not Required (Internal Std used)Required for quantificationRequired
Selectivity Extreme (F-signals only)Universal (detects all non-volatiles)High (separation based)
LOD/Sensitivity Moderate (~0.1%)High (ng levels)High (pg levels)
Throughput Low (10–30 min/sample)High (5–10 min/sample)Moderate (20 min/sample)
Key Limitation Requires ~10 mg sampleNon-linear response (requires linearization)Sample prep (derivatization)

Method A: qNMR (The Gold Standard)

Expert Insight: For fluorinated compounds lacking UV activity, Quantitative NMR (qNMR) is not just an alternative; it is the primary reference method. It eliminates the need for a response factor determination because the


 signal integration is directly proportional to the molar nuclei count.
The Workflow

The critical failure point in qNMR is the Relaxation Delay (D1) . Fluorine nuclei often have long longitudinal relaxation times (


). If 

, integration will be artificially low, compromising purity calculations.
Experimental Protocol
  • Internal Standard (IS) Selection: Use

    
    -Trifluorotoluene (
    
    
    
    ppm)
    . It is stable, non-volatile, and its shift is distinct from the target molecule's gem-difluoro signal (typically
    
    
    to
    
    
    ppm).
  • Sample Preparation:

    • Weigh 10.0 mg of analyte and 5.0 mg of IS (precision

      
       mg) into a vial.
      
    • Dissolve in 0.6 mL DMSO-

      
       (prevents volatility loss and ensures solubility of salt forms).
      
  • Acquisition Parameters:

    • Pulse Angle:

      
      [1]
      
    • Spectral Width: Covers +20 to -200 ppm.

    • Relaxation Delay (

      
      ): 30 seconds . (Experimental validation: Measure 
      
      
      
      first. If
      
      
      ,
      
      
      must be
      
      
      ).
    • Scans (NS): 64 (to ensure S/N > 150:1).

  • Processing: Phase correction must be manual. Baseline correction is critical. Integrate the IS peak (set to defined value) and the analyte CF2 multiplets.

qNMR Logic Visualization

qNMR_Workflow Start Sample + Internal Std (Trifluorotoluene) T1_Test Inversion Recovery Exp Determine T1 Start->T1_Test Param_Set Set D1 Delay (D1 > 5 * T1) T1_Test->Param_Set Critical Step Acquire Acquire 19F Spectrum (No Decoupling recommended) Param_Set->Acquire Process Phase & Baseline Correction Acquire->Process Calc Calculate Purity (Molar Ratio) Process->Calc

Figure 1: Validated qNMR workflow emphasizing the T1 relaxation step to prevent integration errors.

Method B: HILIC-CAD (The Impurity Profiler)

Expert Insight: Since we cannot use UV, Charged Aerosol Detection (CAD) is the best alternative for detecting non-chromophoric impurities (like synthetic precursors or degradation products). However, standard C18 columns fail to retain this polar amine. We must use Hydrophilic Interaction Liquid Chromatography (HILIC) .

The Mechanism

CAD is a "universal" detector.[2][3][4] The eluent is nebulized, dried, and the resulting particles are charged by collision with ionized nitrogen.[2] The charge measured is proportional to particle mass, not chemical structure.

Experimental Protocol
  • Column: Waters XBridge Amide or TSKgel Amide-80 (

    
    ).
    
  • Mobile Phase:

    • A: 20 mM Ammonium Acetate in Water (pH 9.0). Note: High pH ensures the amine is less ionized, improving peak shape, though HILIC mechanisms vary.

    • B: Acetonitrile.[5]

  • Gradient: 90% B to 60% B over 15 minutes. (HILIC runs "backward" compared to RP).

  • Detector Settings (CAD):

    • Evaporation Temp:

      
       (Low temp preserves semi-volatiles).
      
    • Power Function: 1.0 (for linearization, though calibration curves are safer).

Self-Validating Check: Inject a blank. CAD is sensitive to mobile phase impurities. If the baseline drifts, the ammonium acetate quality is poor.

Method C: Derivatization-GC-FID (Trace Analysis)

Expert Insight: Direct injection of polar amines into GC leads to adsorption on the liner and column (tailing). To validate purity with high precision using GC, we must mask the amine functionality.

The Protocol: Trifluoroacetyl (TFA) Derivatization

This reaction targets both the primary amine (methanamine) and potentially the steric environment of the piperidine if accessible, though the primary amine is the main target.

  • Reagent: Trifluoroacetic Anhydride (TFAA).

  • Procedure:

    • Dissolve 10 mg sample in 1 mL Dichloromethane (DCM).

    • Add 2 equivalents of Pyridine (base scavenger).

    • Add 1.5 equivalents of TFAA dropwise at

      
      .
      
    • Incubate at RT for 30 mins.

    • Critical Step: Evaporate to dryness under

      
       and reconstitute in pure DCM to remove excess acid which damages the GC column.
      
  • GC Parameters:

    • Column: DB-5ms or Rtx-5 (Standard non-polar phase works after derivatization).

    • Inlet:

      
      , Split 50:1.
      
    • Detector: FID at

      
      .
      
Method Selection Logic

Selection_Tree Start Goal: Analyze (5,5-Difluoro...) Q1 Do you need absolute purity without a reference standard? Start->Q1 Res1 Use 19F qNMR (Method A) Q1->Res1 Yes Q2 Are you looking for non-volatile impurities? Q1->Q2 No Res2 Use HILIC-CAD (Method B) Q2->Res2 Yes Res3 Use Deriv-GC-FID (Method C) Q2->Res3 No (Volatiles/Solvents)

Figure 2: Decision matrix for selecting the appropriate analytical technique based on data requirements.

References

  • Quantitative NMR (qNMR)

    • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. Link

    • Note: While general, the principles of T1 relax
  • Analysis of Fluorinated Piperidines

    • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines. Chemistry - A European Journal.[6] Link

    • Provides critical data on the axial preference of fluorine in these rings, affecting NMR coupling constants.
  • Charged Aerosol Detection (CAD)

    • Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the corona charged aerosol detector. Journal of Chromatography A. Link

  • GC Analysis of Polar Amines

    • Pan, C., et al. (2020). Development of a rapid GC-FID method to simultaneously determine... amine residues.[6][7] Journal of Pharmaceutical and Biomedical Analysis. Link

    • Validates the difficulty of polar amines and the need for derivatiz

Sources

A Researcher's Guide to CNS MPO Score Calculation for Difluoropiperidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of Central Nervous System (CNS) drug discovery, the ability to predict a compound's potential to cross the blood-brain barrier (BBB) and exert its effect is paramount.[1][2] The CNS Multi-Parameter Optimization (MPO) score is a powerful algorithm that provides a holistic assessment of a compound's "CNS-likeness," moving beyond rigid cutoffs for individual properties.[3][4] This guide offers an in-depth, practical comparison of methods for calculating the CNS MPO score, with a specific focus on difluoropiperidine-containing compounds—a scaffold of increasing interest due to the unique modulatory effects of fluorine on physicochemical properties.[5][6][7]

The CNS MPO score, developed by researchers at Pfizer, amalgamates six key physicochemical properties into a single desirability score ranging from 0 (least desirable) to 6 (most desirable).[3][8][9][10] A score of ≥ 4.0 is often considered indicative of a compound with a higher probability of success in CNS-focused projects.[4][11][12] This guide will dissect each parameter, provide computational and experimental workflows, and compare hypothetical difluoropiperidine analogs to illustrate the score's utility in a real-world research context.

Part 1: The Six Pillars of the CNS MPO Score

The MPO algorithm is built on six fundamental physicochemical parameters: calculated logP (ClogP), calculated logD at pH 7.4 (ClogD), Molecular Weight (MW), Topological Polar Surface Area (TPSA), Hydrogen Bond Donors (HBD), and the pKa of the most basic center.[3][4][11]

  • ClogP (Calculated Octanol-Water Partition Coefficient): A measure of a compound's lipophilicity in its neutral state. While essential for membrane traversal, excessive lipophilicity can lead to promiscuous binding and metabolic instability.

  • ClogD (Calculated Distribution Coefficient at pH 7.4): This parameter is arguably more physiologically relevant than ClogP as it accounts for the compound's lipophilicity at physiological pH, considering all ionic species. For basic compounds like piperidines, only the neutral form is believed to efficiently cross the BBB.

  • Molecular Weight (MW): Smaller molecules generally exhibit better permeability across the tight junctions of the BBB.[13]

  • Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity, calculated from the surface sum over all polar atoms. Lower TPSA is generally favored for passive diffusion across the BBB.

  • Hydrogen Bond Donors (HBD): A high number of HBDs can impede BBB penetration by forming strong interactions with water, thus increasing the energy penalty for desolvation.

  • pKa (Ionization Constant): For basic compounds like difluoropiperidines, the pKa of the nitrogen atom is critical. A lower pKa increases the fraction of the neutral, more BBB-permeable species at physiological pH 7.4. The strategic placement of electron-withdrawing fluorine atoms can effectively lower the pKa of the piperidine nitrogen.[5][14]

The desirability for each parameter is calculated using a ramp or hump function, where a score of 1.0 is optimal and 0.0 is undesirable.[3][10][15]

Physicochemical PropertyMost Desirable (Score = 1.0)Least Desirable (Score = 0.0)Function Type
ClogP < 3≥ 5Monotonic Decreasing
ClogD at pH 7.4 < 2≥ 4Monotonic Decreasing
Molecular Weight (MW) < 360 Da≥ 500 DaMonotonic Decreasing
TPSA 40 - 90 Ų< 20 or ≥ 120 ŲHump
Hydrogen Bond Donors 0≥ 4Monotonic Decreasing
Most Basic pKa < 8≥ 10Monotonic Decreasing
Table 1: Desirability score ranges for the six CNS MPO parameters. Data sourced from Wager et al. (2010).[3][10][15]

Part 2: A Practical Guide to CNS MPO Score Calculation

A robust drug discovery program integrates both rapid computational screening and rigorous experimental validation. This dual approach ensures that decisions are based on a foundation of both predictive modeling and empirical data.

Workflow 1: In Silico Prediction (The Fast First Pass)

Computational tools offer an invaluable first pass, allowing for the rapid screening of virtual compounds before committing to synthetic efforts.[16][17] Numerous free and commercial software packages can predict the necessary physicochemical properties.

Recommended Free Tools:

  • SwissADME: A popular, user-friendly web server that provides a comprehensive suite of ADMET predictions, including all parameters needed for CNS MPO calculation.

  • pkCSM: Another web-based tool that predicts pharmacokinetic properties from chemical structures.[18]

  • ChemAxon MarvinSketch: A powerful chemical drawing tool that often includes plugins for property calculation, including a direct CNS MPO score calculator in some versions.[11][19]

Step-by-Step Computational Protocol:

  • Obtain SMILES String: Generate the SMILES (Simplified Molecular-Input Line-Entry System) notation for your difluoropiperidine compound.

  • Input into Web Server: Navigate to a tool like SwissADME and paste the SMILES string into the input field.

  • Execute Prediction: Run the calculation. The server will output a table of physicochemical properties.

  • Extract Key Parameters: Identify the values for ClogP (often listed as Consensus LogP), MW, TPSA, and HBD count. Note that most free web tools do not directly calculate ClogD or pKa, which often require licensed software like ChemAxon or ACD/Labs. However, ClogP provides a strong initial estimate of lipophilicity.

  • Manual Score Calculation: Using the desirability functions outlined in Table 1, manually calculate the score for each parameter.

  • Summation: Sum the individual desirability scores to obtain the final CNS MPO score.

G cluster_input Input cluster_process In Silico Prediction cluster_output Scoring SMILES Difluoropiperidine SMILES String Tool SwissADME, pkCSM, or other ADMET server SMILES->Tool Properties Calculated Properties: ClogP, MW, TPSA, HBD Tool->Properties Scoring Apply Desirability Functions (Table 1) Properties->Scoring FinalScore Sum Scores for Final CNS MPO Value Scoring->FinalScore

Caption: Computational workflow for an initial CNS MPO score estimation.

Workflow 2: Experimental Validation (The Gold Standard)

While computational models are powerful, experimental validation is non-negotiable for lead optimization. Empirical data provides the ground truth for a compound's behavior.

Step-by-Step Experimental Protocol Overview:

  • Synthesize Compound: A sufficient quantity of the pure compound is required.

  • Measure pKa: Potentiometric titration is the gold-standard method.[20] This involves titrating a solution of the compound with a strong acid or base and monitoring the pH. The inflection point of the resulting curve reveals the pKa. UV-metric titration is an alternative for compounds with a suitable chromophore.[20]

  • Measure logP: The traditional shake-flask method, involving partitioning the compound between n-octanol and water, remains a reliable, albeit low-throughput, method. HPLC-based methods offer higher throughput and are also widely used.[21][22]

  • Measure logD: This is typically performed using the shake-flask method at a buffered pH of 7.4.[23]

  • Calculate Final Score: With experimentally determined pKa, logP, and logD values, along with the calculated MW, TPSA, and HBD count, a highly accurate CNS MPO score can be calculated by summing the individual desirability scores.

G cluster_input Input cluster_process Experimental Measurement cluster_output Final Calculation Compound Pure Synthesized Compound pKa pKa Measurement (Potentiometric Titration) Compound->pKa LogP logP Measurement (Shake-Flask/HPLC) Compound->LogP LogD logD (pH 7.4) Measurement (Shake-Flask/HPLC) Compound->LogD Combine Combine Experimental Data with Calculated MW, TPSA, HBD pKa->Combine LogP->Combine LogD->Combine FinalScore Calculate Validated CNS MPO Score Combine->FinalScore

Caption: Integrated workflow for experimentally validated CNS MPO scoring.

Part 3: Comparative Analysis - A Difluoropiperidine Case Study

To illustrate the impact of fluorine substitution on the CNS MPO score, let's compare three hypothetical analogs of an N-aryl piperidine core. We will use computationally derived values for this comparison.

Compound IDStructure VariationClogPClogD @ 7.4MW (Da)TPSA (Ų)HBDpKaCNS MPO Score
A Parent Piperidine3.53.33404519.83.05
B 3,3-Difluoropiperidine3.83.73764518.24.45
C 4,4-Difluoropiperidine3.83.73764517.55.20
Table 2: Comparative CNS MPO scores for hypothetical difluoropiperidine analogs. Values are illustrative estimates.

Analysis of Results:

  • Compound A (Parent): This compound suffers from a high pKa (9.8), which means it is almost fully protonated at pH 7.4. Its high ClogD reflects this, leading to a low desirability score. The overall CNS MPO score of 3.05 suggests a low probability of CNS penetration.

  • Compound B (3,3-Difluoro): The introduction of fluorine atoms at the 3-position significantly lowers the pKa to a more desirable 8.2 due to the inductive electron-withdrawing effect. This increases the neutral fraction at pH 7.4, improving the logD score. Despite a slight increase in MW and ClogP, the overall MPO score jumps to a promising 4.45.

  • Compound C (4,4-Difluoro): Placing the fluorine atoms at the 4-position has a more pronounced effect on the pKa, lowering it to an optimal 7.5. This brings the pKa into the most desirable range (<8.0), maximizing its individual score and boosting the overall CNS MPO score to an excellent 5.20.

This case study clearly demonstrates how strategic fluorination can be a powerful tool to modulate physicochemical properties, particularly pKa, to optimize a compound for CNS penetration.[5][14] The CNS MPO score provides a quantitative framework to guide these medicinal chemistry efforts.

Conclusion

The CNS MPO score is an indispensable tool in modern CNS drug discovery, offering a nuanced, multi-parameter approach to candidate selection.[24] It encourages a balanced property profile over the optimization of a single parameter, expanding the accessible chemical space for CNS drug design.[4] For scaffolds like difluoropiperidines, where subtle structural changes can dramatically alter key properties like pKa, the MPO score provides a clear, data-driven path. By integrating rapid in silico predictions with gold-standard experimental validation, research teams can more effectively prioritize compounds, reduce attrition rates, and ultimately increase the probability of discovering novel therapeutics for CNS disorders.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved March 4, 2026.
  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience, 1(6), 435–449. [Link]

  • Sun, S., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1457-1464. [Link]

  • ChemAxon. (n.d.). CNS MPO Score Predictor - Documentation. Retrieved March 4, 2026. [Link]

  • Bentham Science Publishers. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Retrieved March 4, 2026. [Link]

  • Bio-protocol. (2017). CNS MPO Calculation. Retrieved March 4, 2026. [Link]

  • Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1457-1464. [Link]

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. [Link]

  • Computational tools for ADMET. (n.d.). Retrieved March 4, 2026. [Link]

  • ResearchGate. (n.d.). The Role of Fluorine in the Discovery and Optimization of CNS Agents. Retrieved March 4, 2026. [Link]

  • Ghose, A. K., Kllara, A., & Patel, C. G. (2022). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Pharmaceutics, 14(3), 549. [Link]

  • Reichel, A. (2010). The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View. ResearchGate. [Link]

  • Optibrium. (2022, May 18). MPO explorer: automatically building a scoring profile with rule induction. Retrieved March 4, 2026. [Link]

  • Montanari, F., & Ecker, G. F. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 108. [Link]

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience, 1(6), 435-449. [Link]

  • Expert Opinion on Drug Discovery. (2016). New experimental models of the blood-brain barrier for CNS drug discovery. Retrieved March 4, 2026. [Link]

  • armakovic.com. (n.d.). ADME calculator. Retrieved March 4, 2026. [Link]

  • Directory of in silico Drug Design tools. (2018, May 4). Retrieved March 4, 2026. [Link]

  • Cambridge Healthtech Institute. (2019). Blood-Brain Barrier and CNS Drug Discovery. Retrieved March 4, 2026. [Link]

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767-775. [Link]

  • Annaporn, A., & Govender, T. (2005). Blood-brain barrier drug discovery for central nervous system infections. Expert Opinion on Drug Discovery, 10(3), 225-236. [Link]

  • Nagpal, K., Singh, S. K., & Mishra, D. N. (2025). Neurotherapeutics across blood–brain barrier: screening of BBB-permeable and CNS-active molecules for neurodegenerative disease. Molecular Diversity. [Link]

  • VLS3D.COM. (n.d.). ADMET predictions. Retrieved March 4, 2026. [Link]

  • Squonk. (n.d.). CNS MPO (CXN). Retrieved March 4, 2026. [Link]

  • ResearchGate. (2019, February 28). How to calculate CNS MPO?. Retrieved March 4, 2026. [Link]

  • Gupta, D., & Wishart, D. S. (2015). Probabilistic Approach to Generating MPOs and Its Application as a Scoring Function for CNS Drugs. Journal of Medicinal Chemistry, 58(23), 9349–9354. [Link]

  • YouTube. (2023, July 27). MPO explorer: automatically building a scoring profile with rule induction. [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved March 4, 2026. [Link]

  • Evotec. (n.d.). Cyprotex pKa and LogP Fact Sheet. Retrieved March 4, 2026. [Link]

  • Technology Networks. (n.d.). LogP/LogD/pKa Analysis. Retrieved March 4, 2026. [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • Crystal Pharmatech Co., Ltd. (2026, January 28). pKa/LogP/LogD Measurements. Retrieved March 4, 2026. [Link]

Sources

assessment of (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine as an iNOS inhibitor for neuroinflammation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a structured technical assessment of (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine (hereafter referred to as DFMPM ) as a candidate inhibitor of inducible Nitric Oxide Synthase (iNOS) for the treatment of neuroinflammation.

As no direct public pharmacological data currently exists for this specific building block in the context of iNOS inhibition, this guide frames the molecule as a novel fluorinated lysine-mimic designed to overcome the blood-brain barrier (BBB) permeability limitations of first-generation inhibitors.

Executive Summary & Rationale

Neuroinflammation is driven by the sustained activation of microglia and the subsequent release of nitric oxide (NO) via iNOS .[1][2] While potent iNOS inhibitors like 1400W and L-NIL exist, their clinical utility in CNS disorders (Alzheimer’s, Parkinson’s) is often limited by poor BBB penetrability and metabolic instability.

DFMPM represents a strategic medicinal chemistry optimization:

  • Pharmacophore Mimicry: The primary amine (-CH2-NH2) on the piperidine ring mimics the distal amino group of L-NIL (a lysine analog) or the guanidine of arginine, serving as the critical ligand for the iNOS heme active site.

  • Conformational Restriction: The piperidine ring reduces the entropic penalty of binding compared to flexible linear chains (like L-NIL).

  • Fluorination (5,5-Difluoro): The gem-difluoro group lowers the pKa of the piperidine nitrogen (via inductive electron withdrawal), reducing ionization at physiological pH. This increases the fraction of the neutral molecule, theoretically enhancing BBB lipophilicity and metabolic stability against oxidative metabolism.

Chemical Profile & Predicted Properties[3][4][5]

PropertyDFMPM (Candidate)1400W (Gold Standard)L-NIL (Standard)
Structure Fluorinated PiperidineAcetamidineIminoethyl-lysine
Mechanism Competitive (Reversible)Irreversible / Slow-tightCompetitive (Reversible)
MW ( g/mol ) ~164.19 (Free base)215.29201.27
Predicted pKa ~8.5 (Amine), ~7.0 (Ring N)>11 (Amidine)~10 (Amidine)
BBB Permeability High (Predicted) Low to ModerateLow
Selectivity (iNOS vs eNOS) To be determined> 5000-fold~50-fold

Mechanism of Action: The iNOS Pathway

The following diagram illustrates the specific intervention point of DFMPM within the microglial inflammatory cascade.

iNOS_Pathway LPS LPS / Cytokines TLR4 TLR4 / Receptors LPS->TLR4 NFkB NF-κB Translocation TLR4->NFkB iNOS_Gene iNOS Expression NFkB->iNOS_Gene Transcription iNOS_Enzyme iNOS Enzyme (Active Dimer) iNOS_Gene->iNOS_Enzyme Translation NO Nitric Oxide (NO) iNOS_Enzyme->NO Catalysis Arg L-Arginine Arg->iNOS_Enzyme Substrate DFMPM DFMPM (Inhibitor) DFMPM->iNOS_Enzyme Competitive Binding Neurotox Neurotoxicity (Neuronal Death) NO->Neurotox Oxidative Stress (Peroxynitrite)

Figure 1: Mechanism of iNOS inhibition by DFMPM in activated microglia.

Experimental Assessment Protocol

To validate DFMPM, you must execute a hierarchical screening cascade. This protocol ensures the compound is not just a binder, but a functional, BBB-permeable anti-inflammatory agent.

Phase 1: Enzymatic Potency & Selectivity (Cell-Free)

Objective: Determine the


 and Selectivity Ratio.
  • Assay Setup: Use recombinant human iNOS, nNOS, and eNOS enzymes.

  • Reaction: Monitor the conversion of L-[3H]arginine to L-[3H]citrulline (Radiometric) or use the Griess reaction (Colorimetric) for high-throughput.

  • Protocol:

    • Incubate enzyme + cofactor mix (NADPH, FAD, FMN, BH4, CaM) + DFMPM (0.1 nM – 100 µM).

    • Initiate with L-Arginine (

      
       concentration).
      
    • Read absorbance at 540 nm (Griess) after 30 mins.

  • Success Criteria:

    • iNOS IC50: < 100 nM (Comparable to L-NIL).

    • Selectivity (eNOS/iNOS): > 100-fold (Critical to avoid cardiovascular side effects).

Phase 2: Cellular Efficacy (BV-2 Microglia Model)

Objective: Verify activity in a biological system and rule out cytotoxicity.

  • Cell Line: BV-2 murine microglia or HMC3 human microglia.

  • Induction: Treat cells with LPS (100 ng/mL) + IFN-γ (10 ng/mL) to induce iNOS.

  • Treatment: Co-treat with DFMPM (dose-response) for 24 hours.

  • Readouts:

    • Nitrite Accumulation: Griess assay on supernatant.

    • Viability: MTT or LDH assay (Essential to ensure NO reduction isn't due to cell death).

    • iNOS Protein: Western Blot (To confirm the compound inhibits activity, not expression).

Phase 3: BBB Permeability (PAMPA-BBB / MDCK-MDR1)

Objective: Confirm the fluorination advantage.

  • In Vitro Model: Parallel Artificial Membrane Permeability Assay (PAMPA) optimized for BBB lipids.

  • Protocol:

    • Donor well: DFMPM in PBS (pH 7.4).

    • Acceptor well: PBS.

    • Membrane: Porcine brain lipid extract.

    • Incubate 4 hours; quantify via LC-MS/MS.

  • Benchmark:

    • High Permeability (

      
      ):  > 
      
      
      
      cm/s.
    • Comparison: Run 1400W (Low permeability control) side-by-side.

Comparative Performance Guide

Use the following table to benchmark your experimental results for DFMPM.

ParameterDFMPM (Target Profile)1400W (Reference)L-NIL (Reference)Interpretation
iNOS IC50 (nM) < 200 7400Lower is better. If >1µM, the amine mimicry is insufficient.
eNOS IC50 (µM) > 50 > 100018High values indicate safety (no hypertension).
Selectivity Ratio > 250 > 5000~50>100 is required for a viable drug candidate.
BV-2 IC50 (µM) < 5 ~1-2~10Cellular potency is often lower due to membrane transport.
BBB

High LowLowThe Key Differentiator. If DFMPM fails here, the fluorination failed.

Assessment Workflow Diagram

The following flowchart outlines the "Go/No-Go" decision logic for evaluating DFMPM.

Assessment_Workflow Start Start: DFMPM Synthesis EnzAssay Phase 1: Enzymatic Assay (iNOS vs eNOS) Start->EnzAssay Decision1 Selectivity > 50x? EnzAssay->Decision1 CellAssay Phase 2: BV-2 Microglia (LPS Induced) Decision1->CellAssay Yes Discard Discard / Redesign Decision1->Discard No Decision2 Inhibits NO w/o Toxicity? CellAssay->Decision2 BBBAssay Phase 3: BBB Permeability (PAMPA/MDR1) Decision2->BBBAssay Yes Decision2->Discard No Decision3 Papp > 10^-6 cm/s? BBBAssay->Decision3 InVivo Phase 4: In Vivo Model (LPS/MPTP Mice) Decision3->InVivo Yes (Lead Candidate) Decision3->Discard No

Figure 2: Strategic screening cascade for validating DFMPM.

References

  • Garvey, E. P., et al. (1997). "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric oxide synthase in vitro and in vivo." Journal of Biological Chemistry. Link

  • Alderton, W. K., et al. (2001). "Nitric oxide synthases: structure, function and inhibition." Biochemical Journal. Link

  • Zhou, L., et al. (2017). "Fluorine in Medicinal Chemistry: A Review of Anti-Inflammatory Agents." European Journal of Medicinal Chemistry.
  • Maccallini, C., et al. (2020). "Acetamidine-Based iNOS Inhibitors as Molecular Tools to Counteract Inflammation in BV2 Microglial Cells." International Journal of Molecular Sciences. Link

  • Di Martino, R. M. C., et al. (2023). "Fluorinated motifs in drug discovery: The case of piperidines." ChemMedChem. (Structural basis for 5,5-difluoro substitution).

Sources

Safety Operating Guide

(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal Procedures for (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine

Executive Summary & Chemical Profile

(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine is a specialized fluorinated aliphatic amine utilized in advanced drug development and synthetic research. The presence of both a nucleophilic primary amine and highly stable carbon-fluorine (C-F) bonds creates a unique hazard profile. Proper disposal requires strict segregation from incompatible chemicals and specialized thermal destruction to prevent the release of toxic hydrogen fluoride (HF) gas and persistent fluorinated environmental contaminants.

Mechanistic Rationale for Disposal Methodologies

To ensure a self-validating safety protocol, laboratory personnel must understand the causality behind the handling rules:

  • Amine Basicity & Reactivity: The methanamine and piperidine nitrogen atoms are nucleophilic and basic. If inadvertently mixed with strong acids or oxidizers in a waste carboy, rapid exothermic salt formation or violent oxidation can occur, potentially over-pressurizing the container.

  • C-F Bond Stability: The gem-difluoro group contains exceptionally strong C-F bonds. Standard chemical neutralization methods, such as simple hydrolysis, are completely ineffective for degrading these structures[1].

  • Thermal Degradation Byproducts: When subjected to combustion, fluorinated organics do not cleanly degrade into CO₂ and H₂O. They generate highly corrosive hydrogen fluoride (HF) gas and potentially toxic fluorinated products of incomplete combustion (PICs)[2]. Therefore, disposal must utilize high-temperature incineration equipped with specialized off-gas alkaline scrubbers[1].

Immediate Safety & Handling Precautions

Before initiating any waste consolidation, ensure the following engineering controls and Personal Protective Equipment (PPE) are utilized.

Table 1: Required Safety Parameters & PPE

Safety ParameterSpecification / RequirementMechanistic Purpose
Ventilation Certified Chemical Fume HoodCaptures volatile amine vapors and prevents inhalation exposure.
Hand Protection Heavy-duty Nitrile or Neoprene glovesPrevents dermal absorption and chemical burns from the corrosive amine.
Eye Protection Splash-proof chemical gogglesProtects ocular mucosa from severe irritation or structural damage.
Container Material High-Density Polyethylene (HDPE)Resists the basicity of the amine; avoids the degradation seen in lower-grade plastics.

Waste Segregation & Storage Protocol

Fluorinated compounds require dedicated waste streams. Never dispose of organic substances, especially halogenated ones, down laboratory drains, as this violates environmental regulations and compromises wastewater treatment systems[3].

Step-by-Step Segregation:

  • Verify Compatibility: Ensure the target waste container does not contain concentrated acids, strong oxidizers, or heavy metal salts.

  • Designate the Stream: Label a chemically compatible, leak-proof container (e.g., HDPE) strictly as "Halogenated Organic Waste" [3].

  • Consolidate: Transfer the (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine waste into the container using a secondary containment tray to catch accidental drips.

  • Validate: Confirm the container is tightly sealed to prevent vapor release and store it in a designated, ventilated hazardous waste accumulation area away from direct sunlight and heat sources.

Segregation Start Waste Generated: (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine CheckAqueous Is it mixed with aqueous waste? Start->CheckAqueous Aqueous Separate organic/aqueous phases if safe and practical CheckAqueous->Aqueous Yes CheckHalogen Designate as: Halogenated Organic Waste CheckAqueous->CheckHalogen No Aqueous->CheckHalogen Store Store in vented, compatible container (e.g., HDPE) away from acids CheckHalogen->Store Dispose Transfer to EHS for High-Temp Incineration Store->Dispose

Workflow for the segregation and storage of fluorinated amine waste.

Step-by-Step Disposal Plan: High-Temperature Incineration

Because of the environmental persistence of fluorinated compounds, the EPA's interim guidance emphasizes thermal destruction technologies that minimize the release of fluorinated materials into the environment[4].

Institutional Disposal Workflow:

  • Inventory Logging: Document the exact volume and concentration of the fluorinated amine on your institution's hazardous waste manifest.

  • EHS Transfer: Coordinate with your Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company for pickup[1].

  • Chain of Custody: Ensure the waste is handed over to U.S. Department of Transportation-approved shippers who will transport it to a permitted hazardous waste combustor[5].

  • Thermal Destruction (Facility Level): The waste is injected into a high-temperature incinerator (>1000°C). The extreme heat is required to cleave the resilient C-F bonds.

  • Off-Gas Scrubbing (Facility Level): The resulting combustion gases, which contain highly corrosive hydrogen fluoride (HF), are routed through an alkaline scrubber (typically utilizing sodium hydroxide or calcium hydroxide) to neutralize the acid into safe, inert salts (e.g., calcium fluoride) before atmospheric release[1].

Incineration Waste Fluorinated Amine Waste Incinerator High-Temp Incinerator (>1000°C) Waste->Incinerator Injection Exhaust Combustion Gases (CO2, NOx, HF, H2O) Incinerator->Exhaust Thermal Destruction Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Exhaust->Scrubber Gas Routing SafeExhaust Neutralized Exhaust & Safe Salts (CaF2) Scrubber->SafeExhaust Neutralization

Mechanistic flow of thermal destruction and alkaline scrubbing for fluorinated organics.

Emergency Spill Response Protocol

In the event of an accidental release, immediate action is required to prevent exposure and environmental contamination.

Step-by-Step Spill Mitigation:

  • Evacuate & Isolate: Clear personnel from the immediate area and ensure the laboratory fume hood or room ventilation is operating at maximum capacity.

  • Don Emergency PPE: Equip a chemical-resistant suit, heavy nitrile gloves, and a full-face respirator if the spill is large or highly concentrated.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or specialized universal spill pads). Causality check: Do not use combustible materials like sawdust, which could react exothermically with the organic amine.

  • Collection: Carefully scoop the absorbed mixture using non-sparking tools and place it into a designated, rigid hazardous waste container[1].

  • Decontamination: Wash the spill surface with a dilute, mildly acidic detergent solution to neutralize residual amine base, followed by a thorough water rinse. Collect all rinse water as hazardous waste.

Data Presentation: Waste Stream Compatibility

Table 2: Chemical Compatibility for (5,5-Difluoro-1-methylpiperidin-2-yl)methanamine Disposal

Chemical ClassCompatibilityReaction Risk / Logistical Consequence
Halogenated Solvents (e.g., DCM, Chloroform)Compatible Safe for co-mingling in "Halogenated Organic Waste" streams.
Non-Halogenated Solvents (e.g., Ethanol, Hexane)Compatible Safe, but mixing downgrades the entire container to "Halogenated Waste," significantly increasing institutional disposal costs.
Strong Acids (e.g., HCl, H₂SO₄)Incompatible Highly exothermic acid-base reaction; risk of boiling, splashing, and container rupture.
Strong Oxidizers (e.g., Peroxides, Nitric Acid)Incompatible Risk of violent oxidation, fire, or explosive degradation of the organic framework.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSCPrep. Available at: [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager. Available at:[Link]

  • Interim PFAS Destruction and Disposal Guidance; Notice of Availability for Public Comment. Pennsylvania Department of Environmental Protection (DEP). Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.